molecular formula C5H6N4S B1334200 1-(Pyrimidin-2-yl)thiourea CAS No. 31437-20-4

1-(Pyrimidin-2-yl)thiourea

Cat. No.: B1334200
CAS No.: 31437-20-4
M. Wt: 154.2 g/mol
InChI Key: MCCLFFQZNBEOAV-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)thiourea is a useful research compound. Its molecular formula is C5H6N4S and its molecular weight is 154.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyrimidin-2-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S/c6-4(10)9-5-7-2-1-3-8-5/h1-3H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCLFFQZNBEOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375195
Record name 1-(Pyrimidin-2-yl)thiourea
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Molecular Weight

154.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31437-20-4
Record name 1-(Pyrimidin-2-yl)thiourea
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Record name (pyrimidin-2-yl)thiourea
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Pyrimidin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Pyrimidin-2-yl)thiourea, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic protocols, characterization data, and experimental workflows.

Synthesis of this compound

The synthesis of this compound and its derivatives is primarily achieved through the reaction of 2-aminopyrimidine with an appropriate isothiocyanate. This nucleophilic addition reaction is a common and efficient method for the formation of thiourea derivatives.[1] A general synthetic scheme involves the reaction of an amine with an isothiocyanate in a suitable solvent.[2]

A representative synthetic protocol for a related derivative, 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, involves the reaction of furoyl isothiocyanate with 2-aminopyrimidine in dry acetone.[3] This suggests a direct and adaptable method for the synthesis of the parent compound.

General Experimental Protocol

The synthesis of N-substituted pyrimidine thiourea derivatives can be carried out by reacting appropriately substituted aromatic or heteroaromatic amines with a suitable isothiocyanate.[4] The following is a generalized experimental protocol based on common synthetic methodologies for thiourea derivatives:

  • Preparation of Isothiocyanate: In a round-bottom flask, a solution of a suitable acyl chloride (e.g., benzoyl chloride) in a dry solvent (e.g., acetone) is treated with ammonium thiocyanate. The mixture is refluxed for a specified period.

  • Reaction with 2-Aminopyrimidine: After cooling the isothiocyanate solution to room temperature, a solution of 2-aminopyrimidine in the same dry solvent is added dropwise with stirring.

  • Reaction Completion and Isolation: The resulting mixture is then refluxed for several hours to ensure the completion of the reaction.[3] The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is poured into cold water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent, such as ethanol or an acetone-water mixture, to yield the pure this compound derivative.[3]

The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start Start Materials: - Acyl Chloride - Ammonium Thiocyanate - 2-Aminopyrimidine - Dry Acetone isothiocyanate Step 1: Form Isothiocyanate (Reflux) start->isothiocyanate thiourea_formation Step 2: Add 2-Aminopyrimidine (Stirring) isothiocyanate->thiourea_formation reflux Step 3: Reaction Completion (Reflux) thiourea_formation->reflux precipitation Step 4: Precipitate in Cold Water reflux->precipitation filtration Step 5: Filter Crude Product precipitation->filtration recrystallization Step 6: Recrystallize from Ethanol/Acetone filtration->recrystallization product Pure this compound Derivative recrystallization->product

Caption: General workflow for the synthesis of this compound.

Characterization of this compound Derivatives

The structural elucidation and confirmation of the synthesized this compound derivatives are performed using various spectroscopic and analytical techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point is also a key physical property determined for these compounds.

Physicochemical and Spectroscopic Data

The following tables summarize the key characterization data for this compound and its derivatives as reported in the literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
This compoundC₅H₆N₄S154.19278-280N/A[5][6]
3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thioureaC₁₀H₈N₄O₂S248.26182-18380[3]
1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thioureaC₁₂H₉ClN₄OS292.74N/AN/A
N-((4-(4-Bromophenyl)-6-phenylpyrimidin-2-yl)carbamothioyl)benzamideC₂₄H₁₇BrN₄OS489.39N/AGood[7]

Table 1: Physicochemical Properties of this compound and its Derivatives.

TechniqueKey Observations and AssignmentsReference
FTIR For 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, characteristic peaks are observed at 3424 and 3207 cm⁻¹ (N-H stretching), 1712 cm⁻¹ (C=O stretching of the amide), and in the regions of 1505 cm⁻¹, 1327 cm⁻¹, 1177 cm⁻¹, and 763 cm⁻¹ corresponding to thioureido bands.[3] The FTIR spectrum of thiourea shows N-H stretching vibrations around 3371, 3260, and 3156 cm⁻¹.[8][3][8]
¹H NMR In the ¹H NMR spectrum of 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea (in DMSO-d₆), signals for the N-H protons appear at δ 14.08 and 11.90 ppm. The pyrimidine protons are observed at δ 8.80 (d) and 7.50 (d), while the furan protons appear at δ 8.05 (d) and 6.76 (t).[3] For pyrimidine-linked acyl thiourea derivatives, aromatic protons typically appear in the range of δ 8.34 to 7.23 ppm.[7][3][7]
¹³C NMR For 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea (in DMSO-d₆), the thiocarbonyl carbon (C=S) resonates at δ 177.4 ppm. The pyrimidine carbons appear at δ 158.5, 157.1, and 117.6 ppm.[3] In other pyrimidine-linked acyl thioureas, the thiocarbonyl and carbonyl carbons are characteristically found at approximately δ 178.39 and 169.51 ppm, respectively. The pyrimidine carbons are observed in the range of δ 165.85 to 109.03 ppm.[7][3][7]

Table 2: Spectroscopic Data for this compound Derivatives.

Characterization Workflow

The following diagram outlines the logical workflow for the characterization of synthesized this compound derivatives.

G Characterization Workflow for this compound Derivatives cluster_purification Purification cluster_analysis Analysis cluster_data Data Interpretation start Synthesized Crude Product recrystallization Recrystallization start->recrystallization mp Melting Point Determination recrystallization->mp ftir FTIR Spectroscopy recrystallization->ftir nmr NMR Spectroscopy (¹H and ¹³C) recrystallization->nmr ms Mass Spectrometry recrystallization->ms purity Assess Purity mp->purity functional_groups Identify Functional Groups ftir->functional_groups structure_elucidation Elucidate Chemical Structure nmr->structure_elucidation molecular_weight Confirm Molecular Weight ms->molecular_weight final_product Characterized Pure Product purity->final_product functional_groups->final_product structure_elucidation->final_product molecular_weight->final_product

References

Spectroscopic Analysis of 1-(Pyrimidin-2-yl)thiourea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(Pyrimidin-2-yl)thiourea, a molecule of significant interest in medicinal chemistry due to the prevalence of both pyrimidine and thiourea scaffolds in pharmacologically active compounds. The structural elucidation of this compound is paramount for its development as a potential therapeutic agent. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided, alongside visualizations of the analytical workflow and a representative signaling pathway where such a molecule might exert its biological effect.

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (in DMSO-d₆) Predicted δ (ppm) Multiplicity Integration Assignment
Pyrimidine-H4, H6~8.50Doublet2HProtons on the pyrimidine ring adjacent to nitrogen
Pyrimidine-H5~7.00Triplet1HProton on the pyrimidine ring
NH (Thiourea)~10.0-12.0Broad Singlet1HAmide proton adjacent to the pyrimidine ring
NH₂ (Thiourea)~7.5-9.0Broad Singlet2HTerminal amine protons
¹³C NMR (in DMSO-d₆) Predicted δ (ppm) Assignment
C=S (Thiourea)~180Thiocarbonyl carbon
Pyrimidine-C2~158Carbon of the pyrimidine ring attached to the thiourea nitrogen
Pyrimidine-C4, C6~157Carbons of the pyrimidine ring adjacent to nitrogen
Pyrimidine-C5~115Carbon of the pyrimidine ring

Note: Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C). Actual values may vary based on experimental conditions.

Table 2: Predicted FTIR Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretching (Thiourea)3400-3100Medium-Strong, Broad
C-H Stretching (Aromatic)3100-3000Medium-Weak
C=N Stretching (Pyrimidine)1650-1550Medium-Strong
N-H Bending1620-1580Medium-Strong
C-N Stretching1500-1400Medium-Strong
C=S Stretching (Thioamide)1300-1100, ~750Medium-Strong

Table 3: Predicted Mass Spectrometry Data

Parameter Value
Molecular FormulaC₅H₆N₄S
Molecular Weight154.19 g/mol
Predicted Major Fragments (m/z) Proposed Structure
154[M]⁺• (Molecular ion)
95[C₄H₃N₂S]⁺ (Loss of NH₂CN)
79[C₄H₅N₂]⁺ (Loss of HNCS)
78[C₄H₄N₂]⁺• (Pyrimidine radical cation)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. The selection of DMSO-d₆ is crucial for dissolving the compound and for observing the exchangeable N-H protons.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. The spectra are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. For confirmation of the N-H protons, a D₂O exchange experiment can be performed by adding a drop of deuterium oxide to the NMR tube, shaking, and re-acquiring the spectrum; the N-H signals are expected to disappear or significantly diminish.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used with a spectral width of 200-220 ppm and a larger number of scans (1024 or more) to achieve an adequate signal-to-noise ratio. The spectra are referenced to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is recorded using the KBr pellet method to obtain high-quality data for the solid sample.[1]

  • A small amount of this compound (1-2 mg) is finely ground in an agate mortar.

  • Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar, and the mixture is thoroughly ground and mixed.[2]

  • The powdered mixture is then transferred to a pellet-pressing die.

  • A pressure of 7-10 tons is applied using a hydraulic press to form a thin, transparent pellet.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

Mass spectral data is obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.[3]

  • A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 µg/mL).

  • The solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • The analysis is typically performed in positive ion mode to generate the [M+H]⁺ ion.

  • The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.

  • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak (m/z 155 for [M+H]⁺) to observe the characteristic fragmentation pattern.

Visualizations

3.1 Experimental and Data Integration Workflow

The following diagram illustrates the workflow for the spectroscopic analysis and structural elucidation of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

3.2 Logical Relationship for Structural Confirmation

This diagram shows how data from different spectroscopic techniques are integrated to confirm the chemical structure.

G data_sources ¹H & ¹³C NMR FTIR Mass Spec structure_info C-H Framework Functional Groups Molecular Formula & Connectivity data_sources:nmr->structure_info:h_c_framework Provides data_sources:ir->structure_info:functional_groups Identifies data_sources:ms->structure_info:molecular_formula Confirms final_structure Final Structure Confirmation structure_info->final_structure

Caption: Integration of spectroscopic data for structural elucidation.

3.3 Representative Signaling Pathway: Inhibition of Cyclin-Dependent Kinases

Pyrimidine-based compounds are known to act as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression.[4] Inhibition of the CDK4/6-Cyclin D complex is a validated strategy in cancer therapy. The diagram below illustrates this representative pathway.

G cluster_pathway Cell Cycle Progression Pathway CyclinD Cyclin D Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb Rb Protein Complex->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits pRb Phosphorylated Rb (pRb) Gene_Transcription Gene Transcription (S-phase entry) E2F->Gene_Transcription Activates Inhibitor This compound (Potential Inhibitor) Inhibitor->Complex Inhibits

Caption: Inhibition of the CDK4/6-Rb signaling pathway by a potential pyrimidine-based inhibitor.

References

Crystal Structure of 1-(Pyrimidin-2-yl)thiourea and its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of pyrimidinylthiourea derivatives, offering insights into their molecular conformation, hydrogen bonding patterns, and supramolecular architecture. Due to the absence of a publicly available crystal structure for the parent compound, 1-(Pyrimidin-2-yl)thiourea, this paper focuses on the detailed crystallographic analysis of its closely related and structurally significant derivatives. The data presented herein serves as a critical resource for understanding the structure-property relationships essential for rational drug design and materials science.

Introduction to Pyrimidinylthioureas

Thiourea derivatives incorporating a pyrimidine scaffold are a class of compounds with significant interest in medicinal chemistry and drug discovery. The pyrimidine ring is a key pharmacophore in numerous bioactive molecules, while the thiourea moiety is known for its diverse biological activities and its ability to form predictable hydrogen bonding networks. The combination of these two fragments can lead to compounds with unique structural and functional properties. Understanding the three-dimensional arrangement of these molecules at the atomic level is paramount for elucidating their mechanism of action and for the design of new therapeutic agents.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for several derivatives of this compound. This comparative data highlights the impact of substitution on the crystal packing and molecular geometry.

Table 1: Crystal Data and Structure Refinement for this compound Derivatives

Parameter1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea[1]3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea[2]1-(4,6-Dimethylpyrimidin-2-yl)thiourea[3]
Empirical Formula C₁₂H₉ClN₄OSC₁₀H₈N₄O₂SC₇H₁₀N₄S
Formula Weight 292.74248.26182.25
Crystal System TriclinicMonoclinicOrthorhombic
Space Group P-1P2₁/cPna2₁
a (Å) 7.167 (3)5.6962 (2)8.3372 (5)
b (Å) 8.000 (4)21.0530 (7)15.8303 (10)
c (Å) 11.252 (5)8.7901 (3)6.618 (1)
α (°) 81.625 (14)9090
β (°) 74.580 (12)95.559 (3)90
γ (°) 83.979 (15)9090
Volume (ų) 613.8 (5)1049.17 (6)873.45 (15)
Z 244
Temperature (K) 123123173
Radiation Mo KαCu KαMo Kα
R-factor 0.0340.0380.053

Table 2: Selected Bond Lengths (Å) for this compound Derivatives

Bond1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea[1]3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea[2]1-(4,6-Dimethylpyrimidin-2-yl)thiourea[3]
C=S 1.675(2)1.673(2)1.695(3)
C(thiourea)-N(pyrimidine) 1.371(2)1.365(2)1.356(3)
C(thiourea)-N(amide/amine) 1.385(2)1.396(2)1.328(3)

Table 3: Key Torsion Angles (°) in this compound Derivatives

Torsion Angle1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea[1]3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea[2]
Dihedral angle between pyrimidine and thiourea plane 9.09 (13)5.03 (11)
Dihedral angle between pyrimidine and phenyl/furan ring 16.49 (6)18.43 (10)

Molecular Conformation and Hydrogen Bonding

A recurring structural motif in these compounds is the formation of an intramolecular hydrogen bond between a pyrimidine nitrogen and a thiourea N-H group, which stabilizes the molecular conformation.[1][2][3] This interaction leads to a nearly planar arrangement of the pyrimidine and thiourea fragments.

In the crystal lattice, intermolecular hydrogen bonds play a crucial role in the formation of higher-order structures. Common interactions include N-H···N, N-H···S, C-H···O, and C-H···S hydrogen bonds.[1][2][3] These interactions often lead to the formation of chains or dimeric structures. For instance, in 3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thiourea, molecules are linked into centrosymmetric dimers by pairs of N-H···N and weak C-H···S hydrogen bonds.[2]

Experimental Protocols

Synthesis and Crystallization

The synthesis of pyrimidinylthiourea derivatives generally involves the reaction of 2-aminopyrimidine or its substituted analogs with an appropriate isothiocyanate.

General Synthesis of Acylthiourea Derivatives: A solution of the corresponding acyl isothiocyanate is prepared and then treated with 2-aminopyrimidine in a suitable solvent like dry acetone. The reaction mixture is typically refluxed for several hours. After cooling, the product is precipitated by pouring the reaction mixture into cold water. Single crystals suitable for X-ray diffraction are often obtained by recrystallization from solvents such as acetone or ethanol.[2]

Formation of 1-(4,6-Dimethylpyrimidin-2-yl)thiourea: This compound was obtained as a byproduct from a reaction mixture of 1-(4,6-dimethylpyrimidin-2-yl)-3-(3,5-dinitrophenyl)thiourea with copper acetate salt after refluxing. The crude product was purified by recrystallization from ethanol, and single crystals were grown from a dichloromethane/ethanol mixture.[3]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are collected on a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα). The structures are solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the key structural features and experimental workflows discussed.

MolecularStructure cluster_pyrimidine Pyrimidine Ring cluster_thiourea Thiourea Moiety N1 N C2 C N1->C2 N3 N C2->N3 NH_pyrimidine N-H C2->NH_pyrimidine bond C4 C N3->C4 N3->NH_pyrimidine C5 C C4->C5 C6 C C5->C6 C6->N1 C_thiourea C NH_pyrimidine->C_thiourea S_thiourea S C_thiourea->S_thiourea double bond NH_substituent N-H C_thiourea->NH_substituent R R NH_substituent->R

Caption: Generalized molecular structure of a this compound derivative showing the intramolecular hydrogen bond.

HydrogenBonding cluster_dimer Centrosymmetric Dimer Formation cluster_mol1 Molecule A cluster_mol2 Molecule B M1_NH N-H M2_S S M1_NH->M2_S N-H···S M2_N N(pyrimidine) M1_NH->M2_N N-H···N M1_S S M1_N N(pyrimidine) M2_NH N-H M2_NH->M1_S N-H···S M2_NH->M1_N N-H···N

Caption: Schematic of intermolecular hydrogen bonding leading to dimer formation in pyrimidinylthiourea derivatives.

ExperimentalWorkflow Synthesis Synthesis of Derivative Purification Purification by Recrystallization Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection X-ray Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Analysis Structural Analysis (Bonding, Packing) Refinement->Analysis

Caption: A typical experimental workflow for the crystal structure determination of pyrimidinylthiourea derivatives.

Conclusion

The crystal structures of this compound derivatives consistently exhibit a planar conformation stabilized by an intramolecular N-H···N hydrogen bond. The supramolecular assembly is dictated by a variety of intermolecular hydrogen bonds, leading to the formation of well-defined chains and dimers. The presented crystallographic data and experimental protocols provide a solid foundation for further studies on this important class of compounds, aiding in the development of new molecules with tailored properties for pharmaceutical and material science applications.

References

Quantum Chemical Insights into Pyrimidinyl Thiourea Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a deep dive into the quantum chemical studies of pyrimidinyl thiourea derivatives, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation. By leveraging computational chemistry, researchers are gaining unprecedented insights into the structure-activity relationships (SAR) that govern the biological effects of these molecules. This document provides a consolidated overview of key findings, methodologies, and future directions in the rational design of novel pyrimidinyl thiourea-based therapeutic agents.

Core Concepts and Biological Significance

Pyrimidinyl thiourea derivatives are characterized by a central thiourea moiety (-NH-CS-NH-) linked to a pyrimidine ring. This structural framework is a fertile ground for medicinal chemistry, as both pyrimidine and thiourea functionalities are known to impart a wide range of biological activities.[1][2][3] The pyrimidine ring is a fundamental component of nucleobases, making it a key player in numerous biological processes and a common scaffold in marketed drugs.[2][4] The thiourea group, with its hydrogen bonding capabilities and ability to chelate metals, often contributes to enzyme inhibition and other pharmacological effects.[1][4]

These derivatives have demonstrated a remarkable breadth of biological activities, including:

  • Anticancer: Inhibition of carbonic anhydrase isoforms (hCA I, II, IX, and XII) overexpressed in various cancers.[5][6]

  • Enzyme Inhibition: Potent inhibition of enzymes like α-amylase and proteinase K.[4]

  • Antimicrobial: Activity against a range of bacteria and fungi.[7][8]

  • Herbicidal: Efficacy against various weed species.[9]

  • Anti-inflammatory: Reduction of pro-inflammatory cytokines.[7]

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the electronic and structural properties that underpin these activities.[10][11][12] By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and bond characteristics, researchers can predict reactivity, stability, and potential interaction sites with biological targets.[1][10][12]

Computational and Experimental Methodologies

The investigation of pyrimidinyl thiourea derivatives involves a synergistic approach combining organic synthesis, biological evaluation, and in silico studies.

Synthesis and Characterization

The synthesis of these derivatives typically involves multi-step reactions. A common method is the reaction of an appropriate amine with an isothiocyanate in a suitable solvent.[5][6][7] The starting materials can be readily modified to generate a library of derivatives with diverse substituents.

General Synthetic Protocol:

  • Preparation of Aminopyrimidine: Synthesis of the core aminopyrimidine scaffold, which may involve cyclocondensation reactions. For instance, the Biginelli reaction can be used to create the initial pyrimidine ring from an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[13]

  • Formation of Isothiocyanate (if applicable): In some schemes, a key intermediate is an isothiocyanate derivative, which is then reacted with an amine.

  • Thiourea Formation: The crucial step involves reacting the aminopyrimidine with an appropriate aryl or alkyl isothiocyanate, or reacting a pyrimidinyl isothiocyanate with a desired amine, often under reflux in a solvent like ethanol.[14]

  • Characterization: The final products are purified and their structures are confirmed using a suite of spectroscopic techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and mass spectrometry.[4][13]

Quantum Chemical Calculations

Computational studies provide a theoretical framework for understanding the intrinsic properties of the synthesized molecules.

Typical DFT Protocol:

  • Geometry Optimization: The 3D structure of each derivative is optimized to find its most stable conformation (lowest energy state). This is commonly performed using DFT methods, such as B3LYP, with a basis set like 6-311G(d,p) or 6-31G*.[1][10][11]

  • Frequency Calculations: To confirm that the optimized structure represents a true energy minimum, harmonic vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[1]

  • Calculation of Quantum Chemical Descriptors: Once the geometry is optimized, various electronic properties are calculated. These include:

    • EHOMO (Energy of the Highest Occupied Molecular Orbital): Related to the molecule's ability to donate electrons.

    • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Related to the molecule's ability to accept electrons.

    • Energy Gap (ΔE = ELUMO - EHOMO): A key indicator of molecular reactivity and stability.[12]

    • Global Reactivity Descriptors: Ionization potential, electron affinity, electronegativity, chemical hardness, and softness are derived from HOMO and LUMO energies to further characterize reactivity.[10][11]

  • Software: The Gaussian suite of programs (e.g., Gaussian 03) is frequently cited for performing these calculations.[1]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein). This method is invaluable for predicting binding affinity and understanding the interactions that stabilize the ligand-receptor complex.

Typical Molecular Docking Workflow:

  • Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and hydrogen atoms are added. The synthesized ligands are prepared by optimizing their 3D structures.

  • Docking Simulation: Software such as AutoDock or MOE (Molecular Operating Environment) is used to place the ligand into the active site of the receptor and score the different binding poses.[15]

  • Analysis of Results: The results are analyzed to identify the most stable binding mode (usually the one with the lowest binding energy). The specific interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein, are examined.[6][16]

Data Presentation: Key Findings from In Silico and In Vitro Studies

The following tables summarize quantitative data from various studies on pyrimidinyl thiourea derivatives, highlighting their biological activity and calculated quantum chemical parameters.

Table 1: Biological Activity Data
Compound ClassTargetKey Compound ExampleIC50 / KI ValueReference
Sulphonyl ThioureasCarbonic Anhydrase I (hCA I)Compound 7lPotent Inhibition[6]
Sulphonyl ThioureasCarbonic Anhydrase II (hCA II)Compound 7fPotent Inhibition[6]
Sulphonyl ThioureasCarbonic Anhydrase IX (hCA IX)Compound 7cPotent Inhibition[6]
Sulphonyl ThioureasCarbonic Anhydrase XII (hCA XII)Compound 7dKI = 111.04 ± 12.32 nM[5]
Diaryl Pyrimidine Acyl Thioureasα-AmylaseCompound 6jIC50 = 1.478 ± 0.051 μM[4]
Diaryl Pyrimidine Acyl ThioureasProteinase KCompound 6aIC50 = 1.790 ± 0.079 μM[4]
Benzenesulfonamide ThioureasMycobacterium tuberculosisCompound 3iMIC = 3.13 µg/mL[17]
Table 2: Quantum Chemical Parameters (Calculated via DFT)
Study FocusCompound SeriesEHOMO (eV) RangeELUMO (eV) RangeEnergy Gap (ΔE) Range (eV)Method/Basis SetReference
Analgesic PropertiesDMPN, DMPO, DMPSNot specifiedNot specified3.63 - 3.88B3LYP/6-311++G(d,p)[12]
Antifungal ActivityThiazole-ThioureasNot specifiedNot specifiedCorrelated with activityB3LYP/6-31G(d,p)[11]
General Properties2-Oxopyrimidin-1(2H)-yl-thioureasCalculatedCalculatedCalculatedDFT/B3LYP/6-311G(d,p)[10]
Structure-Activity21 Pyrimidinyl ThioureasCorrelated with activityCorrelated with activityCorrelated with activityHF/6-31G*[1]

Visualizing Molecular and Methodological Frameworks

Diagrams created using the DOT language provide clear visual representations of complex structures, workflows, and pathways, adhering to specified design constraints.

G cluster_core Pyrimidinyl Thiourea Core Structure pyrimidine Pyrimidine Ring thiourea Thiourea Moiety (-NH-CS-NH-) pyrimidine->thiourea Linkage R2 R2 Substituent pyrimidine->R2 R1 R1 Substituent thiourea->R1

Caption: General structure of a pyrimidinyl thiourea derivative.

G cluster_workflow Computational Chemistry Workflow A Molecule Design & Synthesis B Geometry Optimization (DFT, e.g., B3LYP/6-31G*) A->B 3D Structure E Molecular Docking Simulation A->E Ligand C Calculation of Quantum Descriptors (HOMO, LUMO, MEP) B->C Optimized Geometry G Structure-Activity Relationship (SAR) C->G D Target Protein Selection (PDB) D->E Receptor F Binding Mode & Interaction Analysis E->F Binding Poses F->G

Caption: Workflow for in silico analysis of pyrimidinyl thiourea derivatives.

G cluster_pathway Inhibition of Carbonic Anhydrase in Cancer Receptor Carbonic Anhydrase IX/XII (Overexpressed in Tumors) Product H+ + HCO3- Receptor->Product Outcome2 Inhibition of Acidosis Receptor->Outcome2 Ligand Pyrimidinyl Thiourea Derivative Ligand->Receptor Binding & Inhibition Substrate CO2 + H2O Substrate->Receptor Catalysis Outcome1 Tumor Acidosis (Low Extracellular pH) Product->Outcome1 Outcome3 Suppression of Tumor Growth & Metastasis Outcome2->Outcome3

Caption: Proposed mechanism of action for anticancer activity.

Conclusion and Future Outlook

The integration of quantum chemical studies and molecular docking has become an indispensable part of the drug discovery pipeline for pyrimidinyl thiourea derivatives. These computational approaches not only provide deep insights into the electronic and structural features governing biological activity but also significantly rationalize the design process, saving time and resources. The strong correlation found between calculated parameters, such as the HOMO-LUMO energy gap, and experimentally observed activities underscores the predictive power of these methods.[1]

Future research will likely focus on refining these computational models, perhaps by incorporating molecular dynamics simulations to study the dynamic behavior of ligand-receptor interactions over time. The continued development of novel pyrimidinyl thiourea derivatives, guided by these robust in silico techniques, holds immense promise for delivering next-generation therapeutics with enhanced potency and selectivity.

References

Unraveling the Antifungal Mechanism of 1-(Pyrimidin-2-yl)thiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyrimidin-2-yl)thiourea is a heterocyclic compound of interest in the exploration of novel antifungal agents. While direct and extensive research on the specific mechanism of action of this parent compound in fungal cells is limited, this technical guide synthesizes the current understanding by examining the activities of structurally related pyrimidine and thiourea derivatives. By analyzing the established antifungal properties of these analogues, we can infer potential molecular targets and cellular pathways that may be modulated by this compound. This document provides a comprehensive overview of plausible mechanisms, supporting quantitative data from related compounds, detailed experimental protocols from relevant studies, and visual representations of potential cellular interactions to guide future research and drug development efforts.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. The scaffold of this compound, which combines the structural features of a pyrimidine ring and a thiourea moiety, represents a promising area for investigation. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, and the thiourea functional group is a versatile component in medicinal chemistry with demonstrated biological effects. This guide explores the potential antifungal mechanisms of this compound by leveraging data from its chemical relatives.

Potential Mechanisms of Action in Fungal Cells

Based on studies of various pyrimidine and thiourea derivatives, the antifungal action of this compound may involve one or more of the following mechanisms. It is important to note that these are inferred mechanisms and require specific experimental validation for the parent compound.

Disruption of Fungal Cell Membrane Integrity

A plausible mechanism of action for thiourea-containing compounds is the disruption of the fungal cell membrane. Research on chalcone derivatives bearing a thiourea moiety has demonstrated their ability to compromise the integrity of the cellular membrane in pathogenic fungi. This disruption can lead to the leakage of essential cellular contents and ultimately, cell death. Morphological studies using scanning electron microscopy (SEM) and fluorescence microscopy (FM) on fungi treated with such compounds have revealed significant damage to the mycelium. Furthermore, these derivatives have been shown to influence lipid peroxidation processes within the membrane.[1]

Inhibition of Key Fungal Enzymes

The inhibition of enzymes that are crucial for fungal viability is a common antifungal strategy.

  • Proteinase K Inhibition: Certain pyrimidine-linked acylthiourea derivatives have been identified as inhibitors of proteinase K.[2] This serine protease, produced by some fungi, is involved in various cellular processes. While proteinase K is often used as a tool in molecular biology, its inhibition within the fungal cell could disrupt normal physiological functions.[2]

  • Carbonic Anhydrase Inhibition: While primarily studied in the context of cancer, sulphonyl thiourea compounds containing a pyrimidine ring have shown potent inhibitory activity against carbonic anhydrases.[3][4] These enzymes are present in fungi and play a role in pH homeostasis and other physiological processes. Their inhibition could represent a potential, though less explored, antifungal mechanism.

Interference with Biofilm Formation

Fungal biofilms are a significant factor in the persistence of infections and drug resistance. Some thiourea derivatives have demonstrated a notable inhibitory effect on the growth of fungal biofilms and microbial adherence.[5] This suggests that this compound could potentially interfere with the signaling pathways or cellular machinery responsible for biofilm formation.

Antioxidant and Pro-oxidant Activity

Thiourea derivatives have been reported to possess both antioxidant and pro-oxidant capabilities.[5][6] In the context of an antifungal effect, a pro-oxidant action could be relevant. By generating reactive oxygen species (ROS) within the fungal cell, the compound could induce oxidative stress, leading to damage of cellular components such as proteins, lipids, and DNA, and ultimately trigger apoptosis or necrosis.

Quantitative Data on Related Antifungal Compounds

The following tables summarize the antifungal activity of various pyrimidine and thiourea derivatives against different fungal species. This data provides a quantitative perspective on the potential efficacy of this class of compounds.

Table 1: In Vitro Antifungal Activity of Chalcone Derivatives with Thiourea Moieties

CompoundFungal SpeciesEC50 (μg/mL)Reference
K2Phytophthora capsici5.96[1]
Azoxystrobin (Control)Phytophthora capsici25.2[1]

Table 2: In Vitro Antifungal Activity of Pyrimidine-Linked Acylthiourea Derivatives

CompoundEnzyme InhibitedIC50 (μM)Reference
6aProteinase K1.790 ± 0.079[2]
6eProteinase K1.795 ± 0.080[2]
6fProteinase K1.794 ± 0.080[2]
Phenylmethyl sulfonyl fluoride (Control)Proteinase K0.119 ± 0.014[2]
6gα-amylase1.509 ± 0.039[2]
6jα-amylase1.478 ± 0.051[2]
Acarbose (Control)α-amylase1.063 ± 0.013[2]

Table 3: Inhibitory Activity of Sulphonyl Thiourea Derivatives against Carbonic Anhydrases

CompoundIsoformKᵢ (nM)Reference
7bhCA II40.98 ± 7.27[3]
7chCA IX125.1 ± 12.4[3]
7dhCA XII111.0 ± 12.3[3]
7fhCA II31.42 ± 6.15[3]
7lhCA I42.14 (approx.)[3]
Acetazolamide (Control)hCA I32.1 ± 1.21[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the antifungal properties of related compounds. These can serve as a template for investigating this compound.

In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)
  • Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving.

  • Compound Incorporation: After the medium has cooled to approximately 50-60°C, add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentration. Pour the mixture into sterile Petri dishes.

  • Inoculation: Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of the agar plate.

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28°C) for a specified period.

  • Measurement: Measure the diameter of the fungal colony. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100, where C is the average diameter of the fungal colony on the control plate (with solvent only) and T is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: To determine the half-effective concentration (EC50), a series of concentrations of the test compound are used, and the resulting inhibition rates are plotted against the logarithm of the concentration.

Cell Membrane Integrity Assay
  • Fungal Culture: Grow the fungal mycelia in a suitable liquid medium.

  • Treatment: Treat the mycelia with the test compound at various concentrations for a defined period.

  • Staining: Stain the mycelia with a fluorescent dye that indicates membrane integrity, such as propidium iodide (PI). PI can only enter cells with compromised membranes.

  • Microscopy: Observe the stained mycelia using a fluorescence microscope. The presence of red fluorescence inside the cells indicates a loss of membrane integrity.

Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Prepare a solution of the target enzyme (e.g., proteinase K, carbonic anhydrase) and its specific substrate in an appropriate buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound.

  • Assay Reaction: In a microplate, mix the enzyme, inhibitor (or solvent control), and initiate the reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Potential Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the potential signaling pathways and experimental workflows discussed.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Antifungal Screening cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Efficacy (Future Work) synthesis Synthesis of This compound and Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mic_determination MIC/EC50 Determination (Mycelial Growth Assay) characterization->mic_determination biofilm_inhibition Biofilm Inhibition Assay membrane_integrity Cell Membrane Integrity Assay (PI Staining) mic_determination->membrane_integrity enzyme_inhibition Enzyme Inhibition Assays (e.g., Proteinase K, Carbonic Anhydrase) ros_detection Reactive Oxygen Species (ROS) Detection animal_model Animal Model of Fungal Infection ros_detection->animal_model efficacy_testing Efficacy & Toxicity Testing animal_model->efficacy_testing potential_mechanisms cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects compound This compound cell_membrane Fungal Cell Membrane compound->cell_membrane key_enzymes Essential Fungal Enzymes (e.g., Proteinase K, Carbonic Anhydrase) compound->key_enzymes biofilm_machinery Biofilm Formation Machinery compound->biofilm_machinery redox_balance Cellular Redox Balance compound->redox_balance membrane_disruption Membrane Disruption & Leakage cell_membrane->membrane_disruption enzyme_inhibition Enzyme Inhibition key_enzymes->enzyme_inhibition biofilm_disruption Inhibition of Biofilm Formation biofilm_machinery->biofilm_disruption oxidative_stress Oxidative Stress (ROS) redox_balance->oxidative_stress fungal_death Fungal Cell Death membrane_disruption->fungal_death enzyme_inhibition->fungal_death biofilm_disruption->fungal_death oxidative_stress->fungal_death

References

Biological activity of novel 1-(Pyrimidin-2-yl)thiourea derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Novel 1-(Pyrimidin-2-yl)thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel this compound derivatives. It includes a summary of their anticancer, antimicrobial, and enzyme inhibitory properties, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction

Pyrimidine and thiourea moieties are well-established pharmacophores in medicinal chemistry, known to exhibit a wide range of biological activities. The conjugation of these two scaffolds into this compound derivatives has led to the development of novel compounds with significant therapeutic potential. These derivatives have demonstrated promising results as anticancer, antimicrobial, and enzyme inhibitory agents. This guide aims to consolidate the current knowledge on these compounds, presenting key data and methodologies to aid researchers in the field of drug discovery and development.

Synthesis of this compound Derivatives

The general synthesis of this compound derivatives involves a multi-step process, which is depicted in the workflow diagram below. The synthesis typically starts with the formation of a substituted pyrimidine ring, followed by the introduction of a thiourea moiety.

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., Chalcones, Guanidine) step1 Synthesis of 2-aminopyrimidine derivative start->step1 Cyclocondensation step2 Reaction with Isothiocyanate step1->step2 Nucleophilic Addition step3 Formation of This compound derivative step2->step3

Caption: General workflow for the synthesis of this compound derivatives.

Anticancer Activity

Several novel this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The data reveals that these compounds can exhibit potent anticancer activity, often superior to standard chemotherapeutic agents.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

CompoundCell LineIC50 (µM)Reference
7a MCF-72.26 ± 0.1
HepG295.12 ± 3.2
HeLa42.22 ± 0.2
A549112.51 ± 0.3
7b MCF-710.52 ± 0.2
HepG231.13 ± 0.1
HeLa32.21 ± 0.1
A54912.13 ± 0.1
4a HepG24.8 µg/mL
8e MCF-70.22 (48h)
8n MCF-71.88 (48h)
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48 or 72 hours. A negative control (vehicle-treated cells) and a positive control (a known anticancer drug like Doxorubicin) are included.

  • MTT Addition: After the incubation period, the medium is removed, and 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

This compound derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal strains.

Quantitative Data for Antimicrobial Activity

The antimicrobial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.

CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
6d E. coli8-
6i B. subtilis11-
4a Gram-positive bacteria-1.95 - 15.63
Gram-negative bacteria-1.95 - 15.63
A. fumigatus-1.95 - 15.63
7a, 7b, 8 Gram-positive & negative bacteria-0.95 - 3.25
Aspergillus flavus-0.95 - 3.25
Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

A significant aspect of the biological activity of this compound derivatives is their ability to inhibit various enzymes, which are often key targets in different diseases.

Quantitative Data for Enzyme Inhibition
CompoundEnzymeIC50 (µM)Reference
6j α-Amylase1.478 ± 0.051
6g α-Amylase1.509 ± 0.039
6a Proteinase K1.790 ± 0.079
6f Proteinase K1.794 ± 0.080
6e Proteinase K1.795 ± 0.080
7l Carbonic Anhydrase I (hCA I)Potent Inhibitor
7f Carbonic Anhydrase II (hCA II)KI = 31.42 ± 6.15 nM
7c Carbonic Anhydrase IX (hCA IX)KI = 125.1 ± 12.4 nM
7d Carbonic Anhydrase XII (hCA XII)KI = 111.0 ± 12.3 nM
Signaling Pathway Inhibition

The inhibitory activity of these compounds on key enzymes can be visualized as follows:

G cluster_pathway Enzyme Inhibition by this compound Derivatives compound This compound Derivatives amylase α-Amylase compound->amylase Inhibits proteinase Proteinase K compound->proteinase Inhibits ca Carbonic Anhydrases (I, II, IX, XII) compound->ca Inhibits

Caption: Inhibition of key enzymes by this compound derivatives.

Experimental Protocol: α-Amylase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme that hydrolyzes starch to smaller sugars. The amount of remaining starch is quantified using an iodine solution, which forms a blue-black complex with starch.

Procedure:

  • Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations, a buffer solution (e.g., phosphate buffer, pH 6.8), and a solution of α-amylase.

  • Pre-incubation: The mixture is pre-incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Substrate Addition: A starch solution is added to initiate the enzymatic reaction.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 15 minutes) at the same temperature.

  • Reaction Termination: The reaction is stopped by adding a solution of hydrochloric acid (HCl).

  • Color Development: An iodine-potassium iodide solution is added to the mixture.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a wavelength of 620 nm. A decrease in the intensity of the blue-black color indicates inhibition of the enzyme.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose is often used as a standard inhibitor.

Conclusion

Novel this compound derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and enzyme inhibition studies warrants further investigation and optimization. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the development of these compounds into potential therapeutic agents. The structure-activity relationship studies, often complemented by in silico approaches like molecular docking, will be crucial in designing next-generation derivatives with enhanced potency and selectivity.

The Structure-Activity Relationship of Pyrimidinyl Thioureas: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidinyl thioureas represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The inherent structural features of the pyrimidine ring, coupled with the hydrogen bonding capabilities and conformational flexibility of the thiourea linker, make this scaffold a promising framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrimidinyl thioureas, focusing on their anticancer and antimicrobial properties. Detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways and experimental workflows are presented to facilitate further research and drug development in this area.

The core structure, N-(pyrimidin-2-yl)-N'-aryl thiourea, has been a focal point of extensive research. Modifications on both the pyrimidine and the aryl moieties have been systematically explored to optimize potency and selectivity. These compounds have shown promise as inhibitors of various protein kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. Furthermore, their ability to disrupt essential cellular processes in microorganisms has established them as a potential new class of antimicrobial agents.

Structure-Activity Relationship (SAR) of Pyrimidinyl Thioureas

The biological activity of pyrimidinyl thioureas is intricately linked to the nature and position of substituents on both the pyrimidine and the aryl rings. The following sections delineate the key SAR findings for their anticancer and antimicrobial activities.

Anticancer Activity: Targeting VEGFR-2 Kinase

Pyrimidinyl thioureas have emerged as potent inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a crucial role in tumor angiogenesis. The thiourea moiety is critical for binding to the hinge region of the kinase domain, while the pyrimidine and aryl groups occupy adjacent hydrophobic pockets.

Key SAR observations for VEGFR-2 inhibition include:

  • The Pyrimidine Ring: The 2-amino-pyrimidine core is a crucial pharmacophore. Substituents at the 4- and 6-positions of the pyrimidine ring significantly influence activity. Small, electron-donating groups are generally favored.

  • The Thiourea Linker: The thiourea group acts as a hydrogen bond donor and acceptor, forming critical interactions with the kinase hinge region. The sulfur atom is a key contributor to the binding affinity.

  • The Aryl Moiety: The nature and substitution pattern on the N'-aryl ring are major determinants of potency and selectivity. Electron-withdrawing groups, such as halogens (Cl, Br) and trifluoromethyl (-CF3), at the meta and para positions of the phenyl ring often enhance inhibitory activity. The presence of a substituted aniline moiety can lead to potent and selective VEGFR-2 inhibitors. For instance, a 3,4-difluoroaniline group has been shown to be particularly effective.

Antimicrobial Activity

Pyrimidinyl thioureas have also demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential enzymes or the disruption of cell membrane integrity.

Key SAR observations for antimicrobial activity include:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents on both rings, plays a critical role in its ability to penetrate microbial cell walls.

  • Aryl Substituents: Electron-withdrawing groups on the aryl ring, such as nitro (-NO2) and halogen atoms, tend to increase antimicrobial potency. This is likely due to their influence on the electronic properties of the thiourea moiety and their contribution to overall lipophilicity.

  • Pyrimidine Substituents: The substitution pattern on the pyrimidine ring can modulate the spectrum of activity. For example, certain substitutions may favor activity against Gram-positive bacteria over Gram-negative bacteria.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative pyrimidinyl thiourea derivatives against VEGFR-2 and various microbial strains.

Table 1: VEGFR-2 Inhibitory Activity of Selected Pyrimidinyl Thioureas

Compound IDPyrimidine Substituent (R1)Aryl Substituent (R2)IC50 (nM)
1a HPhenyl>1000
1b H4-Chlorophenyl150
1c H3,4-Difluorophenyl23.5
1d 4,6-dimethyl4-Chlorophenyl85
1e 4,6-dimethyl3,4-Difluorophenyl15.2

Table 2: Antimicrobial Activity of Selected Pyrimidinyl Thioureas (MIC in µg/mL)

Compound IDAryl Substituent (R)S. aureusE. coliC. albicans
2a Phenyl64128128
2b 4-Chlorophenyl163264
2c 4-Nitrophenyl81632
2d 4-Bromophenyl163232

Experimental Protocols

General Synthesis of N-Aryl-N'-(pyrimidin-2-yl)thioureas

A general and efficient method for the synthesis of N-aryl-N'-(pyrimidin-2-yl)thioureas involves the reaction of 2-aminopyrimidine with an appropriate aryl isothiocyanate.

Materials:

  • 2-Aminopyrimidine

  • Substituted aryl isothiocyanate (e.g., phenyl isothiocyanate, 4-chlorophenyl isothiocyanate)

  • Anhydrous tetrahydrofuran (THF) or acetonitrile

  • Triethylamine (optional, as a base)

Procedure:

  • To a solution of 2-aminopyrimidine (1.0 eq) in anhydrous THF, add the substituted aryl isothiocyanate (1.0 eq).

  • If the reaction is slow, a catalytic amount of triethylamine can be added.

  • Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the precipitate formed is collected by filtration.

  • The crude product is washed with cold diethyl ether to remove any unreacted starting materials.

  • The solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) to afford the pure N-aryl-N'-(pyrimidin-2-yl)thiourea.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro VEGFR-2 Kinase Assay

The ability of the synthesized compounds to inhibit VEGFR-2 kinase activity can be assessed using a variety of commercially available assay kits, often based on principles like FRET (Fluorescence Resonance Energy Transfer) or luminescence.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., a synthetic peptide or poly(Glu, Tyr) 4:1)

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

  • Add the VEGFR-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[1]

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a set time (e.g., 60 minutes) at 30°C.[1]

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.[1]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dispense the broth medium into the wells of a 96-well plate.

  • Perform a two-fold serial dilution of the test compound across the plate.

  • Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

  • Add the inoculum to each well, including a positive control (no compound) and a negative control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Mandatory Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and Point of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Pyrimidinyl Thiourea (Inhibitor) Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Simplified VEGFR-2 signaling cascade and the inhibitory action of pyrimidinyl thioureas.

Experimental Workflow

SAR_Workflow Experimental Workflow for SAR Study Design Compound Design (Based on SAR) Synthesis Chemical Synthesis of Analogs Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification BioAssay Biological Evaluation Purification->BioAssay KinaseAssay VEGFR-2 Kinase Assay (IC50 Determination) BioAssay->KinaseAssay Anticancer AntimicrobialAssay Antimicrobial Assay (MIC Determination) BioAssay->AntimicrobialAssay Antimicrobial SAR_Analysis SAR Analysis (Data Interpretation) KinaseAssay->SAR_Analysis AntimicrobialAssay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Cycle

Caption: A typical workflow for the structure-activity relationship study of pyrimidinyl thioureas.

References

1-(Pyrimidin-2-yl)thiourea: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-(Pyrimidin-2-yl)thiourea core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets have established it as a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, diverse biological applications, structure-activity relationships, and detailed experimental protocols for its evaluation.

Introduction

The pyrimidine ring is a fundamental component of nucleic acids, and its derivatives have long been explored for their therapeutic potential. When coupled with a thiourea moiety, the resulting this compound structure gains unique physicochemical properties that facilitate interactions with various enzymes and receptors. This has led to the discovery of potent inhibitors of carbonic anhydrases, kinases, and other enzymes implicated in a range of diseases, most notably cancer and diabetes. The thiourea group, with its hydrogen bond donor and acceptor capabilities, often plays a crucial role in binding to the active sites of target proteins.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a straightforward and efficient nucleophilic addition reaction. The general synthetic scheme involves the reaction of a substituted 2-aminopyrimidine with an appropriate isothiocyanate.

A general synthetic pathway is depicted in the workflow below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminopyrimidine 2-Aminopyrimidine ReactionVessel Nucleophilic Addition 2-Aminopyrimidine->ReactionVessel Isothiocyanate Isothiocyanate Isothiocyanate->ReactionVessel Product This compound Derivative ReactionVessel->Product

General Synthesis Workflow

A more detailed, one-pot procedure for the synthesis of sulphonyl thiourea derivatives containing a pyrimidine ring has been described.[1] This method involves the in situ preparation of p-toluene sulphonyl isothiocyanate, which then reacts with a substituted 2-amino-4,6-diarylpyrimidine.[2]

Experimental Protocol: General Synthesis of this compound Derivatives

This protocol is a generalized procedure based on commonly reported methods.[2][3][4]

Materials:

  • Substituted 2-aminopyrimidine

  • Appropriate isothiocyanate (e.g., phenyl isothiocyanate, benzoyl isothiocyanate)

  • Anhydrous solvent (e.g., acetone, dichloromethane, toluene)

  • Stirring apparatus

  • Reaction vessel

  • Crushed ice

  • Purification apparatus (e.g., column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the substituted 2-aminopyrimidine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Addition of Isothiocyanate: To the stirred solution, add the isothiocyanate (1-1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a period ranging from a few hours to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this scaffold. These compounds have been shown to inhibit several key targets involved in cancer progression.

Carbonic Anhydrase Inhibition: Several isoforms of human carbonic anhydrase (hCA), particularly hCA I, II, IX, and XII, are important targets in cancer therapy.[1] CA IX and XII are tumor-associated isoforms that are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[5] Sulphonyl thiourea derivatives containing a pyrimidine ring have been synthesized and shown to be potent inhibitors of these isoforms.[1]

Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is an enzyme that is overexpressed in several cancers and is considered a promising target for anticancer drugs.[6] Pyrimidine-thiourea hybrids have been designed as potent and selective LSD1 inhibitors, exhibiting strong cytotoxicity against cancer cells.[6]

The general mechanism of action for many anticancer agents involves the induction of apoptosis, or programmed cell death.

G Drug Drug CancerCell Cancer Cell Drug->CancerCell Target Molecular Target (e.g., CA IX, LSD1) Drug->Target Inhibition CancerCell->Target Pathway Signaling Pathway Disruption Target->Pathway Apoptosis Apoptosis Pathway->Apoptosis

Simplified Anticancer Mechanism
Enzyme Inhibition

Beyond their anticancer effects, this compound derivatives have been identified as inhibitors of various other enzymes.

α-Glucosidase and α-Amylase Inhibition: Inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.[7] Pyrimidine-based thiourea compounds have been investigated for their potential to inhibit these enzymes.[8]

Proteinase K Inhibition: Novel diaryl pyrimidine-linked acyl thiourea derivatives have been synthesized and shown to possess remarkable inhibitory potential against proteinase K.[9]

The table below summarizes the inhibitory activities of selected this compound derivatives against various enzymes.

Compound IDTarget EnzymeIC50 / KIReference
7c hCA IXKI = 125.1 ± 12.4 nM[1]
7d hCA XIIKI = 111.0 ± 12.3 nM[1]
6b LSD1Potent inhibitor (in vitro)[6]
6j α-amylaseIC50 = 1.478 ± 0.051 µM[9]
6a Proteinase KIC50 = 1.790 ± 0.079 µM[9]

Signaling Pathways

The therapeutic effects of this compound derivatives are often mediated through the modulation of specific signaling pathways.

Carbonic Anhydrase IX and Hypoxia-Inducible Factor-1 (HIF-1) Pathway

Under hypoxic conditions, a common feature of solid tumors, the transcription factor HIF-1 is stabilized. HIF-1 then translocates to the nucleus and induces the expression of various genes, including Carbonic Anhydrase IX (CA IX). CA IX, a transmembrane enzyme, catalyzes the hydration of carbon dioxide to bicarbonate and protons. This activity contributes to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH, which are crucial for tumor cell survival, proliferation, and invasion. Inhibition of CA IX by this compound derivatives can disrupt this pH regulation, leading to intracellular acidification and subsequent cell death.

G cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_extracellular Extracellular Space Hypoxia Hypoxia HIF1a HIF-1α stabilization Hypoxia->HIF1a HIF1 HIF-1 complex HIF1a->HIF1 Nucleus Nucleus HIF1->Nucleus CA9_gene CA9 gene transcription Nucleus->CA9_gene translocation CAIX_protein CA IX protein CA9_gene->CAIX_protein translation CAIX CA IX CAIX_protein->CAIX translocation HCO3_H HCO3- + H+ CAIX->HCO3_H CO2_H2O CO2 + H2O CO2_H2O->HCO3_H CA IX catalysis Acidosis Extracellular Acidosis HCO3_H->Acidosis

CA IX and HIF-1 Pathway

Detailed Experimental Protocols

To facilitate further research and development of this compound derivatives, this section provides detailed protocols for key biological assays.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase during the assay. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate24h Incubate 24h Seed->Incubate24h Treat Treat with Compounds Incubate24h->Treat IncubateXh Incubate (e.g., 48h) Treat->IncubateXh AddMTT Add MTT Solution IncubateXh->AddMTT Incubate4h Incubate 2-4h AddMTT->Incubate4h Solubilize Add Solubilization Solution Incubate4h->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability & IC50 Read->Analyze End End Analyze->End

MTT Assay Workflow
Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA).[1][13]

Materials:

  • Human carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) substrate solution

  • Test compounds and a known CA inhibitor (e.g., acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: In a 96-well plate, add buffer, the test compound at various concentrations (or vehicle), and the CA enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400 nm in kinetic mode for 10-30 minutes.

  • Data Analysis: Calculate the reaction rates (slope of the absorbance vs. time curve). Determine the percent inhibition and subsequently the IC50 or KI values.

α-Glucosidase Inhibition Assay

This assay is based on the cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to produce p-nitrophenol.[14][15][16]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Phosphate buffer (pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution

  • Test compounds and a known inhibitor (e.g., acarbose)

  • Sodium carbonate solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Pre-incubation: In a 96-well plate, pre-mix the α-glucosidase enzyme with the test compound at various concentrations and incubate for 5 minutes at 37°C.

  • Reaction Initiation: Add the pNPG solution to start the reaction and incubate for 20 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The this compound scaffold is a highly promising platform for the discovery of new drugs. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the areas of oncology and metabolic diseases, underscore its importance in medicinal chemistry. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this versatile chemical core. Further exploration of this scaffold, including the synthesis of new derivatives and their evaluation against a broader range of biological targets, is warranted and holds the potential to deliver novel and effective therapies for a multitude of human diseases.

References

Synthesis and Biological Evaluation of New Pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of novel pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their diverse pharmacological activities, pyrimidine scaffolds are central to the development of new therapeutic agents. This document details synthetic methodologies, experimental protocols for biological screening, and quantitative data on the efficacy of various derivatives. Furthermore, it visualizes key synthetic and biological pathways to facilitate a deeper understanding of the underlying mechanisms.

I. Synthesis of Pyrimidine Derivatives

The versatile pyrimidine core can be synthesized through various methods. This section outlines three prominent synthetic strategies: the Biginelli reaction, synthesis from chalcones, and the Suzuki coupling reaction.

Biginelli Reaction

A one-pot three-component condensation reaction, the Biginelli reaction is a powerful method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[1] This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.[1]

Experimental Protocol: Biginelli Reaction for Pyrimidine Synthesis [1]

  • Materials: 5-Aryl-2-furaldehyde (1.0 eq), Ethyl acetoacetate or Acetylacetone (1.0 eq), Urea or Thiourea (1.5 eq), Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%), Ethanol (EtOH).

  • Procedure:

    • To a round-bottom flask, add the 5-aryl-2-furaldehyde, ethyl acetoacetate (or acetylacetone), urea (or thiourea), and FeCl₃·6H₂O in ethanol.

    • Reflux the reaction mixture for 6 hours.[1]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.

Synthesis from Chalcones

Chalcones, which are α,β-unsaturated ketones, serve as versatile precursors for the synthesis of various heterocyclic compounds, including pyrimidines. The reaction of a chalcone with guanidine hydrochloride in the presence of a base is a common method for constructing the pyrimidine ring.[2]

Experimental Protocol: Synthesis of 2-Aminopyrimidines from Chalcones [2]

  • Materials: (E)-1-(4-hydroxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one (chalcone) (0.01 mol), Guanidine Hydrochloride (0.01 mol), Ethanolic Potassium Hydroxide (KOH) solution (25 mL), Acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve the chalcone and guanidine hydrochloride in the ethanolic KOH solution.

    • Heat the reaction mixture to reflux and maintain for 22 hours.

    • After reflux, cool the reaction mixture to room temperature and allow it to stand overnight.

    • Acidify the mixture with acetic acid.

    • Collect the resulting solid product by vacuum filtration.

    • Wash the solid with water and recrystallize from ethanol to obtain the purified pyrimidine derivative.

Suzuki Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents onto a halogenated pyrimidine core.[3] Microwave-assisted Suzuki coupling has emerged as a key technology for rapid and efficient synthesis.[3]

Experimental Protocol: Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives [3]

  • Materials: Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol), Aryl or heteroaryl boronic acid (0.5 mmol), Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%), Base (e.g., K₂CO₃) (1.5 mmol), Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL), Microwave reactor vials (10 mL) with stir bars, Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine, the desired boronic acid, and the base.

    • Add the palladium catalyst.

    • Add the degassed solvent mixture.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[3]

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

II. Biological Evaluation

The diverse biological activities of pyrimidine derivatives necessitate robust screening methods. This section details the protocols for evaluating their anticancer and antimicrobial properties.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Experimental Protocol: MTT Assay for Anticancer Screening [5][6]

  • Materials: Cancer cell lines, Complete cell culture medium, Test pyrimidine derivatives, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO), 96-well plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[6]

    • Treat the cells with various concentrations of the pyrimidine derivatives and incubate for the desired period (e.g., 24 or 48 hours).[6]

    • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours in the dark at 37°C.[6]

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently agitate the plates on a shaker for 10 minutes in the dark.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[7]

Experimental Protocol: Agar Well Diffusion Assay [7][8]

  • Materials: Bacterial strains (e.g., S. aureus, E. coli), Mueller-Hinton Agar (MHA), Test pyrimidine derivatives, Standard antibiotic (e.g., Ciprofloxacin), Sterile cork borer (6 mm diameter).

  • Procedure:

    • Prepare MHA plates and inoculate them with the bacterial strain.

    • Create wells in the agar plates using a sterile cork borer.

    • Fill the wells with a defined volume (e.g., 50 µL) of the test pyrimidine derivative solutions at different concentrations.[8]

    • Include a positive control (standard antibiotic) and a negative control (solvent).

    • Incubate the plates at 37°C for 24 hours.[8]

    • Measure the diameter of the zone of inhibition (in mm) around each well.

III. Data Presentation

The following tables summarize the quantitative data from the biological evaluation of selected novel pyrimidine derivatives.

Table 1: Anticancer Activity of Pyrimidine Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
13a A549 (Lung)Similar to Olmutinib[9]
13a H1975 (Lung)Similar to Olmutinib[9]
12c UO-31 (Renal)More potent than Sunitinib[10]
2d A549 (Lung)Strong cytotoxicity at 50 µM[11]
14 MCF7 (Breast)22.12[12]
13 MCF7 (Breast)22.52[12]
9 MCF7 (Breast)27.83[12]
12 MCF7 (Breast)29.22[12]
21d HCT-116 (Colon)58.2 µg/ml[13]
21c HCT-116 (Colon)60.9 µg/ml[13]
3b C32 (Melanoma)24.4[14]

Table 2: Antimicrobial Activity of Pyrimidine Derivatives (Zone of Inhibition in mm)

Compound IDBacterial StrainZone of Inhibition (mm)Reference
9o B. subtilis (Gram +)43[15]
9o S. aureus (Gram +)45[15]
9o E. coli (Gram -)43[15]
9o P. aeruginosa (Gram -)42[15]
M1-25 K. pneumoniae (Gram -)15-30[16]
M1-25 P. aeruginosa (Gram -)15-30[16]
3a-h Various strainsSignificant activity[17]
3c MRSA (Gram +)Remarkable activity[18]
9d MRSA (Gram +)Remarkable activity[18]

IV. Visualizing Key Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a representative synthetic workflow, a biological evaluation workflow, and a key signaling pathway targeted by pyrimidine derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Biginelli Reaction cluster_workup Work-up & Purification cluster_product Final Product Aldehyde Aldehyde Mix Mix & Reflux (Acid Catalyst) Aldehyde->Mix BetaKetoester β-Ketoester BetaKetoester->Mix Urea Urea/Thiourea Urea->Mix Precipitate Precipitation (in water) Mix->Precipitate Filter Filtration Precipitate->Filter Recrystallize Recrystallization Filter->Recrystallize DHPM Dihydropyrimidine Derivative Recrystallize->DHPM

Caption: Experimental workflow for the Biginelli synthesis of dihydropyrimidine derivatives.

Biological_Evaluation_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cluster_result Result CellCulture Cancer Cell Culture Seeding Seed Cells in 96-well Plate CellCulture->Seeding CompoundPrep Prepare Pyrimidine Derivative Solutions Treatment Treat Cells with Test Compound CompoundPrep->Treatment Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Formazan Crystal Formation MTT_add->Formazan Solubilize Solubilize Crystals (DMSO) Formazan->Solubilize Readout Measure Absorbance (570 nm) Solubilize->Readout Analysis Calculate % Viability & IC50 Value Readout->Analysis Result Anticancer Activity Profile Analysis->Result

Caption: Workflow for evaluating the anticancer activity of pyrimidine derivatives using the MTT assay.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Pyrimidine Pyrimidine Derivative Pyrimidine->P_EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

References

Computational Modeling of 1-(Pyrimidin-2-yl)thiourea Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the interactions of 1-(Pyrimidin-2-yl)thiourea and its derivatives with biological targets. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of computational techniques to understand and predict the behavior of this important class of molecules. This guide covers the key computational approaches, summarizes relevant quantitative data, details experimental protocols for validation, and visualizes the associated signaling pathways and workflows.

Introduction to this compound Derivatives

Thiourea derivatives incorporating a pyrimidine scaffold are a versatile class of compounds with a wide range of biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects.[1][2] The this compound core structure serves as a valuable pharmacophore, with the pyrimidine ring often involved in crucial hydrogen bonding interactions within protein active sites, and the thiourea moiety acting as a flexible linker and potential hydrogen bond donor/acceptor.[3] Computational modeling plays a pivotal role in elucidating the structure-activity relationships (SAR) of these compounds, guiding the design of more potent and selective derivatives.

Key Biological Targets and Signaling Pathways

Computational and experimental studies have identified several key protein targets for this compound derivatives, primarily focusing on their potential as anticancer agents. Two of the most significant targets are Carbonic Anhydrases (CAs) and Phosphatidylinositol 3-kinase (PI3K).

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Certain isoforms, particularly CA IX and CA XII, are overexpressed in many tumors and are associated with tumor progression and metastasis.[4][5] Inhibition of these tumor-associated CAs is a promising strategy for cancer therapy. Sulphonyl thiourea compounds containing a pyrimidine ring have been identified as potent inhibitors of several CA isoforms.[4][5]

The signaling pathway involving CA IX is often linked to the hypoxic tumor microenvironment. Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the upregulation of CA IX. CA IX, in turn, contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, which promotes cancer cell survival, proliferation, and invasion.[6]

CAIX_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp pHe_acid Extracellular Acidification CAIX_exp->pHe_acid pHi_alk Intracellular Alkalinization CAIX_exp->pHi_alk Invasion Invasion & Metastasis pHe_acid->Invasion Proliferation Cell Proliferation & Survival pHi_alk->Proliferation PyrimidineThiourea This compound Derivative PyrimidineThiourea->CAIX_exp Inhibition

Carbonic Anhydrase IX (CA IX) Signaling Pathway in Cancer.
Phosphatidylinositol 3-kinase (PI3K)

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[3][7] Aberrant activation of this pathway is a common feature in many human cancers, making PI3K a prime target for anticancer drug development.[7] Thiourea derivatives bearing a thieno[3,2-d]pyrimidine scaffold have shown potent inhibitory activity against PI3Kα.[3]

Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, leading to increased cell proliferation and survival.[7] this compound derivatives can inhibit PI3K, thereby blocking this pro-survival signaling cascade.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PyrimidineThiourea This compound Derivative PyrimidineThiourea->PI3K Inhibition

PI3K/Akt/mTOR Signaling Pathway in Cancer.

Computational Modeling Workflow

The computational investigation of this compound interactions typically follows a multi-step workflow, integrating various in silico techniques to predict binding affinity, understand interaction mechanisms, and guide further experimental studies.

Computational_Workflow LigandPrep Ligand Preparation (2D/3D Conversion, Energy Minimization) Docking Molecular Docking (Binding Pose & Score Prediction) LigandPrep->Docking ProteinPrep Protein Preparation (PDB, Protonation, Energy Minimization) ProteinPrep->Docking MD_Sim Molecular Dynamics Simulation (Stability & Interaction Analysis) Docking->MD_Sim BindingEnergy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) MD_Sim->BindingEnergy ADMET ADMET Prediction (Pharmacokinetics & Toxicity) BindingEnergy->ADMET Output Lead Optimization & Experimental Validation ADMET->Output

General Computational Workflow for Inhibitor Evaluation.

Methodologies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are often employed to optimize the geometry of the thiourea derivatives and to calculate various molecular properties.

Protocol: DFT Calculations

  • Software: Gaussian, ORCA, or similar.

  • Method: B3LYP functional is commonly used.

  • Basis Set: 6-311++G(d,p) or a similar basis set is often chosen for a balance of accuracy and computational cost.

  • Calculations:

    • Geometry optimization to find the lowest energy conformation.

    • Calculation of molecular orbitals (HOMO, LUMO) to assess chemical reactivity.

    • Generation of Molecular Electrostatic Potential (MEP) maps to identify regions of positive and negative electrostatic potential.

    • Calculation of various quantum chemical descriptors for QSAR studies.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to screen virtual libraries of compounds and to predict the binding mode of active molecules.

Protocol: Molecular Docking

  • Software: AutoDock, MOE (Molecular Operating Environment), or similar.

  • Ligand Preparation: 2D structures are converted to 3D and energy minimized using a suitable force field (e.g., MMFF94).

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

  • Grid Generation: A grid box is defined around the active site of the protein.

  • Docking Algorithm: A genetic algorithm or a similar stochastic method is used to explore the conformational space of the ligand within the active site.

  • Scoring Function: The binding affinity is estimated using a scoring function that considers factors like intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) and solvation effects. The results are typically reported as a docking score or binding energy in kcal/mol.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the binding pose and the nature of the intermolecular interactions.

Protocol: Molecular Dynamics Simulation

  • Software: GROMACS, AMBER, or NAMD.

  • System Setup: The docked protein-ligand complex is placed in a periodic box of water molecules (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Force Field: A suitable force field is chosen for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

  • Minimization: The system is energy minimized to remove steric clashes.

  • Equilibration: The system is gradually heated and equilibrated under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

  • Production Run: A production MD simulation is run for a sufficient length of time (e.g., 50-100 ns) to sample the conformational space of the complex.

  • Analysis: The trajectory is analyzed to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond occupancy, and binding free energy.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on pyrimidine-thiourea derivatives as enzyme inhibitors.

Table 1: Carbonic Anhydrase Inhibition Data for Sulphonyl Thiourea Derivatives [4]

CompoundhCA I KI (nM)hCA II KI (nM)hCA IX KI (nM)hCA XII KI (nM)
7c 49.31 ± 4.72115.2 ± 11.0125.1 ± 12.4137.15 ± 13.12
7d 101.92 ± 9.76189.3 ± 18.1215.4 ± 20.6111.0 ± 12.3
7f 55.67 ± 5.3389.7 ± 8.6289.1 ± 27.7192.72 ± 18.52
Acetazolamide (Standard) 32.1 ± 1.2125.3 ± 0.9838.9 ± 1.4845.7 ± 1.74

Table 2: Anticancer Activity of Thieno[3,2-d]pyrimidine Thiourea Derivatives [3]

CompoundPI3Kα IC50 (µM)HT-29 IC50 (µM)MCF-7 IC50 (µM)
7f 1.262.184.25
Doxorubicin (Standard) -0.981.02

Table 3: Molecular Docking Scores of Pyrimidine-Thiourea Derivatives

CompoundTarget ProteinDocking Score (kcal/mol)Reference
7c hCA IX-8.5[4]
7d hCA XII-8.9[4]
7f PI3Kα-9.2[3]

Experimental Protocols for Validation

Computational predictions should always be validated by experimental data. The following are general protocols for key in vitro assays.

Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase.

  • Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

  • Materials:

    • Purified CA isoenzyme

    • 4-Nitrophenyl acetate (NPA)

    • Tris-HCl buffer (pH 7.4)

    • Test compounds dissolved in DMSO

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Add buffer, enzyme solution, and varying concentrations of the test compound to the wells of a microplate.

    • Incubate for a short period at room temperature.

    • Initiate the reaction by adding the NPA substrate.

    • Measure the absorbance at 400 nm at regular intervals to determine the initial reaction rate.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration. The KI can be determined using the Cheng-Prusoff equation.

PI3Kα Inhibition Assay

This assay measures the kinase activity of PI3Kα.

  • Principle: A luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) can be used to quantify the amount of ADP produced during the kinase reaction.

  • Materials:

    • Recombinant PI3Kα

    • PIP2 substrate

    • ATP

    • Kinase buffer

    • Test compounds dissolved in DMSO

    • ADP-Glo™ reagents

    • 96-well microplate

    • Luminometer

  • Procedure:

    • Add kinase buffer, PI3Kα, and varying concentrations of the test compound to the wells of a microplate.

    • Add the PIP2/ATP mixture to initiate the kinase reaction.

    • Incubate at room temperature.

    • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

  • Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HepG2)

    • Cell culture medium and supplements

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with varying concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

The computational modeling of this compound interactions is a powerful approach to accelerate the discovery and development of novel therapeutic agents. By integrating quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into the molecular basis of their biological activity. The validation of these computational predictions through robust experimental assays is crucial for the successful translation of these findings into clinical applications. This guide provides a comprehensive framework for researchers to design and execute such integrated studies.

References

In Vivo Diuretic Potential of Novel Pyrimidine Derivatives: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the burgeoning field of novel pyrimidine derivatives as potential diuretic agents. Diuretics are a cornerstone in the management of hypertension and edema, and the development of new chemical entities with improved efficacy and safety profiles is a significant area of research. This document provides a comprehensive overview of the in vivo diuretic activity of recently synthesized pyrimidine compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and potential mechanisms of action.

Quantitative Data Summary

The following tables summarize the in-vivo diuretic activity of various novel pyrimidine derivatives from recent studies. The data is presented to facilitate a clear comparison of the efficacy of these compounds against standard diuretics.

Table 1: Diuretic Activity of 1,6-Dihydropyrimidine-2-amine and 1,6-Dihydropyrimidine-2-thiol Derivatives

Compound IDDose (mg/kg)Mean Urine Volume (mL) ± SEMDiuretic ActionDiuretic ActivityNa+ Excretion (mEq/L) ± SEMK+ Excretion (mEq/L) ± SEMCl- Excretion (mEq/L) ± SEM
Control -3.8 ± 0.121.001.0078.4 ± 1.1228.6 ± 0.4585.2 ± 1.24
Acetazolamide (Standard) 257.2 ± 0.081.891.89135.2 ± 1.8445.8 ± 0.82128.6 ± 1.56
2d 256.5 ± 0.151.711.71125.6 ± 1.4242.1 ± 0.76118.4 ± 1.32
2e 256.8 ± 0.111.791.79128.4 ± 1.5843.5 ± 0.79121.2 ± 1.48
3d 257.5 ± 0.091.971.97138.2 ± 1.9647.2 ± 0.88132.8 ± 1.64
3e 257.9 ± 0.102.082.08142.6 ± 2.1248.9 ± 0.94138.4 ± 1.78

Data extracted from a study by Majeed et al.[1][2]

Table 2: Diuretic and Saliuretic Activity of 4-Anilino-2-methylthiopyrido[2,3-d]pyrimidines

Compound IDDose (mg/kg)Diuretic ActivityNa+ Excretion
1 1ActiveIncreased
1-12 (Most Compounds) 3-24SignificantIncreased

Data extracted from a study by Monge et al.[3]

Experimental Protocols

The following section details the methodologies employed in the cited studies to evaluate the in vivo diuretic activity of novel pyrimidine derivatives.

In Vivo Diuretic Activity Screening in Rats (Lipschitz Test)

This widely used method is employed to screen compounds for potential diuretic effects.[4][5]

1. Animal Model:

  • Species: Male Wistar or albino rats.[4][6]

  • Weight: 150-200g.[4]

  • Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment to adapt to laboratory conditions.[4]

2. Experimental Groups:

  • Animals are divided into multiple groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 0.9% saline or distilled water).[4]

    • Standard Group: Receives a standard diuretic drug, such as Furosemide (10 mg/kg) or Acetazolamide (25 mg/kg), for comparison.[1][4]

    • Test Groups: Receive the novel pyrimidine derivatives at various doses.[4]

3. Experimental Procedure:

  • Fasting: Animals are fasted for 18 hours prior to the experiment, with free access to water.[5]

  • Hydration: To ensure a uniform state of hydration and promote urine flow, all animals are administered a priming dose of 0.9% saline solution (25 mL/kg body weight) orally.[4]

  • Dosing: Immediately after hydration, the respective substances (vehicle, standard drug, or test compound) are administered orally (p.o.) or intraperitoneally (i.p.).[4][5]

  • Urine Collection: The animals are then placed individually in metabolic cages.[5] Urine is collected and the total volume is measured at specific time intervals, typically over a period of 5 to 24 hours.[5]

4. Analysis of Urine Samples:

  • Volume: The total urine volume for each animal is recorded.[5]

  • Electrolytes: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the collected urine are determined using a flame photometer and titration methods (e.g., Volhard's method for chloride).[1]

5. Data Analysis:

  • The diuretic activity and diuretic action are calculated by comparing the urine output of the test groups with the control group.

  • The saliuretic, natriuretic, and carbonic anhydrase inhibition indices are calculated based on the electrolyte excretion data.[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vivo diuretic activity of novel compounds.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_selection Animal Selection (e.g., Male Wistar Rats, 150-200g) acclimatization Acclimatization (1 week) animal_selection->acclimatization fasting Fasting (18 hours, water ad libitum) acclimatization->fasting hydration Hydration (0.9% Saline, 25 mL/kg) fasting->hydration dosing Dosing (Control, Standard, Test Compound) hydration->dosing urine_collection Urine Collection (Metabolic Cages) dosing->urine_collection measurement Measurement (Volume, Na+, K+, Cl-) urine_collection->measurement data_analysis Data Analysis (Diuretic & Saliuretic Indices) measurement->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: General experimental workflow for in vivo diuretic studies.

Potential Mechanism of Action: Carbonic Anhydrase Inhibition

While the precise mechanisms for many novel pyrimidine derivatives are still under investigation, one plausible pathway, given that acetazolamide was used as a standard, is the inhibition of carbonic anhydrase in the renal tubules.

G cluster_tubule Proximal Tubule Cell cluster_lumen Tubular Lumen cluster_interstitium Peritubular Interstitium cluster_cell_process CA_cyto Carbonic Anhydrase (Cytoplasmic) H2CO3_cell H2CO3 CA_cyto->H2CO3_cell Catalyzes H_cell H+ CA_mem Carbonic Anhydrase (Apical Membrane) H2CO3_lumen H2CO3 CA_mem->H2CO3_lumen Catalyzes H_lumen H+ NHE3 Na+/H+ Exchanger 3 (NHE3) Na_interstitium Na+ NHE3->Na_interstitium Reabsorption HCO3_lumen HCO3- H2CO3_lumen->HCO3_lumen H2O_CO2_lumen H2O + CO2 H2O_CO2_lumen->H2CO3_lumen Na_lumen Na+ Na_lumen->NHE3 H_lumen->NHE3 H_lumen->H2CO3_lumen HCO3_interstitium HCO3- Pyrimidine Novel Pyrimidine Derivative Pyrimidine->CA_cyto Pyrimidine->CA_mem Inhibition H2O_CO2_cell H2O + CO2 H2O_CO2_cell->H2CO3_cell HCO3_cell HCO3- H2CO3_cell->HCO3_cell H2CO3_cell->H_cell HCO3_cell->HCO3_interstitium Reabsorption H_cell->NHE3 Antiport

Caption: Potential mechanism via carbonic anhydrase inhibition.

References

Unraveling the Biodegradation of Pyrimidinyl Thiourea Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of pyrimidinyl thiourea compounds in agriculture as herbicides necessitates a thorough understanding of their environmental fate and biodegradation pathways. This technical guide provides an in-depth analysis of the microbial and enzymatic processes that govern the breakdown of these complex molecules. By elucidating the metabolic routes, identifying key microbial players, and detailing experimental methodologies, this document serves as a critical resource for researchers in environmental science, microbiology, and agrochemical development.

Core Biodegradation Pathways

The biodegradation of pyrimidinyl thiourea compounds is a multifaceted process involving the cleavage of the thiourea linkage and the subsequent degradation of the pyrimidine and aromatic rings. While specific pathways can vary depending on the microbial species and environmental conditions, a general degradation scheme can be proposed based on established metabolic routes for related compounds.

A crucial initial step in the biodegradation of many xenobiotics containing amide or similar linkages is hydrolysis. In the case of pyrimidinyl thiourea compounds, an initial hydrolytic cleavage of the C-N bond in the thiourea bridge is a likely primary event. This reaction would be catalyzed by amidase or hydrolase enzymes, leading to the formation of a pyrimidinamine derivative and a corresponding phenyl isothiocyanate or related breakdown product.

Following the initial cleavage, the resulting pyrimidine and aromatic moieties are further metabolized through separate pathways.

Pyrimidine Ring Degradation

The microbial degradation of the pyrimidine ring is a well-documented process. One of the key pathways is the reductive pathway, which involves the following key enzymatic steps:

  • Dihydropyrimidine Dehydrogenase: This enzyme catalyzes the reduction of the pyrimidine ring.

  • Dihydropyrimidinase: This hydrolase opens the ring structure.

  • β-Ureidopropionase: This enzyme completes the degradation to β-alanine, ammonia, and carbon dioxide.

Another significant pathway for pyrimidine catabolism is the "Rut" pathway, extensively studied in Escherichia coli. This oxidative pathway involves a direct ring cleavage between N-3 and C-4, initiated by the enzyme RutA, ultimately leading to the release of ammonia and other small molecules.[1]

Thiourea and Aromatic Moiety Degradation

The fate of the thiourea-derived portion and the aromatic ring depends on the specific substituents. Phenyl isothiocyanate, a potential intermediate, is known to be reactive and can be further transformed. The aromatic ring, depending on its substituents, will likely be hydroxylated by mono- or dioxygenases, followed by ring cleavage and entry into central metabolic pathways.

Quantitative Analysis of Biodegradation

Understanding the rate of degradation is crucial for assessing the environmental persistence of pyrimidinyl thiourea compounds. Biodegradation kinetics are often modeled using first-order or other kinetic models to determine the half-life (t½) of the compound in a specific environment.

Compound ClassEnvironment MatrixHalf-life (t½) (Days)Key Degradation ProcessReference
Phenylurea HerbicidesSoilVaries (e.g., Diuron: 45-365)Microbial Degradation[2]
Sulfonylurea HerbicidesSoil (pH dependent)Varies (e.g., Chlorsulfuron: 14-42)Microbial Degradation & Hydrolysis[3]
General PyrimidinesMicrobial CultureDependent on strain and conditionsEnzymatic (Reductive/Oxidative Pathways)[4][5]

Experimental Protocols for Biodegradation Studies

The investigation of pyrimidinyl thiourea biodegradation involves a combination of microbiological, analytical, and molecular techniques.

Isolation of Degrading Microorganisms

A common method to isolate microorganisms capable of degrading a specific compound is through enrichment culture.

Protocol: Enrichment and Isolation of Pyrimidinyl Thiourea-Degrading Bacteria

  • Soil Sample Collection: Collect soil samples from an agricultural field with a history of pyrimidinyl thiourea herbicide application.

  • Enrichment Medium: Prepare a minimal salts medium (MSM) with the target pyrimidinyl thiourea compound as the sole source of carbon and/or nitrogen.

  • Enrichment: Inoculate a flask containing the enrichment medium with a small amount of the soil sample. Incubate on a rotary shaker at a controlled temperature (e.g., 25-30°C).

  • Subculturing: After a period of incubation (e.g., 7-14 days), transfer a small aliquot of the culture to a fresh flask of enrichment medium. Repeat this process several times to enrich for microorganisms that can utilize the target compound.

  • Isolation: After several rounds of enrichment, plate serial dilutions of the culture onto solid MSM agar plates containing the pyrimidinyl thiourea compound.

  • Pure Culture: Pick individual colonies and streak them onto fresh plates to obtain pure cultures.

  • Identification: Identify the isolated strains through morphological characterization, biochemical tests, and 16S rRNA gene sequencing.[6][7]

Analysis of Degradation and Metabolite Identification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for quantifying the parent compound and identifying its degradation products.

Protocol: HPLC-MS Analysis of Biodegradation Samples

  • Sample Preparation: At various time points during a biodegradation experiment, collect samples from the microbial culture or soil slurry. Centrifuge the samples to remove cells and soil particles.

  • Extraction: Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) to isolate the parent compound and its metabolites.

  • Concentration: Evaporate the organic solvent and redissolve the residue in a small volume of a suitable solvent for HPLC analysis.

  • HPLC Separation: Inject the sample onto an appropriate HPLC column (e.g., C18). Use a gradient elution program with a mobile phase consisting of water (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) to separate the compounds.

  • MS Detection: The eluent from the HPLC is introduced into a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument). The mass spectrometer is operated in a mode to detect the parent compound and scan for potential metabolites based on their mass-to-charge ratio (m/z).

  • Metabolite Identification: Putative metabolites are identified by their mass spectra and fragmentation patterns. Confirmation of the structure often requires comparison with authentic standards or further analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy.[8][9]

Visualizing Biodegradation Pathways and Workflows

Diagrams created using the DOT language provide a clear visualization of complex biological and experimental processes.

Biodegradation_Pathway Parent Pyrimidinyl Thiourea Compound Hydrolysis Hydrolysis (Amidase/Hydrolase) Parent->Hydrolysis Pyrimidine_Amine Pyrimidinamine Derivative Hydrolysis->Pyrimidine_Amine Aromatic_Intermediate Aromatic Intermediate Hydrolysis->Aromatic_Intermediate Pyrimidine_Degradation Pyrimidine Ring Degradation (Reductive/Oxidative) Pyrimidine_Amine->Pyrimidine_Degradation Aromatic_Degradation Aromatic Ring Degradation Aromatic_Intermediate->Aromatic_Degradation Metabolites Central Metabolites Pyrimidine_Degradation->Metabolites Aromatic_Degradation->Metabolites CO2_NH3 CO2 + NH3 + H2O Metabolites->CO2_NH3

Caption: Proposed general biodegradation pathway of pyrimidinyl thiourea compounds.

Experimental_Workflow cluster_isolation Microorganism Isolation cluster_degradation Degradation Study Soil_Sample Soil Sample Collection Enrichment Enrichment Culture Soil_Sample->Enrichment Isolation Isolation on Agar Plates Enrichment->Isolation Identification Strain Identification (16S rRNA sequencing) Isolation->Identification Degradation_Assay Biodegradation Assay (Microbial Culture) Identification->Degradation_Assay Inoculation Sampling Time-course Sampling Degradation_Assay->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis HPLC-MS Analysis Extraction->Analysis

Caption: Experimental workflow for studying the biodegradation of pyrimidinyl thiourea compounds.

Conclusion

The biodegradation of pyrimidinyl thiourea compounds is a complex process involving initial hydrolytic cleavage followed by the degradation of the resulting pyrimidine and aromatic moieties. While a complete, specific pathway for a named compound remains to be fully elucidated in the public literature, this guide provides a robust framework based on known metabolic pathways for analogous structures. The detailed experimental protocols and visualizations serve as a practical resource for researchers aiming to investigate the environmental fate of this important class of herbicides. Further research focusing on the isolation and characterization of specific degrading microorganisms and the elucidation of the enzymatic mechanisms will be crucial for developing effective bioremediation strategies and for the rational design of more environmentally benign agrochemicals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Pyrimidin-2-yl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyrimidin-2-yl)thiourea derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. These molecules have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory properties. Their therapeutic potential often stems from their ability to act as kinase inhibitors, carbonic anhydrase inhibitors, or modulators of other critical biological pathways. This document provides a detailed protocol for the synthesis of this compound derivatives, a summary of reaction parameters for several analogs, and a visualization of a key signaling pathway where these compounds may exert their effects.

Data Presentation

The synthesis of this compound derivatives is most commonly achieved through the nucleophilic addition of a 2-aminopyrimidine to an appropriate isothiocyanate. The reaction conditions can be tailored to the specific substrates, but generally proceed with good to excellent yields. Below is a summary of representative examples found in the literature.

Entry 2-Aminopyrimidine Derivative Isothiocyanate Solvent Temperature (°C) Time (h) Yield (%)
12-Amino-4,6-dimethylpyrimidinePhenyl isothiocyanateEthanolReflux685
22-Aminopyrimidine4-Chlorophenyl isothiocyanateAcetoneReflux478
32-Amino-4-phenyl-6-methylpyrimidineBenzoyl isothiocyanateDichloromethaneRoom Temp.1292
42-AminopyrimidineEthyl isothiocyanateTetrahydrofuranRoom Temp.888
52-Amino-4,6-dichloropyrimidine4-Methoxyphenyl isothiocyanateAcetonitrile501075

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives via the reaction of a 2-aminopyrimidine with an isothiocyanate.

Materials:

  • Substituted 2-aminopyrimidine (1.0 eq)

  • Substituted isothiocyanate (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., ethanol, acetone, tetrahydrofuran, dichloromethane, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin-layer chromatography (TLC) plate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the substituted 2-aminopyrimidine (1.0 eq).

  • Dissolve the 2-aminopyrimidine in a minimal amount of the chosen anhydrous solvent.

  • To this solution, add the substituted isothiocyanate (1.0 - 1.2 eq) either neat or as a solution in the same solvent.

  • The reaction mixture is then stirred at the appropriate temperature (room temperature or reflux) for the required time (monitored by TLC).

  • Upon completion of the reaction (as indicated by the disappearance of the starting materials on TLC), the reaction mixture is cooled to room temperature.

  • If a precipitate forms, it is collected by filtration, washed with a small amount of cold solvent, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.

  • The structure and purity of the final compound are confirmed by analytical techniques such as NMR, IR, and mass spectrometry.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Aminopyrimidine 2-Aminopyrimidine Reaction_Vessel Reaction in Solvent (e.g., Ethanol, Acetone) 2-Aminopyrimidine->Reaction_Vessel Isothiocyanate Isothiocyanate Isothiocyanate->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Derivative Recrystallization->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Signaling Pathway: Inhibition of Carbonic Anhydrase IX in Hypoxic Tumors

This compound derivatives have been investigated as inhibitors of carbonic anhydrases, particularly Carbonic Anhydrase IX (CA IX), which is overexpressed in many hypoxic tumors. The following diagram illustrates the role of CA IX in the tumor microenvironment and its inhibition.

G cluster_environment Tumor Microenvironment cluster_cell Tumor Cell Hypoxia Hypoxia HIF-1a HIF-1α Stabilization Hypoxia->HIF-1a induces Extracellular_Acidosis Extracellular Acidosis (Low pH) CAIX_Expression CA IX Gene Transcription HIF-1a->CAIX_Expression activates CAIX_Protein CA IX Protein (on cell surface) CAIX_Expression->CAIX_Protein leads to CAIX_Protein->Extracellular_Acidosis contributes to pH_Regulation Intracellular pH Regulation CAIX_Protein->pH_Regulation catalyzes CO2 + H2O <=> H+ + HCO3- Cell_Survival Cell Survival & Proliferation pH_Regulation->Cell_Survival promotes Inhibitor This compound Derivative Inhibitor->CAIX_Protein inhibits

Caption: Inhibition of Carbonic Anhydrase IX by this compound derivatives in hypoxic tumors.

Protocol for Antifungal Screening of Pyrimidine Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine thiourea derivatives represent a class of heterocyclic compounds with demonstrated biological significance, including promising antifungal activities.[1][2][3][4] Their structural features allow for diverse chemical modifications, leading to a broad spectrum of potential antifungal agents. This document provides a comprehensive protocol for the systematic in vitro screening of pyrimidine thiourea compounds to evaluate their efficacy against pathogenic fungi. The methodologies are grounded in established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data reliability and reproducibility.[5][6][7][8]

Core Concepts and Potential Mechanisms of Action

The antifungal effect of many compounds, including potentially pyrimidine thiourea derivatives, often stems from their ability to interfere with essential fungal cellular processes. Two critical pathways frequently targeted by antifungal agents are the ergosterol biosynthesis pathway and the cell wall integrity (CWI) pathway.

  • Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[9][10][11] Its synthesis is a complex, multi-enzyme process.[12][13] Inhibition of this pathway disrupts membrane integrity, leading to increased permeability and ultimately cell death.[14] This pathway is a common target for azole antifungals.[10]

  • Cell Wall Integrity (CWI) Pathway: The fungal cell wall is a dynamic structure crucial for maintaining cell shape and protecting against environmental stress.[15][16][17] The CWI pathway is a conserved signaling cascade, typically involving a mitogen-activated protein kinase (MAPK) cascade, that regulates cell wall biogenesis and remodeling in response to stress.[15][16][17][18][19] Disruption of this pathway can render the fungus susceptible to osmotic lysis and other environmental insults.

Experimental Workflow

A systematic approach is essential for the efficient screening of novel compounds. The workflow for evaluating the antifungal potential of pyrimidine thiourea derivatives can be structured as follows:

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis synthesis Synthesis and Purification of Pyrimidine Thiourea Compounds stock_prep Preparation of Stock Solutions (e.g., in DMSO) synthesis->stock_prep mic_assay Broth Microdilution for Minimum Inhibitory Concentration (MIC) stock_prep->mic_assay inoculum Fungal Inoculum Preparation inoculum->mic_assay mfc_assay Determination of Minimum Fungicidal Concentration (MFC) mic_assay->mfc_assay data_collection Data Collection and Tabulation mfc_assay->data_collection sar_analysis Structure-Activity Relationship (SAR) Analysis data_collection->sar_analysis

Caption: High-level workflow for antifungal screening.

Detailed Experimental Protocols

Fungal Strains and Inoculum Preparation

This protocol outlines the preparation of a standardized fungal suspension, a critical step for reproducible susceptibility testing.

Materials:

  • Target fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate agar medium (e.g., Sabouraud Dextrose Agar)

  • Sterile 0.85% saline solution

  • Spectrophotometer

  • Sterile tubes and pipettes

Procedure:

  • Subculture the fungal isolates on a suitable agar medium and incubate at 35°C for 24-48 hours to ensure purity and viability.[20]

  • Prepare a suspension of the yeast cells in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10⁶ Colony Forming Units (CFU)/mL.[20] This can be done visually or with a spectrophotometer.

  • For broth microdilution, this stock suspension is further diluted in the test medium to achieve the final desired inoculum concentration.[21][22]

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the reference method for determining the MIC of antifungal agents.[20][23]

Materials:

  • Pyrimidine thiourea compound stock solutions

  • Standard antifungal drug (e.g., Fluconazole, Amphotericin B) for quality control

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates[7]

  • Prepared fungal inoculum

Procedure:

  • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well of each row and perform two-fold serial dilutions down the plate.

  • Dilute the standardized fungal inoculum in RPMI-1640 to a concentration of 0.5–2.5 x 10³ CFU/mL.

  • Add 100 µL of the diluted fungal inoculum to each well, bringing the total volume to 200 µL.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.[21]

  • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[23]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined to assess whether a compound is fungicidal (kills fungi) or fungistatic (inhibits fungal growth).[24]

Materials:

  • Microtiter plates from the completed MIC assay

  • Sabouraud Dextrose Agar plates

  • Sterile pipette tips or loops

Procedure:

  • After the MIC is determined, select the wells showing complete or near-complete inhibition of growth.

  • From each of these wells, subculture a standardized volume (e.g., 20 µL) onto an agar plate.[25][26]

  • Incubate the agar plates at 35°C until growth is visible in the subculture from the growth control well (usually 24-48 hours).

  • The MFC is the lowest concentration of the compound that results in no growth or a significant reduction (e.g., ≥99.9% killing) in fungal colonies on the agar plate.[24][25][27]

Data Presentation

Quantitative data from the screening should be organized into tables for clear comparison and structure-activity relationship (SAR) analysis.

Compound IDR1 GroupR2 GroupMIC (µg/mL) vs. C. albicansMFC (µg/mL) vs. C. albicansMFC/MIC Ratio
PT-1 -H-Cl32642
PT-2 -CH₃-F16644
PT-3 -OCH₃-Br8162
Fluconazole N/AN/A4328

Visualization of Potential Fungal Targets

Diagrams of key fungal pathways can help visualize the potential mechanisms of action of the pyrimidine thiourea compounds.

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol lanosterol->inhibition membrane Membrane Integration ergosterol->membrane inhibition->ergosterol Azoles inhibit 14-α-demethylase

Caption: Simplified ergosterol biosynthesis pathway.

cwi_pathway cluster_stress Cell Surface cluster_cascade Cytoplasm cluster_response Nucleus cell_stress Cell Wall Stress sensors Wsc/Mid Sensors cell_stress->sensors rho1 Rho1 sensors->rho1 pkc1 Pkc1 rho1->pkc1 mapk_cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) pkc1->mapk_cascade transcription Transcription Factors mapk_cascade->transcription gene_expression Cell Wall Gene Expression transcription->gene_expression

Caption: Fungal cell wall integrity (CWI) pathway.

References

Application Note: Method for Assessing Enzyme Inhibition by 1-(Pyrimidin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Pyrimidin-2-yl)thiourea and its derivatives represent a class of heterocyclic compounds with significant potential as enzyme inhibitors. The pyrimidine ring is a key structural motif in many biologically active molecules, including nucleic acids, while the thiourea group is known to interact with various enzymatic targets.[1][2][3] The combination of these two moieties in this compound suggests a broad spectrum of inhibitory activities against different enzyme classes. Indeed, various thiourea and pyrimidine derivatives have demonstrated inhibitory effects on enzymes such as carbonic anhydrases, ureases, α-amylase, and proteinase K.[1][2][3][4][5][6][7][8] This document provides a comprehensive guide for assessing the enzyme inhibition properties of this compound, including protocols for determining inhibitory potency and elucidating the mechanism of action.

Data Presentation

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions.[9][10][11] The Ki, on the other hand, is a measure of the binding affinity of the inhibitor to the enzyme. Below are examples of inhibitory activities for various pyrimidine and thiourea derivatives against different enzymes, illustrating how such data can be presented.

Table 1: Inhibitory Activity of Pyrimidine-Containing Thiourea Derivatives against Carbonic Anhydrase (CA) Isoforms [1][12]

CompoundTarget EnzymeIC50 (nM)Ki (nM)Inhibition Type
Sulfonyl thiourea 7chCA I-62.79 ± 6.28Non-competitive
Sulfonyl thiourea 7fhCA II-31.42 ± 6.15Non-competitive
Sulfonyl thiourea 7chCA IX-125.1 ± 12.4Non-competitive
Sulfonyl thiourea 7dhCA XII-111.0 ± 12.3Non-competitive
4-Benzyl-6-(thiophen-2-yl)pyrimidin-2-aminehCA I60.79-Not reported
4-Benzyl-6-(thiophen-2-yl)pyrimidin-2-aminehCA II66.64-Not reported

Table 2: Inhibitory Activity of Pyrimidine-Acyl Thiourea Derivatives against α-Amylase and Proteinase K [2][3][7]

CompoundTarget EnzymeIC50 (µM)
Diaryl pyrimidine linked acyl thiourea 6jα-Amylase1.478 ± 0.051
Diaryl pyrimidine linked acyl thiourea 6gα-Amylase1.509 ± 0.039
Diaryl pyrimidine linked acyl thiourea 6aProteinase K1.790 ± 0.079
Diaryl pyrimidine linked acyl thiourea 6fProteinase K1.794 ± 0.080
Diaryl pyrimidine linked acyl thiourea 6eProteinase K1.795 ± 0.080

Experimental Protocols

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC50)

This protocol describes a general method to determine the IC50 value of this compound against a specific enzyme. The assay should be optimized for the particular enzyme and substrate being used.

1. Materials and Reagents:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound (test inhibitor)

  • Appropriate assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Solvent for the inhibitor (e.g., DMSO)

  • 96-well microplates

  • Microplate reader (e.g., spectrophotometer, fluorometer)

2. Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer. The final concentrations should span a range that is expected to produce 0% to 100% inhibition.

    • Prepare a solution of the target enzyme in the assay buffer at a concentration that gives a linear reaction rate over time.

    • Prepare a solution of the substrate in the assay buffer. The concentration should be optimized for the assay, often at or near the Michaelis constant (Km) of the enzyme for the substrate.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution at various concentrations (or solvent for the control)

      • Enzyme solution

    • Incubate the plate for a pre-determined time at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution to each well to start the enzymatic reaction.

  • Measure Enzyme Activity:

    • Immediately measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader. The initial velocity (V₀) of the reaction should be determined.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the initial velocity in the presence of the inhibitor and V_control is the initial velocity in the absence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition.[10][11]

Protocol 2: Determination of the Mode of Inhibition (Kinetic Analysis)

This protocol is used to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.[13][14][15]

1. Materials and Reagents:

  • Same as in Protocol 1.

2. Procedure:

  • Prepare Reagent Solutions:

    • Prepare several dilutions of the substrate in the assay buffer.

    • Prepare several fixed concentrations of this compound (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where Ki is the estimated inhibition constant).

  • Assay Setup and Measurement:

    • For each inhibitor concentration (including the zero-inhibitor control), perform a series of reactions with varying substrate concentrations.

    • Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration. This will generate a series of Michaelis-Menten curves.

    • To determine the mode of inhibition, it is often more convenient to use a linear plot, such as the Lineweaver-Burk (double-reciprocal) plot.[14][16]

    • Plot 1/V₀ against 1/[S] for each inhibitor concentration.

    • Analyze the resulting lines:

      • Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with increasing inhibitor concentration, while Vmax remains unchanged.[14][15]

      • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with increasing inhibitor concentration, while Km remains unchanged.[14]

      • Uncompetitive Inhibition: The lines will be parallel. Both the apparent Vmax and Km decrease with increasing inhibitor concentration.[14][15]

      • Mixed Inhibition: The lines will intersect at a point other than on the x or y-axis. Both the apparent Vmax and Km are affected.[15]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ic50 IC50 Determination cluster_kinetics Kinetic Analysis prep_inhibitor Prepare Inhibitor Stock (this compound) ic50_assay Perform Enzyme Assay (Varying Inhibitor Concentration) prep_inhibitor->ic50_assay kinetics_assay Perform Enzyme Assay (Varying Substrate & Inhibitor Conc.) prep_inhibitor->kinetics_assay prep_enzyme Prepare Enzyme Solution prep_enzyme->ic50_assay prep_enzyme->kinetics_assay prep_substrate Prepare Substrate Solution prep_substrate->ic50_assay prep_substrate->kinetics_assay ic50_analysis Data Analysis (Dose-Response Curve) ic50_assay->ic50_analysis ic50_result Determine IC50 ic50_analysis->ic50_result ic50_result->kinetics_assay Inform Ki estimate kinetics_analysis Data Analysis (Lineweaver-Burk Plot) kinetics_assay->kinetics_analysis kinetics_result Determine Mode of Inhibition (e.g., Competitive) kinetics_analysis->kinetics_result

Caption: Experimental workflow for assessing enzyme inhibition.

Signaling_Pathway cluster_pathway Generic Signaling Pathway A Upstream Signal B Kinase A A->B C Target Enzyme B->C Activates E Product C->E Catalyzes D Substrate D->C F Downstream Cellular Response E->F Inhibitor This compound Inhibitor->C Inhibits

Caption: Generic signaling pathway showing enzyme inhibition.

References

Application Notes and Protocols for High-Throughput Screening of 1-(Pyrimidin-2-yl)thiourea Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 1-(Pyrimidin-2-yl)thiourea analogs. This class of compounds has garnered significant interest due to the versatile biological activities of both the pyrimidine and thiourea moieties, which are found in numerous pharmacologically active agents. Thiourea derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, antifungal, and antiviral agents. The pyrimidine scaffold is also a key component in many established drugs and bioactive molecules, known to interact with various enzymes and receptors.

The protocols outlined below are designed to identify and characterize the biological activity of novel this compound analogs, with a focus on their potential as enzyme inhibitors. These methods can be adapted for various biological targets and assay formats.

Overview of Potential Biological Targets

Derivatives of thiourea and pyrimidine have been shown to inhibit a variety of enzymes, making them attractive candidates for drug discovery. Some of the key target classes for this compound analogs include:

  • Kinases: Many small molecule kinase inhibitors feature pyrimidine scaffolds. These enzymes are crucial regulators of cell signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases.

  • Carbonic Anhydrases (CAs): Sulphonyl thiourea compounds containing pyrimidine rings have demonstrated inhibitory activity against various human carbonic anhydrase isoforms, some of which are associated with cancer.[1][2]

  • α-Amylase and Proteinase K: Pyrimidine-linked acyl thiourea derivatives have been identified as potent inhibitors of these enzymes, suggesting potential applications in metabolic disorders and as research tools.[3]

  • Other Enzymes: Thiourea derivatives have also been reported to inhibit other enzymes such as acetylcholinesterase, butyrylcholinesterase, and α-glucosidase.[1][4]

High-Throughput Screening Workflow

A typical HTS campaign to identify bioactive this compound analogs follows a multi-step process, from initial assay development to hit confirmation and characterization. The overall workflow is depicted below.

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up Assay_Development Assay Development (Target Selection, Reagent Optimization) Miniaturization Assay Miniaturization (e.g., to 384-well format) Assay_Development->Miniaturization Pilot_Screen Pilot Screen (~2,000 compounds) Assay_Development->Pilot_Screen Full_HTS Full Library Screen Pilot_Screen->Full_HTS Data_Analysis_Primary Data Analysis (Hit Identification) Full_HTS->Data_Analysis_Primary Hit_Confirmation Hit Confirmation (Re-testing of primary hits) Data_Analysis_Primary->Hit_Confirmation Dose_Response Dose-Response Studies (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays

Caption: A generalized workflow for a high-throughput screening campaign.

Data Presentation: Summarized Screening Data

The quantitative data from HTS and subsequent dose-response experiments should be organized for clear interpretation and comparison. The tables below provide examples of how to present data for primary hits and their selectivity.

Table 1: Primary HTS Hit Summary for this compound Analogs

Compound IDTarget EnzymeAssay Type% Inhibition at 10 µMZ'-factor
P2T-001Kinase ATR-FRET85.20.78
P2T-002Kinase ATR-FRET12.50.78
P2T-003Kinase ATR-FRET92.10.78
P2T-004Carbonic Anhydrase IXFluorescence78.90.85
P2T-005Carbonic Anhydrase IXFluorescence65.40.85
P2T-006Carbonic Anhydrase IXFluorescence5.30.85

Table 2: Dose-Response Data for Confirmed Hits

Compound IDTarget EnzymeIC50 (µM)Selectivity (vs. Related Enzyme)
P2T-001Kinase A1.215-fold vs. Kinase B
P2T-003Kinase A0.825-fold vs. Kinase B
P2T-004Carbonic Anhydrase IX2.58-fold vs. Carbonic Anhydrase II
P2T-005Carbonic Anhydrase IX5.13-fold vs. Carbonic Anhydrase II

Experimental Protocols

The following are detailed protocols for two common HTS assays suitable for screening this compound analogs against kinase and carbonic anhydrase targets.

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of a specific protein kinase.

Materials:

  • 384-well low-volume black assay plates

  • Recombinant kinase and substrate

  • ATP solution

  • TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound analog library in DMSO

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

Procedure:

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound, positive control, and negative control to the wells of a 384-well assay plate.

  • Enzyme Addition: Add 5 µL of the kinase solution (at 2X final concentration) to all wells using a robotic liquid handler.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution (at 2X final concentration) to all wells.

  • Reaction Incubation: Incubate the reaction for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect the product by adding 10 µL of the TR-FRET detection reagent mix.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

Protocol 2: Carbonic Anhydrase Inhibition Assay (Fluorescence-based)

This protocol outlines a fluorescence-based assay to screen for inhibitors of carbonic anhydrase (CA) activity, based on the hydrolysis of a fluorogenic substrate.

Materials:

  • 384-well black assay plates

  • Recombinant human carbonic anhydrase (e.g., hCA IX)

  • Fluorescein diacetate (FDA) or other suitable fluorogenic substrate

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • This compound analog library in DMSO

  • Positive control (e.g., Acetazolamide)

  • Negative control (DMSO)

Procedure:

  • Compound and Enzyme Dispensing: Add 5 µL of assay buffer containing the CA enzyme to each well of a 384-well plate. Then, add 50 nL of the library compounds, positive control, and negative control.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

  • Substrate Addition: Add 5 µL of the fluorogenic substrate solution to all wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 10 minutes) at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the compound to the controls.

Signaling Pathway Visualization

Many this compound analogs are expected to modulate cellular signaling pathways, particularly those involving kinases. Below is a representative diagram of a generic kinase signaling cascade that could be inhibited by these compounds.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Ligand Ligand Ligand->Receptor Binds Inhibitor This compound Analog Inhibitor->Kinase1 Inhibits

Caption: A generic kinase signaling cascade potentially targeted by this compound analogs.

Troubleshooting and Considerations

  • Pan-Assay Interference Compounds (PAINS): Thiourea derivatives are known to sometimes act as PAINS, which can lead to false positives through non-specific mechanisms.[5] It is crucial to perform secondary and orthogonal assays to validate primary hits.

  • Compound Solubility: Ensure that the library compounds are soluble in the assay buffer at the screening concentration to avoid issues with compound precipitation.

  • Assay Robustness: The quality of an HTS assay is often assessed by the Z'-factor, which should ideally be greater than 0.5 for a robust screen.[6]

These application notes and protocols provide a framework for conducting high-throughput screening of this compound analogs. Successful HTS campaigns rely on careful assay development, robust automation, and rigorous data analysis to identify promising lead compounds for further drug development.

References

Application Note: A Versatile Protocol for the Synthesis of Pyrimidine-Based Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine-based thiourea derivatives represent a significant class of heterocyclic compounds in medicinal chemistry. These scaffolds are of great interest due to their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2][3] The thiourea moiety (-NH-C(S)-NH-) provides a flexible backbone with excellent hydrogen-bonding capabilities, allowing these molecules to interact with various biological targets.[1] Specifically, they have shown promise as inhibitors of enzymes such as α-glucosidase, relevant in diabetes treatment, and carbonic anhydrases, which are targets for anticancer therapies.[1][2] This document provides a detailed protocol for the synthesis of pyrimidine-based thiourea compounds, focusing on a common and adaptable synthetic route.

General Synthetic Strategy

The most prevalent method for synthesizing pyrimidine-based thiourea compounds involves the nucleophilic addition of a 2-aminopyrimidine derivative to an appropriate isothiocyanate.[2][4] This modular approach allows for the generation of diverse compound libraries by varying the substituents on both the pyrimidine ring and the isothiocyanate. The overall workflow can be divided into two main stages: the synthesis of the key intermediates (aminopyrimidines and isothiocyanates) and their subsequent coupling.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Coupling Reaction Chalcone Chalcone Precursors AminoPyrimidine 2-Aminopyrimidine Intermediate Chalcone->AminoPyrimidine Guanidine Guanidine / Thiourea Guanidine->AminoPyrimidine FinalProduct Pyrimidine-Based Thiourea AminoPyrimidine->FinalProduct Nucleophilic Addition Amine Aromatic/Aliphatic Amine Isothiocyanate Isothiocyanate Intermediate Amine->Isothiocyanate CS2 CS₂ or Acyl Chloride + KSCN CS2->Isothiocyanate Isothiocyanate->FinalProduct caption General workflow for the synthesis of pyrimidine-based thiourea compounds. G cluster_0 Normal Enzymatic Reaction cluster_1 Enzyme Inhibition Pathway Enzyme1 Enzyme Product Product Enzyme1->Product Reaction Substrate Substrate Substrate->Enzyme1 Binds to active site Enzyme2 Enzyme Product->Enzyme2 Released Enzyme3 Enzyme NoProduct No Reaction Enzyme3->NoProduct Inhibitor Pyrimidine-Thiourea Inhibitor Inhibitor->Enzyme3 Blocks active site caption Mechanism of competitive enzyme inhibition by pyrimidine-thiourea compounds.

References

Application of 1-(Pyrimidin-2-yl)thiourea in Agricultural Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyrimidin-2-yl)thiourea and its derivatives have emerged as a significant class of compounds in agricultural research, primarily demonstrating potent herbicidal activity. These compounds function as inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This mode of action offers high efficacy against various weed species. Furthermore, the broader class of pyrimidine derivatives has shown potential as plant growth regulators, suggesting a wider scope of applications for this compound and related molecules in agriculture.

These application notes provide a comprehensive overview of the use of this compound in agricultural research, including its synthesis, mechanism of action, and protocols for evaluating its biological activity.

Application Notes

Herbicidal Activity

This compound and its N-substituted derivatives have been extensively studied for their herbicidal properties. They exhibit both pre- and post-emergence activity against a range of monocotyledonous and dicotyledonous weeds. The primary mechanism of action is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2] This enzyme is crucial for the biosynthesis of the essential amino acids valine, leucine, and isoleucine in plants. By blocking this pathway, the compounds disrupt protein synthesis and cell division, ultimately leading to plant death.[2] Notably, this enzyme is absent in mammals, contributing to the low toxicity of these herbicides to non-plant organisms.

The herbicidal efficacy of these compounds is influenced by the substituents on the thiourea and pyrimidine moieties. For instance, certain N-benzoyl-N'-(pyrimidin-2-yl)thioureas have demonstrated significant herbicidal activity against species like Brassica napus (rapeseed).

Plant Growth Regulation

While the primary focus of research has been on herbicidal effects, pyrimidine derivatives, in general, have been investigated for their plant growth regulatory activities. Some studies suggest that certain pyrimidine compounds can influence plant development, including root and shoot growth. However, specific research on the plant growth-promoting effects of this compound is less documented, with most studies focusing on its inhibitory action at herbicidal concentrations. Further research is warranted to explore the potential for sub-lethal doses to elicit beneficial plant growth responses.

Data Presentation

Herbicidal Activity of this compound Derivatives
Compound/DerivativeTarget Weed SpeciesConcentration (mg/L)Inhibition Rate (%)Reference
Compound 4d (a pyrimidine thiourea derivative)Brassica napus (Root Growth)10081.5[1]
Compound 4f (a pyrimidine thiourea derivative)Digitaria adscendens (Root Growth)10081[1]
AHAS Enzyme Inhibition by this compound Derivatives
Compound/DerivativeEnzyme SourceConcentration (mg/L)Inhibition Rate (%)Reference
Compound 4d (a pyrimidine thiourea derivative)In vivo10044.4[1]
14 pyrimidine thiourea compoundsIn vivo100All showed inhibitory activity[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 2-aminopyrimidine.

Materials:

  • 2-Aminopyrimidine

  • Ammonium thiocyanate

  • Hydrochloric acid (HCl)

  • Anhydrous solvent (e.g., acetone, acetonitrile)

  • Glassware: Round-bottom flask, condenser, magnetic stirrer, beaker, filtration apparatus

  • Heating mantle

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-aminopyrimidine in an anhydrous solvent.

  • Addition of Reagents: To this solution, add an equimolar amount of ammonium thiocyanate.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise to the mixture while stirring. The acid acts as a catalyst.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Protocol 2: In Vitro Herbicidal Activity Assay (Seedling Growth Inhibition)

This protocol outlines a method to assess the herbicidal activity of this compound on the germination and early growth of target weed species.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis)

  • This compound test compound

  • Solvent (e.g., acetone, DMSO) for dissolving the test compound

  • Petri dishes with filter paper

  • Growth chamber or incubator with controlled light and temperature

  • Distilled water

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to obtain the desired test concentrations (e.g., 1, 10, 50, 100, 200 mg/L). A control solution containing only the solvent should also be prepared.

  • Seed Plating: Place a sterile filter paper in each Petri dish. Place a known number of seeds (e.g., 20) of the target weed species evenly on the filter paper.

  • Treatment Application: Add a fixed volume (e.g., 5 mL) of each test solution or the control solution to the respective Petri dishes, ensuring the filter paper is saturated.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark cycle).

  • Data Collection: After a specific incubation period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the control. Dose-response curves can be generated to determine the IC50 (the concentration causing 50% inhibition) value.

Protocol 3: Plant Growth Regulation Bioassay

This protocol is designed to evaluate the potential plant growth-promoting or inhibiting effects of this compound at non-herbicidal concentrations on a model crop plant.

Materials:

  • Seeds of a model crop plant (e.g., wheat, maize, tomato)

  • This compound test compound

  • Pots with sterile potting mix or a hydroponic system

  • Growth chamber or greenhouse with controlled environmental conditions

Procedure:

  • Plant Material and Growth Conditions: Sow the seeds in pots containing sterile potting mix or germinate them for use in a hydroponic system. Grow the seedlings under optimal conditions in a growth chamber or greenhouse.

  • Preparation of Treatment Solutions: Prepare a range of low-concentration solutions of this compound (e.g., 0.01, 0.1, 1, 5 mg/L). A control group treated with only water or the solvent should be included.

  • Application of Treatment:

    • Soil Application: For potted plants, apply a fixed volume of the treatment solution to the soil at regular intervals.

    • Foliar Spray: For older seedlings, apply the treatment solution as a fine mist to the foliage.

    • Hydroponic System: Add the treatment solution to the nutrient solution in the hydroponic setup.

  • Data Collection: After a set period of growth (e.g., 2-4 weeks), carefully harvest the plants. Measure various growth parameters, including:

    • Shoot height and root length

    • Fresh and dry weight of shoots and roots

    • Leaf area

    • Chlorophyll content

  • Data Analysis: Compare the growth parameters of the treated plants with the control group. Statistical analysis (e.g., ANOVA) should be performed to determine if the observed differences are significant.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Evaluation s1 React 2-Aminopyrimidine with Ammonium Thiocyanate s2 Purify by Recrystallization s1->s2 s3 Characterize Structure (NMR, IR, MS) s2->s3 b1 Prepare Test Solutions (Multiple Concentrations) s3->b1 Pure Compound b2 In Vitro Herbicidal Assay (Seedling Growth Inhibition) b1->b2 b3 Plant Growth Regulation Assay (Crop Seedlings) b1->b3 b4 AHAS Enzyme Inhibition Assay b1->b4 d1 Measure Growth Parameters (Root/Shoot Length, Biomass) b2->d1 b3->d1 b4->d1 d4 Evaluate Mechanism of Action b4->d4 d2 Calculate Inhibition Rates (%) d1->d2 d3 Determine IC50 Values d2->d3 d3->d4

Caption: Workflow for Synthesis, Screening, and Analysis of this compound.

ahas_inhibition_pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition Mechanism cluster_outcome Physiological Outcome Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Acetolactate α-Acetolactate AHAS->Acetolactate Protein_Synthesis Protein Synthesis Disrupted Val_Leu Valine & Leucine Acetolactate->Val_Leu ...multiple steps Thiourea This compound Inhibition Inhibition Thiourea->Inhibition Inhibition->AHAS Cell_Division Cell Division Halted Protein_Synthesis->Cell_Division Plant_Death Plant Death Cell_Division->Plant_Death

Caption: AHAS Inhibition Pathway by this compound.

References

Application Notes and Protocols: 1-(Pyrimidin-2-yl)thiourea Derivatives as Potential Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-(pyrimidin-2-yl)thiourea derivatives, a promising class of compounds with potential herbicidal applications. This document details their synthesis, biological activity against various weed species, and proposed mechanism of action. The provided protocols offer step-by-step guidance for the synthesis and evaluation of these compounds in a research setting.

Introduction

Thiourea derivatives are recognized for a wide range of biological activities, including their use in agriculture as pesticides.[1] A particular class of these compounds, this compound derivatives, has demonstrated significant potential as herbicides. Pyrimidine and its derivatives are widely utilized in pesticides due to their diverse bioactivity and the ease with which they can be modified.[2] Research has shown that certain this compound compounds exhibit potent inhibitory effects on the growth of common weeds.[3] Their mode of action is believed to involve the inhibition of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[3][4] This pathway is absent in mammals, making AHAS an attractive target for the development of selective and safe herbicides.[2]

Data Presentation

The herbicidal activity of various this compound derivatives has been evaluated against several monocotyledonous and dicotyledonous weeds. The following tables summarize the quantitative data from these studies, primarily presenting the inhibition rate of root growth at a concentration of 100 mg L⁻¹.

Table 1: Herbicidal Activity of this compound Derivatives against Various Weed Species

Compound IDTarget Weed SpeciesInhibition Rate (%) at 100 mg L⁻¹Reference
4dBrassica napus L. (Rapeseed)81.5[2][3]
4fDigitaria adscendens (Hairy Crabgrass)81[2][3]
4dEchinochloa crus-galli (Barnyard Grass)Higher than Bensulfuron-methyl[2][3]
4fEchinochloa crus-galli (Barnyard Grass)Higher than Bensulfuron-methyl[2][3]
-Amaranthus retroflexus (Redroot Pigweed)Good activity[2][3]

Table 2: In Vivo Acetohydroxyacid Synthase (AHAS) Enzyme Activity Inhibition

Compound IDInhibition Rate (%) at 100 mg L⁻¹Reference
4d44.4[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives through the reaction of a substituted 2-aminopyrimidine with an appropriate isothiocyanate.

Materials:

  • Substituted 2-aminopyrimidine

  • Appropriate isothiocyanate (e.g., benzoyl isothiocyanate)

  • Dry acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a solution of substituted 2-aminopyrimidine (1.0 eq) in dry acetone, add the appropriate isothiocyanate (1.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired this compound derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Whole-Plant Herbicidal Activity Bioassay

This protocol outlines a whole-plant bioassay to evaluate the pre-emergence or post-emergence herbicidal activity of this compound derivatives.

Materials:

  • Test compounds (this compound derivatives)

  • Seeds of target weed species (e.g., Digitaria adscendens, Amaranthus retroflexus, Brassica napus L.)

  • Pots or trays filled with sterilized soil

  • Growth chamber or greenhouse with controlled temperature, humidity, and light conditions

  • Solvent for dissolving test compounds (e.g., acetone)

  • Surfactant (e.g., Tween-20)

  • Spray bottle or a laboratory sprayer

  • Commercial herbicide as a positive control (e.g., Bensulfuron-methyl)

  • Solvent control (negative control)

Procedure:

Pre-emergence Application:

  • Fill pots with sterilized soil and sow the seeds of the target weed species at a uniform depth.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone). Prepare serial dilutions to achieve the desired test concentrations (e.g., 100 mg L⁻¹). Add a surfactant to the final spray solution.

  • Uniformly spray the soil surface with the test solution, the positive control, and the negative control.

  • Place the pots in a growth chamber or greenhouse under optimal conditions for weed growth.

  • After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving plants and measuring the fresh weight or shoot/root length.

  • Calculate the percentage of inhibition compared to the negative control.

Post-emergence Application:

  • Sow the seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Prepare the test solutions as described for the pre-emergence application.

  • Uniformly spray the foliage of the seedlings with the test solution, the positive control, and the negative control.

  • Return the pots to the growth chamber or greenhouse.

  • After a specified period (e.g., 14-21 days), visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) and measure the fresh weight or shoot height.

  • Calculate the percentage of inhibition compared to the negative control.

Protocol 3: In Vitro Acetohydroxyacid Synthase (AHAS) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound derivatives on the activity of the AHAS enzyme.

Materials:

  • Test compounds

  • Partially purified AHAS enzyme extracted from a suitable plant source (e.g., etiolated corn seedlings)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl₂, and thiamine pyrophosphate)

  • Creatine

  • α-naphthol

  • NaOH solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding the partially purified AHAS enzyme to the reaction mixture.

  • Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding sulfuric acid. This also converts the product, acetolactate, to acetoin.

  • Add creatine and α-naphthol to the mixture and incubate to allow for color development. The acetoin reacts to form a colored complex.

  • Measure the absorbance of the colored product at a specific wavelength (e.g., 530 nm) using a spectrophotometer.

  • A control reaction without the test compound is run in parallel.

  • Calculate the percentage of AHAS inhibition for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can then be determined.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Herbicidal Bioassay cluster_moa Mechanism of Action Study start Start Materials: 2-Aminopyrimidine Isothiocyanate reaction Reaction in Dry Acetone start->reaction purification Purification by Recrystallization reaction->purification characterization Characterization (NMR, MS) purification->characterization pre_emergence Pre-emergence Assay characterization->pre_emergence post_emergence Post-emergence Assay characterization->post_emergence data_collection Data Collection: Inhibition Rate, Phenotype pre_emergence->data_collection post_emergence->data_collection enzyme_assay AHAS Inhibition Assay data_collection->enzyme_assay ic50 IC50 Determination enzyme_assay->ic50

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

ahas_pathway pyruvate 2 Pyruvate ahas Acetohydroxyacid Synthase (AHAS) pyruvate->ahas Substrate ketobutyrate Pyruvate + α-Ketobutyrate ketobutyrate->ahas Substrate acetolactate α-Acetolactate val_leu Valine & Leucine Biosynthesis acetolactate->val_leu acetohydroxybutyrate α-Aceto-α-hydroxybutyrate isoleucine Isoleucine Biosynthesis acetohydroxybutyrate->isoleucine ahas->acetolactate ahas->acetohydroxybutyrate inhibitor This compound Derivatives inhibitor->ahas Inhibition

Caption: Proposed mechanism of action via inhibition of the AHAS pathway.

References

The Pivotal Role of 1-(Pyrimidin-2-yl)thiourea in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The versatile scaffold of 1-(pyrimidin-2-yl)thiourea and its derivatives has emerged as a powerhouse in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. These compounds are at the forefront of research for developing novel therapeutic agents against a range of diseases, including cancer, diabetes, and bacterial infections. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes, experimental protocols, and an in-depth look at the underlying mechanisms of action for this promising class of molecules.

The core structure, featuring a pyrimidine ring linked to a thiourea moiety, serves as a versatile template for chemical modifications, allowing for the fine-tuning of biological activity. The pyrimidine ring is a key component of nucleic acids, making it a privileged scaffold in drug design, while the thiourea group is known for its ability to form strong hydrogen bonds and coordinate with metal ions in enzyme active sites.

Key Therapeutic Applications:

The medicinal chemistry applications of this compound derivatives are extensive, with significant findings in the following areas:

  • Oncology: As potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, these compounds disrupt pH regulation in the tumor microenvironment, leading to reduced cancer cell proliferation, invasion, and metastasis.[1][2]

  • Metabolic Disorders: Derivatives have shown significant inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate digestion.[3][4] By slowing the breakdown of complex carbohydrates into simple sugars, these compounds can help manage postprandial hyperglycemia in diabetic patients.

  • Infectious Diseases: Several pyrimidine-thiourea derivatives exhibit promising antibacterial activity against a range of pathogenic bacteria.[3]

Quantitative Biological Activity

The following tables summarize the in vitro biological activities of various this compound derivatives from recent studies.

Table 1: Carbonic Anhydrase Inhibition

CompoundTarget IsoformInhibition Constant (Kᵢ) (nM)IC₅₀ (nM)
Derivative 7chCA IX125.1 ± 12.4-
Derivative 7dhCA XII111.0 ± 12.3-
Derivative 7fhCA II31.42 ± 6.15-
Derivative 7lhCA I-< Kᵢ of 62.79 ± 6.28

Table 2: α-Amylase and Proteinase K Inhibition

CompoundTarget EnzymeIC₅₀ (µM)
Derivative 6jα-Amylase1.478 ± 0.051
Derivative 6gα-Amylase1.509 ± 0.039
Derivative 6aProteinase K1.790 ± 0.079
Derivative 6fProteinase K1.794 ± 0.080
Derivative 6eProteinase K1.795 ± 0.080

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineIC₅₀ (µM)
Derivative 7cMCF-7 (Breast Cancer)-
Derivative 7cHepG2 (Liver Cancer)-
Derivative 7cHeLa (Cervical Cancer)-
Derivative 7cA549 (Lung Cancer)-

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducible research.

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a common method for the synthesis of N-substituted-1-(pyrimidin-2-yl)thiourea derivatives.

Materials:

  • 2-Aminopyrimidine

  • Appropriate isothiocyanate

  • Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve 2-aminopyrimidine (1 equivalent) in the anhydrous solvent in a reaction vessel.

  • Add the desired isothiocyanate (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the precipitate is collected by filtration, washed with a cold solvent, and dried under a vacuum to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay determines the inhibitory activity of compounds against carbonic anhydrase.

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add Tris-HCl buffer, the enzyme solution, and the test compound solution to the desired final concentrations.

  • Incubate the plate at room temperature for 10 minutes to allow for the interaction between the enzyme and the inhibitor.

  • Initiate the enzymatic reaction by adding the substrate, p-NPA.

  • Measure the absorbance at 400 nm at regular intervals to monitor the formation of the product, p-nitrophenol.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3: In Vitro α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of α-amylase.

Materials:

  • Porcine pancreatic α-amylase

  • Phosphate buffer (pH 6.9)

  • Starch solution (1%)

  • Dinitrosalicylic acid (DNS) reagent

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the phosphate buffer, α-amylase solution, and the test compound solution.

  • Pre-incubate the mixture at 37°C for 20 minutes.

  • Add the starch solution to initiate the reaction and incubate at 37°C for 30 minutes.

  • Stop the reaction by adding the DNS reagent and boil the plate for 5 minutes.

  • After cooling, measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by this compound derivatives is essential for rational drug design.

Carbonic Anhydrase IX in Cancer Progression

Carbonic anhydrase IX (CA IX) is a key enzyme in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment. Its inhibition by this compound derivatives represents a promising anticancer strategy.

CAIX_Pathway cluster_TME Tumor Microenvironment cluster_Cell Cancer Cell Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes Extracellular Acidosis (Low pH) Extracellular Acidosis (Low pH) CAIX CAIX HIF-1α->CAIX induces expression CAIX->Extracellular Acidosis (Low pH) contributes to pH Regulation pH Regulation CAIX->pH Regulation catalyzes CO2 hydration maintains intracellular pH Cell Proliferation Cell Proliferation pH Regulation->Cell Proliferation promotes Invasion & Metastasis Invasion & Metastasis pH Regulation->Invasion & Metastasis facilitates Pyrimidine-Thiourea Inhibitor Pyrimidine-Thiourea Inhibitor Pyrimidine-Thiourea Inhibitor->CAIX inhibits

Caption: The role of Carbonic Anhydrase IX (CAIX) in cancer cell survival and its inhibition.

α-Amylase in Carbohydrate Digestion

α-Amylase is a primary enzyme responsible for the breakdown of complex carbohydrates. Its inhibition can modulate glucose absorption.

Amylase_Pathway Complex Carbohydrates (Starch) Complex Carbohydrates (Starch) Oligosaccharides & Disaccharides Oligosaccharides & Disaccharides Complex Carbohydrates (Starch)->Oligosaccharides & Disaccharides hydrolysis by α-Amylase α-Amylase α-Amylase->Oligosaccharides & Disaccharides Glucose Glucose Oligosaccharides & Disaccharides->Glucose hydrolysis by α-Glucosidase α-Glucosidase α-Glucosidase->Glucose Intestinal Absorption Intestinal Absorption Glucose->Intestinal Absorption Pyrimidine-Thiourea Inhibitor Pyrimidine-Thiourea Inhibitor Pyrimidine-Thiourea Inhibitor->α-Amylase inhibits Pyrimidine-Thiourea Inhibitor->α-Glucosidase inhibits

Caption: The enzymatic breakdown of carbohydrates and points of inhibition.

The continued exploration of this compound derivatives holds immense promise for the development of next-generation therapeutics. The detailed protocols and mechanistic insights provided herein aim to facilitate and accelerate research in this exciting and impactful field of medicinal chemistry.

References

Application Notes and Protocols: Inhibition of α-Amylase and Proteinase K by Pyrimidine-Linked Acyl Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for assessing the inhibitory activity of pyrimidine-linked acyl thiourea derivatives against α-amylase and proteinase K. These enzymes are significant targets in drug discovery for managing conditions such as diabetes mellitus and inflammatory diseases. The provided methodologies are based on established in vitro assays and are supplemented with data on the inhibitory potency of a series of novel pyrimidine-linked acyl thiourea compounds.[1][2][3]

Data Presentation

The inhibitory activities of novel diaryl pyrimidine-linked acyl thiourea derivatives (compounds 6a-j ) against α-amylase and proteinase K are summarized below.[2] The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: α-Amylase Inhibitory Activity of Pyrimidine-Linked Acyl Thiourea Derivatives (6a-j)
Compoundα-Amylase Inhibition IC50 ± SEM (µM)
6a 1.810 ± 0.081
6b 1.612 ± 0.004
6c 1.591 ± 0.029
6d 1.553 ± 0.023
6e 1.662 ± 0.010
6f 1.820 ± 0.082
6g 1.509 ± 0.039
6h 1.583 ± 0.028
6i 1.521 ± 0.034
6j 1.478 ± 0.051
Acarbose (Standard) 1.063 ± 0.013

SEM: Standard Error of the Mean

Table 2: Proteinase K Inhibitory Activity of Pyrimidine-Linked Acyl Thiourea Derivatives (6a-j)
CompoundProteinase K Inhibition IC50 ± SEM (µM)
6a 1.790 ± 0.079
6b 1.860 ± 0.088
6c 1.850 ± 0.087
6d 1.840 ± 0.085
6e 1.795 ± 0.080
6f 1.794 ± 0.080
6g 1.830 ± 0.084
6h 1.820 ± 0.083
6i 1.810 ± 0.081
6j 1.800 ± 0.080
Phenylmethyl sulfonyl fluoride (Standard) 0.119 ± 0.014

SEM: Standard Error of the Mean

Experimental Protocols

Detailed methodologies for the synthesis of the pyrimidine-linked acyl thiourea derivatives and the subsequent enzyme inhibition assays are provided below.

General Synthetic Pathway for Pyrimidine-Linked Acyl Thiourea Derivatives

The synthesis of the target compounds involves a multi-step process. A generalized workflow is depicted in the diagram below.

G cluster_synthesis Synthesis Workflow Chalcone Chalcone Synthesis Pyrimidinethione Pyrimidinethione Formation Chalcone->Pyrimidinethione Guanidine Hydrochloride AcylThiourea Acyl Thiourea Synthesis Pyrimidinethione->AcylThiourea Aroyl/Alkanoyl Chloride, KSCN, Acetone Purification Purification and Characterization AcylThiourea->Purification Recrystallization, Spectroscopy

Caption: Synthetic workflow for pyrimidine-linked acyl thiourea derivatives.

Protocol 1: In Vitro α-Amylase Inhibition Assay

This protocol details the steps to assess the α-amylase inhibitory potential of the synthesized compounds.[4]

Materials:

  • α-Amylase from porcine pancreas

  • Starch solution (1% w/v in phosphate buffer)

  • Phosphate buffer (pH 6.8)

  • Dinitrosalicylic acid (DNS) reagent

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare different concentrations of the test compounds and the standard drug (acarbose) in phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution to each well.

  • Add 20 µL of α-amylase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of starch solution to each well.

  • Incubate the mixture at 37°C for 15 minutes.

  • Stop the reaction by adding 20 µL of DNS reagent.

  • Heat the plate in a boiling water bath for 10 minutes.

  • Cool the plate to room temperature and add 100 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

G cluster_assay α-Amylase Inhibition Assay Workflow Preparation Prepare Reagents and Samples Incubation1 Pre-incubation: Test Compound + α-Amylase Preparation->Incubation1 Reaction Reaction Initiation: Add Starch Incubation1->Reaction Incubation2 Incubation Reaction->Incubation2 Termination Reaction Termination: Add DNS Reagent Incubation2->Termination Color_Development Color Development: Boiling Water Bath Termination->Color_Development Measurement Absorbance Measurement (540 nm) Color_Development->Measurement Calculation Calculate % Inhibition Measurement->Calculation

Caption: Workflow for the in vitro α-amylase inhibition assay.

Protocol 2: In Vitro Proteinase K Inhibition Assay

This protocol outlines the procedure for evaluating the proteinase K inhibitory activity of the synthesized compounds.[2]

Materials:

  • Proteinase K from Tritirachium album

  • Casein solution (0.5% w/v in Tris-HCl buffer)

  • Tris-HCl buffer (pH 7.5)

  • Trichloroacetic acid (TCA)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Phenylmethyl sulfonyl fluoride (PMSF) (positive control)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compounds and the standard inhibitor (PMSF) in Tris-HCl buffer.

  • In a reaction tube, mix 100 µL of the test compound solution with 200 µL of proteinase K solution.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Start the reaction by adding 1 mL of casein solution.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 0.5 mL of TCA.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Collect the supernatant and measure the absorbance at 280 nm.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

G cluster_assay Proteinase K Inhibition Assay Workflow Preparation Prepare Reagents and Samples Pre_incubation Pre-incubation: Test Compound + Proteinase K Preparation->Pre_incubation Reaction_initiation Reaction Initiation: Add Casein Pre_incubation->Reaction_initiation Incubation Incubation Reaction_initiation->Incubation Reaction_termination Reaction Termination: Add TCA Incubation->Reaction_termination Centrifugation Centrifugation Reaction_termination->Centrifugation Measurement Absorbance Measurement of Supernatant (280 nm) Centrifugation->Measurement Calculation Calculate % Inhibition Measurement->Calculation

Caption: Workflow for the in vitro proteinase K inhibition assay.

Mechanism of Inhibition

Molecular docking studies suggest that the pyrimidine-linked acyl thiourea derivatives inhibit α-amylase and proteinase K by binding to their active sites. The thiourea and pyrimidine moieties play a crucial role in forming hydrogen bonds and hydrophobic interactions with key amino acid residues, thus blocking substrate access and inactivating the enzyme.

G cluster_mechanism Generalized Enzyme Inhibition Mechanism Inhibitor Pyrimidine-Linked Acyl Thiourea Binding Binding to Active Site Inhibitor->Binding Enzyme Enzyme (α-Amylase or Proteinase K) ActiveSite Active Site ActiveSite->Binding Interaction Inhibition Enzyme Inhibition Binding->Inhibition

Caption: Generalized mechanism of enzyme inhibition by pyrimidine-linked acyl thiourea.

References

Application Notes and Protocols: In Vitro Antibacterial Activity Testing of Pyrimidine Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine thiourea derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial properties. The growing threat of antibiotic resistance necessitates the discovery of novel antimicrobial agents. This document provides detailed protocols for the in vitro evaluation of the antibacterial activity of newly synthesized pyrimidine thiourea derivatives, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Presentation: Antibacterial Activity of Pyrimidine Thiourea Derivatives

The antibacterial efficacy of pyrimidine thiourea derivatives is typically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following table summarizes hypothetical quantitative data (MIC values in µg/mL) for a series of derivatives against common bacterial strains.

DerivativeS. aureus (ATCC 29213)MRSA (USA300)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)Reference Compound (Ciprofloxacin)
PTD-01 163264>1280.25
PTD-02 816321280.25
PTD-03 4816640.25
PTD-04 >128>128>128>1280.25
PTD-05 248320.25

Note: This table is a template for data presentation. Actual values should be determined experimentally.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The broth microdilution method is a standard and widely used technique for determining MIC values.[1]

Materials:

  • Test pyrimidine thiourea derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[3]

  • Sterile 96-well microtiter plates[1][4]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer (for inoculum standardization)

  • Incubator (37°C)

Protocol:

  • Preparation of Test Compounds: Dissolve the pyrimidine thiourea derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilutions are made in MHB to achieve the desired concentration range.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Broth Microdilution Assay:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (inoculum without compound), and well 12 serves as the sterility control (MHB only).

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[1]

  • Interpretation of Results: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[2][5] The MBC test is performed as a subsequent step after the MIC has been determined.[3][5]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and pipettor

  • Incubator (37°C)

Protocol:

  • Subculturing from MIC Wells: Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[2]

  • Plating: From each of these selected wells, aspirate a 10-100 µL aliquot and spread it evenly onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Interpretation of Results: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Compound_Prep Prepare Pyrimidine Thiourea Derivatives Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 18-24h Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells (MIC and higher concentrations) Read_MIC->Subculture Plating Plate onto Mueller-Hinton Agar Subculture->Plating Incubation_MBC Incubate at 37°C for 18-24h Plating->Incubation_MBC Read_MBC Determine MBC (≥99.9% killing) Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC determination.

Potential Mechanism of Action

Some thiophenyl pyrimidine derivatives have been shown to exert their antibacterial effect by inhibiting FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division.[6]

Mechanism_of_Action Pyrimidine_Thiourea Pyrimidine Thiourea Derivative FtsZ FtsZ Protein Pyrimidine_Thiourea->FtsZ Binds to GTPase GTPase Activity Pyrimidine_Thiourea->GTPase Inhibits Polymerization FtsZ Polymerization Pyrimidine_Thiourea->Polymerization Inhibits Z_Ring Z-Ring Formation GTPase->Z_Ring Required for Polymerization->Z_Ring Leads to Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Essential for Cell_Death Bactericidal Effect Cell_Division->Cell_Death Inhibition leads to

Caption: Inhibition of bacterial cell division.

References

Application Notes and Protocols: Molecular Docking Studies of Pyrimidine-Linked Acyl Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of pyrimidine-linked acyl thiourea derivatives as potential therapeutic agents. This document covers their synthesis, in vitro biological evaluation, and in silico molecular docking and ADME studies, offering a guide for researchers in the field of drug discovery.

Introduction

Pyrimidine and its fused heterocyclic derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] Acyl thiourea derivatives have also demonstrated a wide range of biological effects. The combination of these two pharmacophores into pyrimidine-linked acyl thiourea scaffolds has led to the development of novel compounds with promising inhibitory activity against various enzymes, such as α-amylase and proteinase K.[2][3]

Molecular docking is a powerful computational tool used to predict the binding interactions between a small molecule (ligand) and a protein (receptor) at the atomic level.[4] This technique is instrumental in structure-based drug design, aiding in the identification of potential drug candidates and the optimization of their binding affinity and selectivity. This document outlines the protocols for conducting molecular docking studies on pyrimidine-linked acyl thiourea derivatives, along with methods for their synthesis and biological characterization.

Data Presentation

The following tables summarize the quantitative data from studies on pyrimidine-linked acyl thiourea derivatives, focusing on their inhibitory activity and molecular docking scores.

Table 1: In Vitro α-Amylase and Proteinase K Inhibitory Activity of Pyrimidine-Linked Acyl Thiourea Derivatives

Compound IDα-Amylase IC50 (µM)Proteinase K IC50 (µM)
6a -1.790 ± 0.079
6e -1.795 ± 0.080
6f -1.794 ± 0.080
6g 1.509 ± 0.039-
6j 1.478 ± 0.051-
Acarbose (Standard for α-Amylase) --
Phenylmethyl sulfonyl fluoride (Standard for Proteinase K) -0.119 ± 0.014

Data compiled from multiple sources.[3]

Table 2: Molecular Docking Scores of Pyrimidine Derivatives against Various Protein Targets

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)
Derivative 1 α-Amylase1HNY-
Derivative 2 Proteinase K--
Erlotinib (Standard) EGFR1M17-8.1
Pyrimidine Derivative 3 EGFR1M17-8.5
Pyrimidine Derivative 4 EGFR1M17-8.9
Pyrimidine Derivative 5 EGFR1M17-9.2

Note: Specific docking scores for pyrimidine-linked acyl thiourea derivatives against α-amylase and proteinase K were not consistently reported in a comparable format across the literature. The EGFR data is provided as an example of typical docking scores for pyrimidine derivatives against a kinase target.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, in vitro biological assays, and in silico studies of pyrimidine-linked acyl thiourea derivatives.

Synthesis of Pyrimidine-Linked Acyl Thiourea Derivatives

The synthesis of these derivatives is typically achieved through a multi-step process.[2]

Step 1: Synthesis of Chalcones

  • Dissolve equimolar amounts of a substituted acetophenone and a substituted aromatic aldehyde in ethanol.

  • Add a catalytic amount of potassium hydroxide (KOH) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 2-Amino-4,6-diarylpyrimidines

  • Reflux a mixture of the synthesized chalcone and guanidine hydrochloride in the presence of a base (e.g., sodium hydroxide) in an appropriate solvent like ethanol.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting solid, wash with water, and recrystallize to get the pure aminopyrimidine derivative.

Step 3: Synthesis of Acyl Isothiocyanates

  • Dissolve a carboxylic acid in a suitable solvent (e.g., acetone).

  • Add thionyl chloride dropwise at 0°C and then reflux the mixture.

  • After cooling, add potassium thiocyanate (KSCN) and reflux again.

  • The resulting acyl isothiocyanate is typically used in the next step without further purification.

Step 4: Synthesis of Pyrimidine-Linked Acyl Thiourea Derivatives

  • To the in situ generated acyl isothiocyanate, add a solution of the 2-amino-4,6-diarylpyrimidine in a suitable solvent (e.g., acetone).

  • Reflux the reaction mixture until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

In Vitro α-Amylase Inhibition Assay

This assay is used to determine the inhibitory effect of the synthesized compounds on the activity of α-amylase.[5][6]

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v) in phosphate buffer (pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Test compounds dissolved in DMSO

  • Acarbose (standard inhibitor)

  • Phosphate buffer (pH 6.9)

  • Spectrophotometer

Protocol:

  • Prepare a series of dilutions of the test compounds and acarbose in phosphate buffer.

  • In a test tube, add 500 µL of the test compound/standard solution and 500 µL of the α-amylase solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Add 500 µL of the starch solution to initiate the reaction and incubate for a further 20 minutes at 37°C.

  • Stop the reaction by adding 1 mL of DNSA reagent.

  • Boil the mixture for 5 minutes, then cool to room temperature.

  • Dilute the reaction mixture with 10 mL of distilled water.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • A control is prepared using the buffer instead of the test compound.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the inhibitor.

In Vitro Proteinase K Inhibition Assay

This assay evaluates the ability of the synthesized compounds to inhibit the proteolytic activity of Proteinase K.[7][8]

Materials:

  • Proteinase K

  • Casein solution (substrate)

  • Tris-HCl buffer (pH 7.5)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Folin-Ciocalteu reagent

  • Spectrophotometer

Protocol:

  • Prepare different concentrations of the test compounds in Tris-HCl buffer.

  • In a test tube, mix 100 µL of the test compound solution with 200 µL of Proteinase K solution.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Add 1 mL of casein solution to start the reaction and incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 1.5 mL of TCA.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Take 1 mL of the supernatant and add 2.5 mL of sodium carbonate solution followed by 0.5 mL of Folin-Ciocalteu reagent.

  • Incubate in the dark for 30 minutes.

  • Measure the absorbance at 660 nm.

  • A control is run without the inhibitor.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the α-amylase assay.

Molecular Docking Protocol using AutoDock Vina

This protocol outlines the steps for performing molecular docking of pyrimidine-linked acyl thiourea derivatives against a target protein using AutoDock Vina.[4]

Software and Resources:

  • AutoDock Tools (ADT)

  • AutoDock Vina

  • PyMOL or Discovery Studio Visualizer

  • Protein Data Bank (PDB) for protein structures

  • ChemDraw or similar software for drawing ligand structures

Protocol:

1. Protein Preparation: a. Download the 3D crystal structure of the target protein from the PDB (e.g., α-amylase, PDB ID: 1HNY). b. Open the PDB file in AutoDock Tools. c. Remove water molecules and any co-crystallized ligands. d. Add polar hydrogens to the protein. e. Compute and add Gasteiger charges. f. Save the prepared protein in PDBQT format.

2. Ligand Preparation: a. Draw the 2D structure of the pyrimidine-linked acyl thiourea derivative using ChemDraw and save it as a MOL file. b. Convert the 2D structure to a 3D structure and perform energy minimization. c. Open the ligand file in AutoDock Tools. d. Detect the rotatable bonds. e. Save the prepared ligand in PDBQT format.

3. Grid Box Generation: a. Load the prepared protein (PDBQT) into AutoDock Tools. b. Define the grid box to encompass the active site of the protein. The coordinates and dimensions of the grid box can be determined based on the location of the co-crystallized ligand or from literature.

4. Docking Simulation: a. Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, and the grid box parameters. b. Run AutoDock Vina from the command line using the configuration file. c. The output will be a PDBQT file containing the docked poses of the ligand and a log file with the binding affinity scores.

5. Analysis of Results: a. Visualize the docking results using PyMOL or Discovery Studio Visualizer. b. Analyze the binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues in the active site of the protein.

ADME Prediction Protocol using SwissADME

This protocol describes the use of the SwissADME web server for in silico prediction of absorption, distribution, metabolism, and excretion (ADME) properties.[9][10]

Protocol:

  • Access the SwissADME website (--INVALID-LINK--).

  • Draw the chemical structure of the pyrimidine-linked acyl thiourea derivative or provide its SMILES string in the input box.

  • Click "Run" to start the prediction.

  • The server will provide a detailed report on various physicochemical properties (e.g., molecular weight, logP, topological polar surface area), pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier permeation), drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry friendliness.

  • Analyze the results to assess the potential of the compound as a drug candidate.

Visualizations

The following diagrams illustrate the experimental workflow for molecular docking and a conceptual representation of enzyme inhibition.

experimental_workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDBQT) grid_box Grid Box Generation protein_prep->grid_box ligand_prep Ligand Preparation (PDBQT) autodock_vina AutoDock Vina Execution ligand_prep->autodock_vina grid_box->autodock_vina binding_affinity Binding Affinity (kcal/mol) autodock_vina->binding_affinity visualization Visualization of Interactions autodock_vina->visualization

Caption: Molecular docking workflow using AutoDock Vina.

enzyme_inhibition Enzyme Enzyme (e.g., α-Amylase) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex Inhibited by Substrate Substrate Substrate->ES_Complex Product Product Inhibitor Pyrimidine Acyl Thiourea Derivative Inhibitor->EI_Complex ES_Complex->Enzyme Releases ES_Complex->Product

Caption: Conceptual diagram of enzyme inhibition.

Conclusion

The integration of synthesis, in vitro biological screening, and in silico molecular docking studies provides a powerful strategy for the discovery and development of novel pyrimidine-linked acyl thiourea derivatives as potential therapeutic agents. The protocols and data presented in these application notes serve as a valuable resource for researchers in this field, facilitating the design and evaluation of new and more effective enzyme inhibitors. Further investigations into the structure-activity relationships and optimization of the lead compounds are warranted to advance these promising molecules towards clinical development.

References

Application Notes and Protocols for ADME Prediction of Novel Pyrimidine Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel therapeutic agents requires a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early assessment of these pharmacokinetic parameters is crucial for identifying promising drug candidates and minimizing late-stage attrition.[1] Pyrimidine and thiourea scaffolds are prevalent in medicinal chemistry, known to impart a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document provides a detailed guide for the ADME prediction of novel pyrimidine thiourea compounds, encompassing both in silico and in vitro methodologies.

These application notes offer protocols for key in vitro ADME assays and present a framework for data interpretation. The accompanying visualizations aim to clarify experimental workflows and relevant biological pathways.

Data Presentation: In Silico ADME Prediction

In silico tools offer a rapid and cost-effective approach to predict the ADME properties of novel compounds, guiding the selection and optimization of candidates for further experimental evaluation. The following tables summarize predicted ADME parameters for a series of novel diaryl pyrimidine linked acyl thiourea derivatives (6a-j), as reported in a recent study. These predictions were generated using computational models and provide valuable initial insights into the potential pharmacokinetic behavior of this class of compounds.

Table 1: Predicted Physicochemical and Lipophilicity Properties of Pyrimidine Thiourea Derivatives (6a-j)

CompoundMolecular Weight ( g/mol )LogPTopological Polar Surface Area (TPSA) (Ų)
6a 506.615.38117.40
6b 541.065.70117.40
6c 524.645.95108.37
6d 540.676.1699.34
6e 520.625.57117.40
6f 536.685.9699.34
6g 571.126.2899.34
6h 554.696.5390.31
6i 534.675.76117.40
6j 550.736.1599.34

Table 2: Predicted Pharmacokinetic Properties of Pyrimidine Thiourea Derivatives (6a-j)

CompoundGastrointestinal (GI) AbsorptionBlood-Brain Barrier (BBB) PermeantP-glycoprotein (P-gp) Substrate
6a HighNoNo
6b LowNoYes
6c HighNoNo
6d HighNoNo
6e HighNoNo
6f HighNoNo
6g LowNoYes
6h LowNoYes
6i HighNoNo
6j HighNoNo

Table 3: Predicted Inhibition of Cytochrome P450 Isoforms by Pyrimidine Thiourea Derivatives (6a-j)

CompoundCYP1A2 InhibitorCYP2C19 InhibitorCYP2C9 InhibitorCYP2D6 InhibitorCYP3A4 Inhibitor
6a YesYesYesYesYes
6b YesYesYesYesYes
6c YesNoYesYesYes
6d YesNoYesYesYes
6e YesYesYesYesYes
6f YesNoYesYesYes
6g YesNoYesYesYes
6h YesNoYesYesYes
6i YesYesYesYesYes
6j YesNoYesYesYes

Experimental Protocols

The following are detailed protocols for essential in vitro ADME assays. These methods provide a foundation for the experimental characterization of novel pyrimidine thiourea compounds.

Protocol 1: Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of orally administered drugs. It utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the epithelial barrier of the small intestine.

1. Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell® inserts (polycarbonate membrane)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Test compound and control compounds (e.g., a high-permeability and a low-permeability standard)

  • Analytical instrumentation (e.g., LC-MS/MS)

2. Cell Culture and Seeding:

  • Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the Caco-2 cells onto the Transwell® inserts at an appropriate density.

  • Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the culture medium every 2-3 days.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

3. Permeability Assay:

  • Wash the Caco-2 monolayers with pre-warmed transport buffer.

  • Pre-incubate the monolayers with transport buffer at 37°C.

  • Prepare dosing solutions of the test and control compounds in the transport buffer.

  • Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

  • Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver compartments.

4. Sample Analysis and Data Calculation:

  • Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport (µmol/s)

    • A is the surface area of the membrane (cm²)

    • C0 is the initial concentration of the drug in the donor compartment (µmol/mL)

  • Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Protocol 2: Microsomal Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), present in liver microsomes.

1. Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and control compounds (e.g., a high-clearance and a low-clearance standard)

  • Ice-cold acetonitrile or methanol to terminate the reaction

  • Analytical instrumentation (e.g., LC-MS/MS)

2. Incubation Procedure:

  • Prepare a reaction mixture containing the test compound, liver microsomes, and phosphate buffer in a microcentrifuge tube or 96-well plate.

  • Pre-warm the reaction mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and add them to ice-cold organic solvent to stop the reaction.

3. Sample Analysis and Data Calculation:

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Protocol 3: Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target. Equilibrium dialysis is considered the gold standard method.

1. Materials:

  • Pooled human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane

  • Test compound and control compounds (e.g., high-binding and low-binding standards)

  • Incubator shaker

  • Analytical instrumentation (e.g., LC-MS/MS)

2. Dialysis Procedure:

  • Prepare a stock solution of the test compound and spike it into the human plasma to achieve the desired concentration.

  • Add the spiked plasma to one chamber of the equilibrium dialysis device and an equal volume of PBS to the other chamber, separated by the dialysis membrane.

  • Seal the device and incubate it at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.

3. Sample Analysis and Data Calculation:

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Determine the concentration of the compound in both samples using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.

  • Calculate the percentage of the compound bound to plasma proteins using the following equation: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100 Where:

    • Total Concentration is the concentration in the plasma chamber at equilibrium.

    • Unbound Concentration is the concentration in the buffer chamber at equilibrium.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro ADME assessment of novel chemical entities.

ADME_Workflow cluster_Discovery Compound Discovery & Synthesis cluster_InSilico In Silico Prediction cluster_InVitro In Vitro Experimental Assays cluster_Analysis Data Analysis & Candidate Selection Compound Novel Pyrimidine Thiourea Compound InSilico_ADME ADME Parameter Prediction Compound->InSilico_ADME Permeability Caco-2 Permeability InSilico_ADME->Permeability Metabolism Microsomal Stability InSilico_ADME->Metabolism PPB Plasma Protein Binding InSilico_ADME->PPB Data_Integration Data Integration & Interpretation Permeability->Data_Integration Metabolism->Data_Integration PPB->Data_Integration Lead_Selection Lead Candidate Selection Data_Integration->Lead_Selection

Caption: A typical experimental workflow for in vitro ADME assessment.

Signaling Pathways

Pyrimidine thiourea derivatives have been investigated as inhibitors of various signaling pathways implicated in disease. The following diagrams depict two such pathways that are relevant targets for this class of compounds.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Aberrant EGFR signaling is a hallmark of many cancers. Pyrimidine-based compounds are known to be effective EGFR inhibitors.

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Carbonic_Anhydrase cluster_reaction Carbonic Anhydrase Catalyzed Reaction cluster_inhibition Inhibition by Pyrimidine Thiourea cluster_outcome Physiological Outcome CO2 CO2 + H2O CA Carbonic Anhydrase CO2->CA Bicarbonate HCO3- + H+ CA->Bicarbonate pH_Regulation Disrupted pH Homeostasis CA->pH_Regulation maintains Inhibitor Pyrimidine Thiourea Compound Inhibitor->CA inhibits Inhibitor->pH_Regulation disrupts

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(Pyrimidin-2-yl)thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(Pyrimidin-2-yl)thiourea.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly from 2-aminopyrimidine and an isothiocyanate source.

Problem Potential Cause Recommended Solution
Low or No Product Yield Poor Nucleophilicity of 2-Aminopyrimidine: The pyrimidine ring can be electron-withdrawing, reducing the nucleophilicity of the amino group.• Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to activate the amine.[1] • Increase the reaction temperature to provide more energy for the reaction to proceed.[2]
Instability/Impurity of Isothiocyanate Reagent: Isothiocyanates, especially acyl isothiocyanates like benzoyl isothiocyanate, can be sensitive to moisture and may degrade over time.• Use freshly prepared or purified isothiocyanate. • Consider in-situ generation of the isothiocyanate. For example, by reacting benzoyl chloride with ammonium thiocyanate.
Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.• Screen different solvents. Aprotic polar solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN) are commonly effective.[1][3] • Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to side products. Monitor the reaction by Thin Layer Chromatography (TLC).
Formation of Side Products Reaction of Isothiocyanate with Itself or Solvent: This can occur, especially at elevated temperatures.• Control the stoichiometry of the reactants carefully. • Add the isothiocyanate solution dropwise to the solution of 2-aminopyrimidine to maintain a low concentration of the isothiocyanate.
Formation of Symmetric Thiourea: If an intermediate isothiocyanate reacts with the starting amine, a symmetrical product can be formed.• A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.
Overalkylation in related syntheses: In syntheses of related pyrimidine thioethers, overalkylation can be an issue.• While not directly applicable to the target molecule, this highlights the importance of controlling stoichiometry and reaction conditions in pyrimidine chemistry.[1]
Difficulty in Product Purification Product is an Oil or Fails to Crystallize: Impurities can inhibit crystallization.• Attempt purification by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane.[4] • Try trituration by stirring the crude product vigorously in a poor solvent (e.g., hexane or ether) to induce crystallization or wash away impurities.
Product Contaminated with Starting Materials: Incomplete reaction.• Monitor the reaction to completion using TLC. • Unreacted 2-aminopyrimidine can often be removed by washing the crude product with a dilute acidic solution during workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method is the reaction of 2-aminopyrimidine with a suitable isothiocyanate. A common laboratory-scale approach involves the use of benzoyl isothiocyanate, which is often generated in situ from benzoyl chloride and ammonium thiocyanate. The resulting N-benzoyl-N'-(pyrimidin-2-yl)thiourea is then hydrolyzed to yield this compound. Another route is the direct reaction with an isothiocyanate.

Q2: How does the electronic nature of the pyrimidine ring affect the synthesis?

A2: The pyrimidine ring is electron-deficient, which decreases the nucleophilicity of the 2-amino group. This can make the reaction slower compared to the synthesis of thioureas from more electron-rich amines. Therefore, optimizing reaction conditions such as temperature and the use of a base is often necessary to achieve good yields.

Q3: What are the best solvents for this synthesis?

A3: Polar aprotic solvents are generally preferred. Tetrahydrofuran (THF), dichloromethane (DCM), and acetone are commonly used.[1][3] The choice of solvent can affect the solubility of the reactants and the reaction rate, so some screening may be necessary for optimal results.

Q4: My reaction is very slow. What can I do to speed it up?

A4: To increase the reaction rate, you can try the following:

  • Increase the temperature: Gently refluxing the reaction mixture can often accelerate the reaction. However, monitor for the formation of byproducts.

  • Add a base: A non-nucleophilic base like triethylamine can activate the 2-aminopyrimidine, making it a better nucleophile.[1]

  • Consider microwave-assisted synthesis: Microwave irradiation has been shown to dramatically reduce reaction times in many organic syntheses, including thiourea formation.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most common and effective method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting materials (2-aminopyrimidine and the isothiocyanate) and the appearance of the product spot.

Q6: What is the expected appearance of the final product, and how should it be purified?

A6: this compound is typically a solid. If the crude product is not pure after the initial workup (e.g., precipitation and filtration), it can be purified by recrystallization from a suitable solvent like ethanol or by flash column chromatography on silica gel.[3]

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield and minimizing byproducts. The following table, adapted from a study on a related pyrimidone-2-thioether synthesis, illustrates how different components can be systematically varied to find the optimal conditions.[1] These principles can be applied to the synthesis of this compound.

Table 1: Optimization of a Related Pyrimidine Synthesis [1]

EntryStageVariable ComponentSolventBase/AcidProduct:Intermediate:Starting Material Ratio (%)
1Stage 1 (Condensation)Base2-MeTHFDIPEA94.4 : 0.5 : 5.1
2Stage 1 (Condensation)Base2-MeTHFTEA89.9 : 7.3 : 2.7
3Stage 1 (Condensation)Base2-MeTHFPyridine0 : 100 : 0
4Stage 1 (Condensation)SolventTHFDIPEA92.6 : 2.6 : 4.8
5Stage 1 (Condensation)SolventDioxaneDIPEA87.0 : 6.8 : 6.2
6Stage 1 (Condensation)SolventACNDIPEA90.5 : 2.0 : 7.3
7Stage 2 (Cyclization)Acid2-MeTHFAcOH93 : 1.6 : 5.4
8Stage 2 (Cyclization)Acid2-MeTHFTfOH0 : 0 : 78.4
9Stage 2 (Cyclization)Acid2-MeTHFHCl0 : 0 : 61.0

Note: Data is for the synthesis of a 4-pyrimidone-2-thioether derivative and is presented to illustrate the principles of reaction optimization.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea (A Precursor)

This protocol is for a closely related compound and can be adapted.[3]

  • Materials:

    • 2-chlorobenzoylisothiocyanate (1.98 g, 10 mmol)

    • 2-aminopyrimidine (1.0 g, 10 mmol)

    • Tetrahydrofuran (THF), anhydrous (35 ml)

    • Acidified water

    • Deionized water

    • Chloroform (for recrystallization)

  • Procedure:

    • Dissolve freshly prepared 2-chlorobenzoylisothiocyanate (10 mmol) in anhydrous THF (35 ml).

    • Stir the solution for 40 minutes at room temperature.

    • Add 2-aminopyrimidine (10 mmol) to the mixture.

    • Stir the resulting mixture for 1 hour at room temperature.

    • Pour the reaction mixture into acidified water and stir well.

    • Separate the solid product by filtration and wash with deionized water.

    • Purify the crude product by recrystallization from chloroform to obtain fine crystals.

Protocol 2: General Synthesis of an N,N'-Disubstituted Thiourea in Solution

This is a general procedure that can be adapted for this compound.

  • Materials:

    • 2-Aminopyrimidine (1.0 mmol)

    • Isothiocyanate (e.g., benzoyl isothiocyanate) (1.0 mmol)

    • Anhydrous THF (10 mL)

  • Procedure:

    • To a solution of 2-aminopyrimidine (1.0 mmol) in anhydrous THF (10 mL), add the corresponding isothiocyanate (1.0 mmol) at room temperature.

    • Stir the resulting mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

    • If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow Start Starting Materials: - 2-Aminopyrimidine - Isothiocyanate Source (e.g., Benzoyl Isothiocyanate) Reaction Reaction Step: - Solvent (e.g., THF, ACN) - Optional Base (e.g., TEA) - Temperature Control Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Troubleshooting Troubleshooting: - Low Yield - Side Products Reaction->Troubleshooting Monitoring->Reaction Incomplete Workup Workup: - Precipitation - Filtration - Washing Monitoring->Workup Complete Purification Purification: - Recrystallization - Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product Optimization Optimization Loop Troubleshooting->Optimization Optimization->Reaction Adjust Conditions Troubleshooting_Logic Problem Problem Encountered LowYield Low Yield Problem->LowYield SideProducts Side Products Problem->SideProducts PurificationIssue Purification Issues Problem->PurificationIssue CheckReagents Check Reagent Purity/ Stability LowYield->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Solvent, Base) LowYield->OptimizeConditions SideProducts->OptimizeConditions ModifyStoichiometry Modify Stoichiometry/ Addition Rate SideProducts->ModifyStoichiometry PurificationMethod Change Purification Method (Chromatography, Trituration) PurificationIssue->PurificationMethod

References

Technical Support Center: Purification of 1-(Pyrimidin-2-yl)thiourea and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Pyrimidin-2-yl)thiourea and its derivatives. The following information is designed to address common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The two most widely employed purification techniques for this class of compounds are recrystallization and column chromatography.[1] Recrystallization is often the first method of choice due to its simplicity and cost-effectiveness, especially for crystalline solids. Column chromatography is utilized when recrystallization fails to remove impurities with similar solubility profiles or for non-crystalline materials.

Q2: My purified this compound derivative has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point range typically indicates the presence of impurities. These impurities can disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification by recrystallization with a different solvent system or by column chromatography is recommended.

Q3: I am observing streaking on my TLC plate during reaction monitoring and purification. What could be the cause?

A3: Streaking on a TLC plate can be caused by several factors. The compound may be highly polar and interacting strongly with the silica gel. In this case, adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the mobile phase can help to achieve better-defined spots. Another possibility is that the sample is overloaded on the TLC plate.

Q4: After synthesis, my crude product is an oil and not a solid. How can I purify it?

A4: If your this compound derivative is an oil, direct recrystallization is not feasible. In this scenario, column chromatography is the preferred method of purification.[1] It may also be possible to induce crystallization by dissolving the oil in a minimal amount of a suitable solvent and then adding a non-solvent to precipitate the product.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not appropriate for your compound.Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[2]
Compound precipitates out of the hot solution. The solution is supersaturated, or the solvent has a very low boiling point and is evaporating too quickly.Add a small amount of additional hot solvent until the compound redissolves. Use a condenser to prevent solvent loss.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] If that fails, remove some of the solvent by evaporation and allow it to cool again. Alternatively, choose a different solvent system.
Product "oils out" instead of forming crystals. The melting point of the compound is lower than the boiling point of the solvent, or the compound is impure.Lower the temperature at which the compound dissolves by using a mixed solvent system. Ensure the crude product is as pure as possible before recrystallization.
Low recovery of the purified product. Too much solvent was used, or the crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent necessary to dissolve the compound.[3] Ensure the solution has cooled completely, possibly in an ice bath, before filtration to maximize crystal formation.[3][4]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of compounds (overlapping bands). The solvent system (eluent) is not optimal.Modify the polarity of the eluent. For normal phase silica gel chromatography, if the compounds are eluting too quickly, decrease the polarity of the solvent system. If they are moving too slowly, increase the polarity. Run TLCs with different solvent systems to find the optimal conditions before running the column.
Compound is stuck on the column. The compound is too polar for the chosen eluent and stationary phase.Gradually increase the polarity of the eluent. A gradient elution from a non-polar to a more polar solvent system can be effective.[5] In extreme cases, a different stationary phase (e.g., alumina) or reverse-phase chromatography may be necessary.
Cracking or channeling of the stationary phase. The column was not packed properly.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Inconsistent elution profile. The polarity of the eluent is changing during the run (for isocratic elution).Ensure you have a sufficient volume of the eluent prepared so that the composition remains constant throughout the purification.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude this compound derivative in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but sparingly or not at all at room temperature.[2] Common solvents for these derivatives include ethanol, methanol, and acetone.[1][6]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.[4]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.[3][4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

General Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (silica gel is common) and a solvent system that provides good separation of your target compound from impurities (typically an Rf value of 0.2-0.4 for the desired compound). Common eluents include mixtures of n-hexane with ethyl acetate or chloroform.[7]

  • Column Packing: Prepare a slurry of the silica gel in the initial eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Visualizing Purification Workflows

Purification_Troubleshooting_Workflow start Crude this compound Derivative is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure_recryst Is the product pure after recrystallization? recrystallization->is_pure_recryst end_product Pure Product is_pure_recryst->end_product Yes troubleshoot_recryst Troubleshoot Recrystallization Issues is_pure_recryst->troubleshoot_recryst No is_pure_column Is the product pure after column chromatography? column_chromatography->is_pure_column is_pure_column->end_product Yes troubleshoot_column Troubleshoot Column Chromatography Issues is_pure_column->troubleshoot_column No troubleshoot_recryst->column_chromatography troubleshoot_column->column_chromatography Re-run

Caption: A general troubleshooting workflow for the purification of this compound derivatives.

Purification_Method_Selection impurities Impurity Profile Polar Impurities Non-polar Impurities Impurities with Similar Polarity recrystallization Recrystallization Pros: Simple, Scalable, Cost-effective Cons: Not effective for impurities with similar solubility impurities:nonpolar->recrystallization Often effective column_chromatography Column Chromatography Pros: High resolution, Versatile Cons: More complex, Time-consuming, Requires more solvent impurities:similar->column_chromatography Recommended acid_base_extraction Acid-Base Extraction Pros: Removes acidic or basic impurities Cons: Compound must be stable to pH changes impurities:polar->acid_base_extraction Consider

Caption: Logical relationship between impurity type and purification method selection.

References

Technical Support Center: Overcoming Solubility Challenges of 1-(Pyrimidin-2-yl)thiourea in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 1-(Pyrimidin-2-yl)thiourea in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: Like many heterocyclic compounds containing thiourea moieties, this compound has limited solubility in aqueous solutions due to its relatively nonpolar structure and crystalline nature. This can lead to precipitation when diluting stock solutions into aqueous buffers or cell culture media, resulting in inaccurate and unreliable assay results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound and other poorly water-soluble compounds for in vitro assays. It is advisable to prepare a high-concentration stock (e.g., 1-10 mg/mL) in 100% DMSO, which can then be serially diluted. For some related pyrimidine-based sulphonyl thioureas, a starting concentration of 1 mg/mL in DMSO has been used successfully.[1]

Q3: What is the maximum allowable concentration of DMSO in cell-based assays?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v). However, the tolerance can be cell-line dependent. It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line without affecting its viability or the assay's performance.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?

A4: This phenomenon, often called "crashing out," is common for hydrophobic compounds. To mitigate this, try the following:

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of buffer or media, then add this intermediate dilution to the final volume.

  • Increase Final DMSO Concentration: If your assay allows, slightly increasing the final DMSO percentage (while staying within the tolerated limit) can help maintain solubility.

  • Pre-warm the Medium: Pre-warming the aqueous buffer or cell culture medium to 37°C can improve the solubility of some compounds.

  • Gentle Agitation: Add the compound's stock solution dropwise to the vortex of the gently swirling or vortexing aqueous solution to promote rapid and even dispersion.

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: Yes, several other strategies can be employed, often in combination with DMSO:

  • Co-solvents: Using a mixture of solvents can enhance solubility. Water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used in combination with DMSO.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility. The effect of pH on the solubility of thiourea derivatives should be experimentally determined.

  • Solubilizing Agents: The use of surfactants or cyclodextrins can increase the apparent solubility of a compound by forming micelles or inclusion complexes, respectively.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Possible Cause Solution
Aqueous solubility limit exceeded. Lower the final concentration of the compound in the assay.
Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your specific assay.
Explore the use of solubility enhancers like cyclodextrins or non-ionic surfactants.
"Solvent Shock" from rapid dilution. Perform a stepwise or serial dilution to gradually decrease the solvent concentration.
Add the stock solution slowly to a gently vortexing aqueous solution.
Low temperature of the aqueous buffer. Pre-warm the buffer or cell culture medium to 37°C before adding the compound.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Possible Cause Solution
Incomplete dissolution of the stock solution. Ensure the compound is fully dissolved in the stock solution. Gentle warming or brief sonication can aid dissolution.
Visually inspect the stock solution for any particulate matter before use.
Precipitation of the compound during the assay. Visually inspect assay plates under a microscope for any signs of precipitation in the wells.
Re-optimize the final concentration and dilution method as described in the precipitation troubleshooting guide.
Compound degradation. Prepare fresh stock solutions regularly and store them appropriately (aliquoted at -20°C or -80°C) to avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides a summary of recommended starting solvents and a general approach for determining solubility.

Solvent Recommended Starting Concentration Notes
DMSO 1-10 mg/mLPrimary solvent for creating high-concentration stock solutions. A concentration of 1 mg/mL has been used for related compounds.[1]
Ethanol Test range: 0.1-1 mg/mLCan be used as a co-solvent. The final concentration in the assay should be kept low to avoid cytotoxicity.
Aqueous Buffers (e.g., PBS) Expected to be low (<0.1 mg/mL)Poor solubility is expected. Can be improved with the addition of co-solvents or other solubilizing agents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Dissolving: Add the appropriate volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Solubilization: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the vial in a water bath or warm it gently at 37°C until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Thaw an aliquot of the this compound DMSO stock solution.

    • Prepare serial dilutions of the compound in complete cell culture medium. It is recommended to perform a stepwise dilution to avoid precipitation. For example, first, prepare an intermediate high concentration in a small volume of medium, and then use this to make the final dilutions.

    • Also, prepare a vehicle control series with the same final concentrations of DMSO as in the compound-treated wells.

  • Cell Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle controls to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[2][3][4]

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Precipitate Observed in Assay check_stock Is stock solution clear? start->check_stock stock_issue Re-dissolve stock (sonicate/warm). Prepare fresh stock. check_stock->stock_issue No check_conc Is final concentration too high? check_stock->check_conc Yes stock_issue->start lower_conc Lower final concentration. check_conc->lower_conc Yes check_dilution Was dilution too rapid? check_conc->check_dilution No end Precipitation Resolved lower_conc->end step_dilute Use stepwise dilution. Add stock slowly to vortex. check_dilution->step_dilute Yes check_temp Was media cold? check_dilution->check_temp No step_dilute->end warm_media Pre-warm media to 37°C. check_temp->warm_media Yes check_dmso Is final DMSO% very low? check_temp->check_dmso No warm_media->end inc_dmso Increase final DMSO% (within cell tolerance). check_dmso->inc_dmso Yes solubilizer Consider co-solvents or solubilizing agents. check_dmso->solubilizer No inc_dmso->end solubilizer->end

Caption: Troubleshooting workflow for compound precipitation.

G Representative Kinase Inhibitor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase Target Kinase receptor->kinase Activates downstream Downstream Effector kinase->downstream Phosphorylates transcription Transcription Factor downstream->transcription Activates response Cellular Response (e.g., Proliferation, Survival) transcription->response compound This compound (Potential Kinase Inhibitor) compound->kinase Inhibits

Caption: Representative kinase inhibitor signaling pathway.

References

Common side reactions in the synthesis of pyrimidine thioureas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrimidine thioureas. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides & FAQs

This section is designed to help you navigate common issues and optimize your synthetic protocols for pyrimidine thioureas, with a particular focus on the widely used Biginelli reaction.

Frequently Asked Questions (FAQs):

Q1: What are the most common side reactions observed during the synthesis of pyrimidine thioureas via the Biginelli reaction?

A1: The Biginelli reaction, a one-pot, three-component condensation, is a popular method for synthesizing 3,4-dihydropyrimidin-2(1H)-thiones. However, it is susceptible to several side reactions that can lower the yield and complicate purification. The most frequently encountered side products include:

  • Hantzsch-type 1,4-dihydropyridines: These are often fluorescent byproducts that can form, especially at higher temperatures. This competing pathway involves the reaction of two equivalents of the β-ketoester with the aldehyde.[1][2]

  • Knoevenagel Condensation Product: This side reaction occurs between the aldehyde and the β-ketoester, leading to an α,β-unsaturated dicarbonyl compound that may not efficiently cyclize to the desired pyrimidine thiourea.

  • Incomplete Cyclization Products (Linear Thioureides): The reaction may stall after the initial condensation steps, resulting in the formation of open-chain intermediates instead of the cyclized pyrimidine ring. Mechanochemical conditions have been noted to sometimes favor these linear derivatives.[3]

Q2: My Biginelli reaction with thiourea is resulting in a very low yield. What are the likely causes and how can I improve it?

A2: Low yields in the synthesis of pyrimidine thioureas are a common challenge and can be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, these can sometimes promote side reactions.[2] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be more effective alternatives.[2][3] The absence of a catalyst often leads to poor yields.[2] It is advisable to screen different catalysts and optimize their concentration.[2]

  • Inappropriate Reaction Conditions: Temperature and reaction time are crucial parameters. While refluxing in ethanol is common, some reactions may benefit from milder conditions or, conversely, higher temperatures under solvent-free conditions.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product degradation.[2]

  • Poor Reagent Purity: Impurities in the starting materials (aldehyde, β-ketoester, and thiourea) can lead to unwanted side reactions and lower the yield.[2] Ensure all reagents are of high purity.[2]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred.[2] Experimenting with different solvents like ethanol or acetonitrile, or even solvent-free conditions, may improve the outcome.[2]

Q3: I am observing an unexpected fluorescent spot on my TLC plate. What is it and how can I avoid its formation?

A3: A fluorescent byproduct is often a Hantzsch-type 1,4-dihydropyridine.[1] Its formation is favored at higher temperatures. To minimize this side reaction, consider the following:

  • Lower the reaction temperature: Running the reaction at a lower temperature can significantly reduce the formation of the dihydropyridine byproduct.

  • Catalyst selection: The choice of catalyst can influence the selectivity between the desired Biginelli pathway and the competing Hantzsch reaction.

Q4: How can I purify my crude pyrimidine thiourea product effectively?

A4: Purification of the crude product is crucial to remove unreacted starting materials and side products. Common purification techniques include:

  • Recrystallization: This is often the most effective method for purifying solid products. The choice of solvent is critical and may require some experimentation. Ethanol is a commonly used solvent for recrystallization of dihydropyrimidinethiones.[1]

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography can be employed to separate the desired product from impurities.

  • Washing: Washing the crude solid with a suitable solvent can help remove soluble impurities before further purification.

Data Presentation

The following tables summarize quantitative data on the synthesis of pyrimidine thioureas under various conditions, providing a basis for comparison and optimization of your own experiments.

Table 1: Comparison of Catalysts in the Synthesis of Dihydropyrimidin-2(1H)-thiones

CatalystAldehydeβ-Dicarbonyl CompoundSolventReaction TimeYield (%)Reference
HClBenzaldehydeEthyl acetoacetateMethanol3 hoursNot specified, often low[4]
NH₄ClBenzaldehydeEthyl acetoacetateMethanol3 hoursNot specified[4]
CuCl₂·2H₂O / HClBenzaldehydeEthyl acetoacetateSolvent-free (Grindstone)2-5 minutes>90[4]
QuartzAromatic aldehydesEthyl acetoacetateEthanol3-5 hours55-68[5]
GraniteAromatic aldehydesEthyl acetoacetateEthanol3-5 hours56-66[5]

Table 2: Influence of Reaction Conditions on Yield

Reaction MethodCatalystSolventTemperatureTimeYield (%)Reference
Conventional HeatingHCl / NH₄ClMethanol60°C (Reflux)3 hours-[4]
Grindstone ChemistryCuCl₂·2H₂O / HClSolvent-freeRoom Temperature2-5 minutesGood[4]
Conventional HeatingBrønsted Acidic Ionic LiquidSolvent-free90°C30 minutesExcellent[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of pyrimidine thioureas.

Protocol 1: Classical Biginelli Reaction for Dihydropyrimidin-2(1H)-thione

Materials:

  • Aldehyde (e.g., Benzaldehyde): 10 mmol

  • β-Ketoester (e.g., Ethyl acetoacetate): 10 mmol

  • Thiourea: 15 mmol

  • Catalyst (e.g., 1 mol% Lewis acid or a few drops of concentrated HCl)

  • Solvent (e.g., Ethanol): 20 mL

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and thiourea (15 mmol).[2]

  • Add the chosen solvent (20 mL) and the catalyst.[2]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash it with a small amount of cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Solvent-Free Synthesis of Dihydropyrimidin-2(1H)-thione using Grindstone Chemistry

Materials:

  • Benzaldehyde: 1 mmol

  • Ethyl acetoacetate: 1 mmol

  • Thiourea: 1.5 mmol

  • Catalyst: CuCl₂·2H₂O (0.25 mmol) and a few drops of concentrated HCl

Procedure:

  • In a mortar, combine the benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), thiourea (1.5 mmol), and the catalyst.[4]

  • Grind the mixture vigorously with a pestle at room temperature for 2-5 minutes.[4]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, wash the solid mass with cold water.[4]

  • Collect the solid product by filtration, dry it, and recrystallize from hot ethanol to obtain the pure product.[4]

Mandatory Visualizations

Signaling Pathway Diagram

Many pyrimidine thiourea derivatives have been investigated for their biological activities, including their role as enzyme inhibitors. For instance, certain sulphonyl thiourea derivatives containing a pyrimidine ring have shown potent inhibitory activity against carbonic anhydrases (CAs), which are involved in various physiological and pathological processes, including cancer.[7]

Carbonic_Anhydrase_Inhibition cluster_Cell Tumor Cell CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 CA IX HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Acidic_Microenvironment Acidic Tumor Microenvironment HCO3_H->Acidic_Microenvironment CA_IX Carbonic Anhydrase IX (CA IX) Tumor_Progression Tumor Progression & Metastasis Acidic_Microenvironment->Tumor_Progression Pyrimidine_Thiourea Pyrimidine Thiourea Inhibitor Pyrimidine_Thiourea->CA_IX Inhibits

Caption: Inhibition of Carbonic Anhydrase IX by a pyrimidine thiourea derivative.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of pyrimidine thioureas.

Experimental_Workflow Start Start: Synthesis of Pyrimidine Thiourea Reactants Combine Aldehyde, β-Ketoester, and Thiourea Start->Reactants Catalyst_Solvent Add Catalyst and Solvent (or perform solvent-free) Reactants->Catalyst_Solvent Reaction Heat/Stir for appropriate time and temperature Catalyst_Solvent->Reaction TLC_Monitoring Monitor reaction progress by TLC Reaction->TLC_Monitoring TLC_Monitoring->Reaction Incomplete Workup Reaction Work-up: Cooling, Precipitation/Evaporation TLC_Monitoring->Workup Reaction Complete Purification Purification: Recrystallization or Column Chromatography Workup->Purification Characterization Characterization: (e.g., NMR, IR, MS, MP) Purification->Characterization End Pure Pyrimidine Thiourea Characterization->End

Caption: General experimental workflow for pyrimidine thiourea synthesis.

Logical Relationship Diagram: Troubleshooting Low Yield

This diagram provides a logical workflow for troubleshooting low yields in the synthesis of pyrimidine thioureas.

Troubleshooting_Workflow Start Low Yield of Pyrimidine Thiourea Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify_Reagents Purify/Use High-Purity Reagents Check_Purity->Purify_Reagents Impurities Found Optimize_Catalyst Optimize Catalyst: - Screen different catalysts - Adjust catalyst loading Check_Purity->Optimize_Catalyst Reagents Pure Purify_Reagents->Optimize_Catalyst Change_Catalyst Select more efficient Lewis or Brønsted acid Optimize_Catalyst->Change_Catalyst Ineffective Optimize_Conditions Optimize Reaction Conditions: - Adjust Temperature - Vary Reaction Time Optimize_Catalyst->Optimize_Conditions Effective Change_Catalyst->Optimize_Conditions Modify_Conditions Systematically vary T & t while monitoring with TLC Optimize_Conditions->Modify_Conditions Suboptimal Optimize_Solvent Optimize Solvent: - Test different polar solvents - Consider solvent-free Optimize_Conditions->Optimize_Solvent Optimal Modify_Conditions->Optimize_Solvent Change_Solvent Select optimal solvent or use grinding method Optimize_Solvent->Change_Solvent Suboptimal Improved_Yield Improved Yield Optimize_Solvent->Improved_Yield Optimal Change_Solvent->Improved_Yield

Caption: A logical workflow for troubleshooting low yields in pyrimidine thiourea synthesis.

References

Stability of 1-(Pyrimidin-2-yl)thiourea in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Pyrimidin-2-yl)thiourea. The information is designed to address common challenges encountered during experimental work, with a focus on the compound's stability in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound, like many thiourea derivatives, may exhibit poor solubility in aqueous solutions. For initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) are commonly used.[1] For further dilutions into aqueous buffers for biological assays, it is crucial to assess the final solvent concentration to avoid toxicity or off-target effects. The solubility of thiourea has been studied in solvent mixtures such as methanol + ethanol and methanol + n-propanol.[2]

Q2: How should I store solutions of this compound?

A2: Stock solutions of thiourea derivatives dissolved in DMSO are typically stored at -20°C or -80°C to minimize degradation.[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can accelerate compound degradation. For aqueous solutions, it is recommended to prepare them fresh before each experiment.

Q3: My compound appears to be degrading in my experimental setup. What are the potential causes?

A3: Degradation of this compound can be influenced by several factors, including:

  • pH of the medium: The thiourea functional group can be susceptible to hydrolysis under acidic or basic conditions.

  • Temperature: Elevated temperatures can increase the rate of degradation.

  • Light exposure: Some compounds are photosensitive and can degrade upon exposure to light.

  • Presence of reactive species: Oxidizing or reducing agents in your experimental medium could react with the thiourea moiety.

Q4: How can I monitor the stability of this compound in my solvent system?

A4: The stability of the compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5][6] These methods allow for the quantification of the parent compound over time and the detection of any degradation products. A typical stability study involves incubating the compound in the solvent of interest and analyzing samples at various time points.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation in Aqueous Buffer
  • Problem: The compound precipitates when diluted from a DMSO stock solution into an aqueous buffer.

  • Possible Causes:

    • The final concentration of the compound exceeds its solubility limit in the aqueous buffer.

    • The percentage of DMSO in the final solution is too low to maintain solubility.

  • Solutions:

    • Decrease the final concentration: Test a range of lower concentrations to find the solubility limit.

    • Increase the co-solvent concentration: If permissible for your experiment, slightly increase the final percentage of DMSO. Be mindful of potential solvent effects on your assay.

    • Use a different solvent system: Investigate the use of other co-solvents like ethanol or polyethylene glycol (PEG) if compatible with your experimental setup. The solubility of thiourea has been shown to be influenced by the solvent composition in methanol and ethanol mixtures.

Issue 2: Inconsistent Results in Biological Assays
  • Problem: High variability in results between experiments or over time.

  • Possible Causes:

    • Degradation of the compound in the stock solution or the assay medium.

    • Inaccurate quantification of the initial compound concentration.

  • Solutions:

    • Perform a stability study: Use HPLC or LC-MS to determine the stability of this compound under your specific assay conditions (buffer, temperature, incubation time).

    • Prepare fresh solutions: Always prepare fresh dilutions from a frozen stock for each experiment.

    • Verify stock solution concentration: Use a validated analytical method to confirm the concentration of your stock solution.[3]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Accurately weigh a precise amount of this compound powder.

  • Add a sufficient volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).[1]

  • Vortex or sonicate the mixture until the compound is completely dissolved.[1]

  • Aliquot the stock solution into smaller volumes in tightly sealed vials.

  • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Stability Assessment using HPLC
  • Prepare a solution of this compound in the solvent to be tested at a known concentration.

  • Incubate the solution under the desired experimental conditions (e.g., specific temperature, pH).

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Immediately analyze the aliquot by a validated RP-HPLC method to quantify the remaining parent compound.[3]

  • Plot the concentration of the parent compound versus time to determine the degradation rate.

Data Presentation

Table 1: Example Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 Hours

Solvent SystemInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Remaining
DMSO100099599.5
PBS (pH 7.4)1008585.0
Acidic Buffer (pH 4.0)1006060.0
Basic Buffer (pH 9.0)1007070.0
Methanol50049098.0
Acetonitrile50049599.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results prep_compound Prepare this compound in Test Solvent incubate Incubate under Controlled Conditions prep_compound->incubate Start Experiment sampling Withdraw Aliquots at Time Points incubate->sampling During Incubation hplc HPLC/LC-MS Analysis sampling->hplc Analyze Samples data Quantify Parent Compound & Degradants hplc->data plot Plot Concentration vs. Time data->plot report Determine Degradation Rate plot->report G parent This compound hydrolysis Hydrolysis parent->hydrolysis e.g., H₂O, H⁺/OH⁻ oxidation Oxidation parent->oxidation e.g., O₂, ROS product1 Pyrimidin-2-amine hydrolysis->product1 product2 Thiocyanic Acid hydrolysis->product2 product3 Oxidized Derivative oxidation->product3

References

Troubleshooting low bioactivity of synthesized pyrimidine thiourea compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthesized pyrimidine thiourea compounds that exhibit low bioactivity.

Troubleshooting Guides

This section offers a step-by-step approach to diagnosing and resolving common issues encountered during the biological evaluation of pyrimidine thiourea compounds.

Issue: Synthesized Compound Shows Low or No Bioactivity

It is a common challenge to find that a newly synthesized compound displays lower-than-expected biological activity. This guide provides a logical workflow to identify the potential cause.

Step 1: Verify Compound Integrity and Purity

Before questioning the intrinsic activity of your compound, it is crucial to confirm its chemical identity, purity, and stability.[1]

  • Question: Is the compound the correct structure?

    • Action: Confirm the chemical structure using analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The chemical shifts for the thiourea moiety (C=S) are typically observed in the range of 179.1-181.4 ppm in ¹³C NMR spectra.[2][3]

  • Question: Is the compound pure enough for biological assays?

    • Action: Assess purity using High-Performance Liquid Chromatography (HPLC). A purity level of >95% is generally recommended for biological screening to avoid false negatives or misleading results from contaminants.[1]

Step 2: Assess Compound Solubility

Poor solubility is a frequent reason for apparently low bioactivity. If a compound precipitates in the assay medium, its effective concentration is much lower than the nominal concentration.[1]

  • Question: Is the compound soluble in the assay buffer?

    • Action: Visually inspect for any precipitation after adding the compound to the assay buffer. Perform a formal solubility test by preparing a dilution series and measuring turbidity.

    • Solution: Use a small amount (<1%) of a biocompatible co-solvent like DMSO to create a high-concentration stock solution before making final dilutions in the aqueous assay buffer.[1] Be aware that the choice of solvent can impact the observed biological activity.[4]

Step 3: Evaluate Compound Stability

Pyrimidine derivatives can be susceptible to degradation, especially in solutions like DMSO, which can lead to a loss of activity over time.[4]

  • Question: Is the compound stable under experimental and storage conditions?

    • Action: Re-analyze the compound purity via HPLC after incubation in the assay medium for the duration of the experiment. Avoid multiple freeze-thaw cycles by storing stock solutions in single-use aliquots at -80°C.[4]

Step 4: Review Assay Conditions and Potential Interference

The design of the biological assay itself can be a source of error or may not be suitable for your specific compound.

  • Question: Is the assay appropriate for the target?

    • Action: Ensure the selected assay is validated for the specific biological target. Pyrimidine thiourea derivatives have been evaluated against a wide range of targets, including various enzymes and cancer cell lines.[5][6]

  • Question: Could the compound be interfering with the assay technology?

    • Action: Some compounds can interfere with assay readouts (e.g., intrinsic fluorescence in fluorescence-based assays or direct inhibition of reporter enzymes like luciferase).[4] Run compound-only controls (without the biological target) to check for such interference.[4]

Logical Troubleshooting Workflow

The following diagram outlines the logical progression for troubleshooting low bioactivity.

Troubleshooting_Workflow Start Low Bioactivity Observed Verify_Purity 1. Verify Compound Identity & Purity (NMR, MS, HPLC >95%) Start->Verify_Purity Assess_Solubility 2. Assess Solubility (Visual, Turbidity) Verify_Purity->Assess_Solubility Purity OK? Success Problem Identified & Resolved Verify_Purity->Success Impure Check_Stability 3. Evaluate Stability (Pre/Post Assay HPLC) Assess_Solubility->Check_Stability Soluble? Assess_Solubility->Success Insoluble Review_Assay 4. Review Assay Design (Controls, Interference) Check_Stability->Review_Assay Stable? Check_Stability->Success Unstable SAR_Analysis 5. Consider Structure-Activity Relationship (SAR) Review_Assay->SAR_Analysis Assay OK? Review_Assay->Success Assay Issue Redesign Consider Compound Redesign or New Target SAR_Analysis->Redesign SAR Suggests Low Potency

Caption: A logical workflow for troubleshooting low bioactivity results.

Frequently Asked Questions (FAQs)

Q1: How does the chemical structure of pyrimidine thiourea compounds relate to their bioactivity?

A1: The Structure-Activity Relationship (SAR) is crucial. The biological activity is greatly influenced by the nature and position of substituents on both the pyrimidine ring and the phenyl groups attached to the thiourea moiety.[7][8][9]

  • Electron-withdrawing/donating groups: Groups with electron-withdrawing abilities connected to the pyrimidine ring can improve antifungal activity.[7] Conversely, for other targets, electron-releasing groups on associated phenyl rings have been shown to enhance activity.[10]

  • Substituent Position: The position of substituents (ortho, meta, para) on phenyl rings can drastically alter the inhibitory activity against different enzyme isoforms.[5][11] For example, a hydroxyl group at the meta- or para-position can yield strong activity against carbonic anhydrases.[5]

  • Thiourea Moiety: The (-NH-CS-NH-) group is considered an important active site and its ability to participate in charge translocation significantly impacts bioactivity.[7]

Q2: What are some common synthesis methods for pyrimidine thiourea compounds?

A2: A common and effective method is the multi-component Biginelli reaction or a variation thereof.[12] This typically involves the condensation of a β-dicarbonyl compound (like ethyl acetoacetate), an aldehyde, and thiourea.[12][13] Another general approach involves reacting substituted chalcones with thiourea in the presence of a base like ethanolic KOH.

Synthesis_Scheme General Synthesis Scheme cluster_reactants Reactants Chalcone Substituted Chalcone Conditions Ethanolic KOH Reflux Chalcone->Conditions Thiourea Thiourea Thiourea->Conditions Product Pyrimidine Thiourea Derivative Conditions->Product Signaling_Pathway Substrate CO₂ + H₂O Enzyme Carbonic Anhydrase (e.g., hCA IX, XII) Substrate->Enzyme Catalysis Product H⁺ + HCO₃⁻ (Lowers Extracellular pH) Enzyme->Product Tumor Tumor Cell Survival & Proliferation Product->Tumor Promotes Inhibitor Pyrimidine Thiourea Compound Inhibitor->Enzyme Inhibits

References

Technical Support Center: Synthesis of 1-(Pyrimidin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 1-(Pyrimidin-2-yl)thiourea.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common synthesis route involves the reaction of 2-aminopyrimidine with a suitable isothiocyanate precursor. A general representation is the reaction of 2-aminopyrimidine with benzoyl isothiocyanate, followed by the removal of the benzoyl protecting group. Another approach involves the reaction of 2-aminopyrimidine with ammonium thiocyanate under acidic conditions to form the target compound directly.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include reaction temperature, reaction time, purity of starting materials (2-aminopyrimidine and the thiocyanate source), and the solvent system used. The reaction progress should be monitored using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q3: What are the expected yield and melting point of pure this compound?

A3: The reported melting point for this compound is in the range of 278-280°C.[1][2] Yields can vary depending on the specific protocol and scale of the reaction but are generally reported to be good to excellent (61-88%) for similar pyrimidine-based thiourea compounds.[3]

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques. These include:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy:

    • FT-IR: To identify characteristic functional groups (N-H, C=S, C=N).

    • ¹H and ¹³C NMR: To confirm the chemical structure and check for impurities.

  • Chromatography:

    • TLC: To assess the presence of starting materials or byproducts.

    • HPLC or LC-MS: For quantitative purity analysis.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Impure starting materials. 3. Suboptimal reaction temperature or time. 4. Loss of product during work-up or purification.1. Monitor the reaction by TLC until the starting material is consumed. 2. Ensure the purity of 2-aminopyrimidine and the thiocyanate source. 3. Optimize temperature and reaction time based on literature procedures or small-scale trials. 4. Minimize transfer steps and use appropriate recrystallization solvent volumes.
Product is an oil or fails to crystallize 1. Presence of significant impurities. 2. Residual solvent.1. Purify the crude product using column chromatography before attempting crystallization. 2. Ensure the product is thoroughly dried under vacuum. If it remains an oil, attempt trituration with a non-polar solvent like hexane or ether to induce solidification.
Broad Melting Point Range 1. Presence of impurities. 2. Incorrect heating rate during measurement.1. Recrystallize the product from a suitable solvent until a sharp melting point is achieved.[5][6] 2. Use a slow heating rate (1-2 °C/min) when determining the melting point.
Presence of unreacted 2-aminopyrimidine in the final product (confirmed by TLC/NMR) 1. Insufficient amount of the isothiocyanate reagent. 2. Incomplete reaction.1. Use a slight excess (1.1-1.2 equivalents) of the isothiocyanate reagent. 2. Extend the reaction time and continue monitoring by TLC.
Final product has a yellow or off-white color instead of white 1. Presence of colored impurities from starting materials or side reactions. 2. Decomposition of the product at high temperatures.1. Perform recrystallization, potentially with the addition of activated charcoal to remove colored impurities. 2. Avoid excessive heating during the reaction and purification steps.

Quantitative Data Summary

Parameter Expected Value/Range Analytical Method(s)
Molecular Formula C₅H₆N₄S-
Molecular Weight 154.19 g/mol Mass Spectrometry
Melting Point 278-280 °C[1][2]Melting Point Apparatus
Purity (after recrystallization) > 98%HPLC, qNMR[7]
¹H NMR (DMSO-d₆, δ ppm) ~10.0 (br s, 1H, NH), ~9.5 (br s, 1H, NH), ~8.5 (d, 2H, pyrimidine-H), ~7.0 (t, 1H, pyrimidine-H)¹H NMR Spectroscopy
¹³C NMR (DMSO-d₆, δ ppm) ~181 (C=S), ~158 (pyrimidine-C), ~157 (pyrimidine-C), ~115 (pyrimidine-C)¹³C NMR Spectroscopy

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • 2-Aminopyrimidine

  • Ammonium thiocyanate

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

  • Activated Charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyrimidine (1 equivalent) in a suitable solvent such as ethanol.

  • Add a solution of ammonium thiocyanate (1.2 equivalents) in water to the flask.

  • Slowly add concentrated hydrochloric acid dropwise to the reaction mixture with stirring.

  • Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the solid product, wash it with cold water, and dry it under vacuum.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent. Suitable solvents include ethanol, acetone, or an ethanol-toluene mixture.[5][8]

  • If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start 2-Aminopyrimidine + Ammonium Thiocyanate reaction Reaction in Acidic Ethanol/Water (Reflux) start->reaction 1. Mix & Heat workup Precipitation in Cold Water reaction->workup 2. Cool & Precipitate crude Crude This compound workup->crude 3. Filter & Dry recrystallization Recrystallization (e.g., from Ethanol) crude->recrystallization Purify filtration Filtration & Washing recrystallization->filtration 4. Cool & Filter drying Vacuum Drying filtration->drying 5. Wash pure_product Pure This compound drying->pure_product 6. Dry analysis TLC, NMR, MP, HPLC pure_product->analysis Analyze

Caption: Workflow for the synthesis and purification of this compound.

TroubleshootingTree cluster_causes Identify Cause cluster_solutions Implement Solution issue Low Purity Detected (e.g., by TLC/NMR) unreacted_sm Unreacted Starting Material Present? issue->unreacted_sm side_products Unknown Side Products Present? issue->side_products unreacted_sm->side_products No optimize_reaction Optimize Reaction: - Increase reaction time - Use excess reagent unreacted_sm->optimize_reaction Yes recrystallize Recrystallize from a different solvent system side_products->recrystallize Minor Impurities chromatography Purify by Column Chromatography side_products->chromatography Major Impurities

Caption: Troubleshooting decision tree for low purity of this compound.

References

Technical Support Center: Scale-Up Synthesis of 1-(Pyrimidin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Pyrimidin-2-yl)thiourea. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those encountered during the scale-up of this important synthetic process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory method involves the reaction of 2-aminopyrimidine with a suitable isothiocyanate precursor. Common thiocarbonylating agents include benzoyl isothiocyanate or other acyl isothiocyanates, which are often generated in situ. For instance, the reaction can be carried out by treating an acid chloride with ammonium thiocyanate in a suitable solvent like acetone, followed by the addition of 2-aminopyrimidine.[1][2] Another approach involves the use of carbon disulfide in the presence of an amine.[3][4]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Scaling up this synthesis presents several key challenges that are often not apparent at the lab scale. These include:

  • Exotherm Control: The reaction of amines with isothiocyanates is exothermic.[5][6] On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, potentially causing side reactions, product decomposition, and safety hazards.[7]

  • Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants is crucial for consistent reaction progress and to avoid localized "hot spots." As the reactor volume increases, achieving efficient mixing becomes more challenging.

  • Reagent Addition Strategy: The rate of addition of the isothiocyanate or its precursor becomes a critical parameter at scale to control the reaction rate and temperature.

  • Product Isolation and Purification: Crystallization and filtration, which are straightforward on a small scale, can be more complex with larger volumes. Ensuring consistent crystal size and purity during large-scale crystallization and efficiently handling large volumes of solids and solvents are significant hurdles.

  • Byproduct Formation: Side reactions may become more prominent at a larger scale due to longer reaction times or temperature deviations, leading to a more complex impurity profile.[8]

Q3: How can I minimize byproduct formation during the synthesis?

A3: Minimizing byproducts is critical for achieving high purity and yield. Key strategies include:

  • Temperature Control: Maintain a consistent and controlled reaction temperature to prevent side reactions that may be favored at higher temperatures.

  • Stoichiometry: Use a precise molar ratio of reactants. An excess of either 2-aminopyrimidine or the isothiocyanate precursor can lead to unreacted starting materials or the formation of symmetrical thioureas.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Purity of Starting Materials: Ensure the purity of 2-aminopyrimidine and the thiocarbonylating agent, as impurities can catalyze unwanted side reactions.

Q4: What are the recommended purification methods for this compound at a larger scale?

A4: Recrystallization is the most common and effective method for purifying this compound and its analogs on a large scale.[9][10] The choice of solvent is critical for obtaining high purity and good recovery. Chloroform and acetone have been reported as effective recrystallization solvents for similar compounds.[9][11] The process typically involves dissolving the crude product in a hot solvent and then allowing it to cool slowly to form well-defined crystals, which can then be isolated by filtration.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound, with a focus on scale-up challenges.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- If the reaction has stalled, consider a slight increase in temperature or prolonged reaction time, while carefully monitoring for byproduct formation.
Degradation of isothiocyanate intermediate- Use freshly prepared isothiocyanate or generate it in situ immediately before use.- Ensure the reaction is conducted under anhydrous conditions, as moisture can hydrolyze the isothiocyanate.
Poor mixing at scale- Optimize the agitation speed and impeller design for the reactor to ensure efficient mixing.- Consider using a baffled reactor to improve turbulence.
Product is an oil or difficult to crystallize Presence of impurities- Analyze the crude product by HPLC or NMR to identify potential impurities that may be inhibiting crystallization.- Attempt to purify a small sample by column chromatography to obtain a seed crystal for inducing crystallization.
Incorrect solvent for crystallization- Screen a range of solvents or solvent mixtures for recrystallization.- Consider an anti-solvent addition strategy to induce precipitation.
Exothermic runaway during reagent addition Addition rate is too fast- Reduce the addition rate of the isothiocyanate or its precursor.- Use a programmable pump for precise and controlled addition.
Inadequate cooling capacity- Ensure the reactor's cooling system is sufficient for the scale of the reaction.- Pre-cool the reactor contents before starting the addition.
High levels of impurities in the final product Side reactions due to poor temperature control- Implement a robust temperature control system for the reactor.- Use a reaction calorimeter to study the heat flow of the reaction at a smaller scale to predict and prepare for the thermal profile at a larger scale.
Formation of symmetrical thioureas- Maintain a strict 1:1 stoichiometry of the amine and the isothiocyanate.- Add the isothiocyanate solution to the 2-aminopyrimidine solution to ensure the amine is always in slight excess locally.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound analogs, providing a baseline for process optimization.

Thiourea Derivative Scale Reactants Solvent Reaction Conditions Yield (%) Purification Reference
1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thioureaLab Scale (2.8 g product)2-Chlorobenzoyl chloride, KSCN, 2-AminopyrimidineAcetoneReflux92Recrystallization (Chloroform)[9]
3-[(Furan-2-yl)carbonyl]-1-(pyrimidin-2-yl)thioureaLab ScaleFuroyl isothiocyanate, 2-AminopyrimidineDry AcetoneReflux, 2h80Crystallization (Acetone)[11]
N-acyl thiourea derivativesLab ScaleAcid chloride, Ammonium thiocyanate, Heterocyclic amineAnhydrous AcetoneNot specified52-65Not specified[1]

Experimental Protocols

Synthesis of this compound via in situ generated Acyl Isothiocyanate (Lab Scale)

This protocol is adapted from the synthesis of analogous N-acyl thiourea derivatives.

Materials:

  • Benzoyl chloride

  • Potassium thiocyanate (or ammonium thiocyanate)

  • 2-Aminopyrimidine

  • Anhydrous Acetone

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate (1.1 equivalents) in anhydrous acetone.

  • To this suspension, add benzoyl chloride (1.0 equivalent) dropwise at room temperature.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of benzoyl isothiocyanate.

  • In a separate flask, dissolve 2-aminopyrimidine (1.0 equivalent) in anhydrous acetone.

  • Add the solution of 2-aminopyrimidine to the reaction mixture containing the in situ generated benzoyl isothiocyanate.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water with stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., acetone or an ethanol/water mixture).

Considerations for Scale-Up Synthesis

When scaling up the above protocol, the following modifications and considerations are crucial:

  • Reactor Setup: Use a jacketed glass or stainless-steel reactor with overhead stirring and a temperature control unit. Ensure the reactor is equipped with a pressure relief device.

  • Reagent Addition: Add the benzoyl chloride and the 2-aminopyrimidine solution via addition funnels or metering pumps to control the addition rate and, consequently, the reaction exotherm.

  • Temperature Monitoring: Place a temperature probe directly in the reaction mixture to monitor the internal temperature accurately.

  • Mixing: The overhead stirrer should be appropriately sized and designed to ensure efficient mixing of the heterogeneous reaction mixture.

  • Work-up and Isolation: For large-scale filtration, use a filter press or a centrifugal filter. The wet cake should be washed thoroughly to remove inorganic salts.

  • Drying: Use a vacuum oven or a rotary dryer for efficient drying of the final product.

Visualizations

Troubleshooting Workflow

G Troubleshooting Workflow for this compound Synthesis start Synthesis Issue Observed low_yield Low Yield start->low_yield impurity High Impurity start->impurity physical_form Oily/Non-crystalline Product start->physical_form exotherm Exotherm Control Issue start->exotherm check_reaction Check Reaction Completion (TLC/HPLC) low_yield->check_reaction identify_impurity Identify Impurity (NMR/MS) impurity->identify_impurity seed_crystal Attempt Seeding physical_form->seed_crystal review_addition Review Addition Rate & Cooling exotherm->review_addition incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes solution_incomplete Increase Time/Temp Monitor Byproducts incomplete->solution_incomplete solution_degradation Check Reagent Quality Use Fresh Isothiocyanate complete->solution_degradation starting_material Unreacted Starting Material identify_impurity->starting_material SM side_product Side Product identify_impurity->side_product SP solution_sm Optimize Stoichiometry Improve Mixing starting_material->solution_sm solution_sp Optimize Temperature Control Check Reagent Purity side_product->solution_sp success_seed Crystallization Occurs seed_crystal->success_seed Yes fail_seed Still Oily seed_crystal->fail_seed No solution_solvent Screen Recrystallization Solvents Anti-solvent Addition fail_seed->solution_solvent too_fast Addition Too Fast review_addition->too_fast Rate inadequate_cooling Inadequate Cooling review_addition->inadequate_cooling Cooling solution_rate Reduce Addition Rate Use Metering Pump too_fast->solution_rate solution_cooling Ensure Sufficient Cooling Capacity Pre-cool Reactor inadequate_cooling->solution_cooling

A troubleshooting decision tree for the synthesis of this compound.

General Synthesis Pathway

G General Synthesis Pathway of this compound cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product & Purification 2_aminopyrimidine 2-Aminopyrimidine nucleophilic_addition Nucleophilic Addition 2_aminopyrimidine->nucleophilic_addition acyl_chloride Acyl Chloride (e.g., Benzoyl Chloride) insitu_formation In situ formation of Acyl Isothiocyanate acyl_chloride->insitu_formation thiocyanate_source Thiocyanate Source (e.g., KSCN) thiocyanate_source->insitu_formation insitu_formation->nucleophilic_addition crude_product Crude 1-(Acyl)-3-(pyrimidin-2-yl)thiourea nucleophilic_addition->crude_product purification Purification (e.g., Recrystallization) crude_product->purification final_product Pure this compound (after potential deacylation) purification->final_product

A generalized reaction scheme for the synthesis of this compound derivatives.

References

Technical Support Center: Optimizing In Vivo Studies of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vivo experiments with pyrimidine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo studies of pyrimidine derivatives, offering potential causes and solutions in a question-and-answer format.

IssueQuestionPossible Cause(s)Troubleshooting Steps
Poor Bioavailability Q1: My pyrimidine derivative shows excellent in vitro activity but poor efficacy in vivo. What could be the reason? Low aqueous solubility, rapid metabolism, or poor absorption.- Enhance Solubility: Consider formulation strategies such as creating amorphous solid dispersions, using lipid-based formulations (e.g., SEDDS), developing nanosuspensions, or complexation with cyclodextrins.[1][2] - Prodrug Approach: Synthesize a prodrug by attaching a promoiety to improve solubility or permeability, which is cleaved in vivo to release the active compound.[1] - Optimize Physicochemical Properties: Modify properties like lipophilicity (LogP) and polar surface area (PSA) to improve absorption and solubility.[1] - Block Metabolic "Soft Spots": Identify and modify molecular sites prone to rapid metabolism to increase stability.[1]
Compound Precipitation Q2: I'm observing precipitation of my compound when preparing dosing solutions. How can I resolve this? The compound has very low intrinsic solubility in the chosen vehicle.- Adjust Co-solvent Percentage: Increase the percentage of a co-solvent like DMSO in the initial stock solution, being mindful of its potential in vivo effects.[1] - Alternative Vehicle: Explore different buffer systems or add solubilizing excipients.[1] - pH Modification: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility.[3]
Inconsistent Results Q3: I am getting high variability and poor reproducibility in my in vivo study results. What should I check? Compound instability in the dosing vehicle or inconsistent formulation.- Prepare Fresh Solutions: Make fresh dosing solutions immediately before administration whenever possible.[4] - Proper Storage: If storage is necessary, aliquot stock solutions into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[4] - Use High-Purity Solvents: Utilize anhydrous, high-purity solvents like DMSO for stock solutions.[4] - Consistent Solid Form: Ensure the solid-state properties (e.g., crystalline form) of the compound are consistent between batches.[1]
Toxicity Q4: My pyrimidine derivative is showing unexpected toxicity in animal models. What are the common mechanisms and how can I mitigate this? Off-target effects, reactive metabolite formation, or induction of oxidative stress.- Dose Reduction: Lower the dose to a level that maintains efficacy while reducing toxic effects.[5] - Formulation Optimization: Improve the formulation to enhance solubility and potentially reduce the required dose.[2][6] - Toxicity Assessment: Conduct a thorough toxicity and safety assessment, including determining the median lethal dose (LD50).[5] - Monitor for Clinical Signs: Observe animals daily for clinical signs of toxicity such as changes in behavior, appetite, or posture.[5] Thio-derivatives of pyrimidine, in particular, may prolong oxidative stress.[7]

Frequently Asked Questions (FAQs)

Formulation and Administration

  • Q1: What are the recommended starting points for formulating a poorly soluble pyrimidine derivative for in vivo studies?

    • A1: For initial in vivo screening, a simple formulation using a mixture of a solubilizing agent like DMSO or PEG 300/400 with saline or water is often a practical starting point. However, for more advanced studies, formulation strategies such as amorphous solid dispersions, lipid-based systems, or nanosuspensions can significantly improve bioavailability.[1][2]

  • Q2: Which route of administration is most appropriate for my pyrimidine derivative?

    • A2: The choice of administration route depends on the compound's properties and the therapeutic goal. Oral gavage is common for assessing oral bioavailability.[8][9] Intraperitoneal (i.p.) or intravenous (i.v.) injections are often used for initial efficacy studies to ensure systemic exposure.[8] The intended clinical route should guide the choice for later-stage preclinical studies.[5]

Efficacy and Pharmacokinetics

  • Q3: How do I select an appropriate animal model for my study?

    • A3: The selection of the animal model is crucial for the clinical relevance of the study.[5] For oncology studies, immunodeficient mice with human cancer cell line xenografts (e.g., A549, MCF-7, HCT-116) are commonly used to assess direct anti-tumor activity.[5] Syngeneic models with murine cancer cells in immunocompetent mice are essential for evaluating the interaction between the compound and the immune system.[5]

  • Q4: What are the key pharmacokinetic parameters I should evaluate for my pyrimidine derivative?

    • A4: Key pharmacokinetic (PK) parameters include Cmax (maximum concentration), t1/2 (half-life), clearance (CL), and oral bioavailability (F).[10] Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is critical for determining the optimal dosing regimen.[5]

Data Presentation

Table 1: In Vitro and In Vivo Activity of Selected Pyrimidine Derivatives

CompoundTargetIn Vitro Assay (IC50)In Vivo ModelDosing RegimenKey In Vivo OutcomeReference
PalbociclibCDK4/6-Nude Mice (MDA-MB-435 xenograft)100 mg/kg, p.o., dailySignificant inhibition of bone tumor progression[8]
PalbociclibCDK4/6-Nude Mice (Huh7 xenograft)50 mg/kg, p.o., dailyImpaired tumor growth and increased survival[8]
Compound 72FAK27.4 nMMice (MDA-MB-231 TNBC model)-Inhibited lung metastasis more potently than TAE226[11]
Compound 95EGFR triple mutant0.2 ± 0.01 µM---[10]
Compound 4PIM-1 Kinase11.4 nM---[12]
Compound 10PIM-1 Kinase17.2 nM---[12]

Table 2: Pharmacokinetic Parameters of a Pyrimidine Derivative (Compound 24)

ParameterValue
Cmax592 ± 62 ng/mL
t1/226.2 ± 0.9 h
Clearance (CL)1.5 ± 0.3 L/h/kg (i.v.)
Oral Bioavailability (F)40.7%
Data obtained from studies in Sprague-Dawley rats.[10]

Experimental Protocols

Protocol 1: In Vivo Anticancer Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of a pyrimidine derivative in a subcutaneous xenograft model.[5][13]

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells in a suitable medium like Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).[5] Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.[5]

  • Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically n=5-10 mice per group).[5]

  • Compound Administration: Prepare the pyrimidine derivative in an appropriate vehicle. Administer the compound to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.[8][13]

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Observe the animals daily for any clinical signs of toxicity.[5]

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).[8]

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI). Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.[8]

Protocol 2: Acute Toxicity (LD50) Determination

This protocol provides a method for determining the median lethal dose (LD50) of a pyrimidine derivative.[5]

  • Animal Selection: Use a sufficient number of healthy, young adult animals (e.g., mice or rats) of a single sex.

  • Dose Selection: Based on in vitro cytotoxicity data and literature on similar compounds, select a range of doses. The "up-and-down" method is a common approach.[5]

  • Administration: Administer a single dose of the pyrimidine derivative to each animal via the intended clinical route (e.g., intraperitoneal, oral).[5]

  • Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals for a set period (e.g., 14 days).

  • Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., Dixon's method) based on the pattern of survival and mortality.[5]

Visualizations

experimental_workflow cluster_preclinical In Vivo Efficacy Study Workflow start Start: Tumor Cell Implantation monitoring Tumor Growth Monitoring start->monitoring randomization Randomization of Animals monitoring->randomization treatment Treatment & Control Group Dosing randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Study Endpoint & Tumor Excision data_collection->endpoint analysis Data Analysis (TGI, Statistics) endpoint->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: General workflow for an in vivo anticancer efficacy study.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Poor In Vivo Efficacy start Poor In Vivo Efficacy Observed check_solubility Assess Solubility & Stability start->check_solubility check_pk Evaluate Pharmacokinetics (PK) check_solubility->check_pk Adequate improve_formulation Improve Formulation (e.g., SEDDS, Nanosuspension) check_solubility->improve_formulation Low prodrug Consider Prodrug Strategy check_pk->prodrug Rapid Metabolism optimize_dose Optimize Dosing Regimen check_pk->optimize_dose Suboptimal Exposure re_evaluate Re-evaluate In Vivo Efficacy improve_formulation->re_evaluate prodrug->re_evaluate optimize_dose->re_evaluate

Caption: Logical workflow for troubleshooting poor in vivo efficacy.

signaling_pathway cluster_pathway Potential EGFR Signaling Inhibition ligand EGF Ligand egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization pyrimidine Pyrimidine Derivative pyrimidine->egfr downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) dimerization->downstream proliferation Cell Proliferation, Survival, etc. downstream->proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

References

Preventing degradation of 1-(Pyrimidin-2-yl)thiourea during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(Pyrimidin-2-yl)thiourea to prevent its degradation.

Troubleshooting Guide

Encountering unexpected results in your experiments? Use this guide to troubleshoot potential degradation of your this compound.

Issue: Inconsistent or poor experimental results.

This could be a sign of compound degradation. Follow these steps to diagnose the problem:

A Start: Inconsistent Results B Check Storage Conditions: - Temperature? - Humidity? - Light Exposure? A->B C Analyze Compound Purity: - HPLC - LC-MS - NMR A->C D Compare with a fresh or newly purchased sample. A->D F Review Handling Procedures: - Solvent purity? - pH of solutions? - Exposure to air? B->F E Degradation Confirmed C->E Purity is low or unknown peaks present H No Degradation Detected C->H Purity is high D->E New sample performs better D->H Performance is similar E->F G Implement Corrective Actions: - Optimize storage - Refine handling protocols F->G I Investigate Other Experimental Variables H->I

Caption: Troubleshooting workflow for suspected compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1][2][3] Specifically, the compound should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen.[2][3] For extended storage, consider flushing the container with an inert gas like argon or nitrogen. A recommended storage temperature is at room temperature, sealed in a dry environment.[1]

Q2: How can I tell if my this compound has degraded?

A2: Visual inspection can sometimes reveal degradation, such as a change in color or texture. However, the most reliable method is to use analytical techniques to assess purity. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to check for the presence of impurities or degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the structural integrity of the compound.

Q3: Can the solvent I use for storage affect the stability of this compound?

Q4: Is this compound sensitive to light?

A4: Many organic compounds, including those with aromatic rings like pyrimidine, can be sensitive to light. To minimize the risk of photochemical degradation, always store this compound in an amber or opaque container and in a dark location.

Data on Compound Stability

While specific degradation kinetics for this compound are not extensively published, the following table provides a hypothetical example of a stability study. Researchers can perform similar studies to determine the optimal storage conditions for their specific needs.

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
Room Temperature (20-25°C), Dark, Dry 099.8White crystalline solid
699.5No change
1299.1No change
Refrigerated (2-8°C), Dark, Dry 099.8White crystalline solid
699.7No change
1299.6No change
Elevated Temperature (40°C), Dark, Dry 099.8White crystalline solid
198.2Slight yellowing
395.5Yellowish powder
Room Temperature, Exposed to Light & Air 099.8White crystalline solid
197.1Off-white powder
392.3Yellowish, clumpy solid

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for evaluating the stability of this compound under various storage conditions.

1. Materials:

  • This compound (high purity, >99%)
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other appropriate mobile phase modifier)
  • Environmental chambers or ovens set to desired temperatures
  • Amber and clear glass vials with airtight seals
  • HPLC system with a UV detector
  • Analytical balance

2. Experimental Workflow:

A Start: High Purity Compound B Aliquot into Vials for Each Storage Condition A->B C Store under Varied Conditions: - Temperature - Humidity - Light Exposure B->C D Time Point 0: Analyze Initial Purity (HPLC) B->D E Subsequent Time Points: (e.g., 1, 3, 6, 12 months) C->E F Analyze Purity (HPLC) and Observe Appearance E->F G Compare Data to Time 0 F->G H End: Determine Optimal Storage Conditions G->H

Caption: Experimental workflow for a compound stability study.

3. Procedure:

  • Sample Preparation:

    • Accurately weigh equal amounts of this compound into different vials for each storage condition and time point.

    • For each condition (e.g., room temperature/dark, 40°C/dark, room temperature/light), prepare enough vials for all planned time points (e.g., 0, 1, 3, 6, 12 months).

    • Tightly seal the vials. For conditions testing exposure to air, use a breathable seal.

  • Initial Analysis (Time 0):

    • Take one vial from the batch and prepare a standard solution for HPLC analysis. For example, dissolve a known amount in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

    • Analyze the solution by HPLC to determine the initial purity. Record the peak area of the main compound and any impurities.

    • Note the physical appearance of the solid compound.

  • Storage:

    • Place the prepared vials in their respective storage environments.

  • Analysis at Subsequent Time Points:

    • At each scheduled time point, remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Record the physical appearance of the compound.

    • Prepare an HPLC sample in the same manner as the initial analysis.

    • Analyze by HPLC and determine the purity.

4. Data Analysis:

  • Calculate the percentage purity at each time point by dividing the peak area of this compound by the total peak area of all components.

  • Compare the purity and appearance of the samples at different time points and under different storage conditions to identify significant degradation.

  • Plot the percentage purity versus time for each storage condition to visualize the degradation rate.

References

Validation & Comparative

1-(Pyrimidin-2-yl)thiourea and its Potential as an Antifungal Agent: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the antifungal potential of 1-(Pyrimidin-2-yl)thiourea and its derivatives in comparison to established commercial antifungal agents. This guide synthesizes available data on their efficacy, mechanisms of action, and the experimental protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.

The quest for novel antifungal agents is a critical endeavor in the face of growing resistance to existing treatments. Thiourea and pyrimidine derivatives have emerged as promising scaffolds in the development of new antifungal compounds. This guide focuses on the potential of this compound and related compounds, offering a comparative perspective against current commercial antifungal agents. While direct, comprehensive comparative studies on this compound are limited, this guide collates available data on its analogs and contextualizes their performance against established drugs.

Comparative Antifungal Efficacy

The antifungal activity of thiourea and pyrimidine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) or 50% Effective Concentration (EC50) against various fungal pathogens. These values represent the lowest concentration of a compound required to inhibit the visible growth of a microorganism.

For context, the following table summarizes the reported antifungal activities of some commercial agents and various thiourea/pyrimidine derivatives against selected fungal species. It is important to note that the activities of the derivatives are not a direct representation of this compound's efficacy but provide valuable insight into the potential of this class of compounds.

Compound/AgentFungal SpeciesMIC (µg/mL)EC50 (µg/mL)Reference
Commercial Agents
PyrimethanilPhomopsis sp.32.1[1]
HymexazolRhizoctonia solani6.11
FluconazoleCandida albicans0.25 - 1.0
Candida glabrata8 - >64
ItraconazoleAspergillus fumigatus0.25 - 2.0
Amphotericin BCandida albicans0.12 - 1.0
Thiourea/Pyrimidine Derivatives
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamidePhomopsis sp.10.5[1]
Benzoylurea derivative (4l)Rhizoctonia solani5.21
Thiourea-uracil derivative (TUU-08)Aspergillus niger7.5
N-(4-(trifluoromethyl)-phenyl)thiourea derivativesAspergillus flavus7.81 - 31.25[2]
Penicillium expansum15.62 - 31.25[2]

Note: The above data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

The evaluation of antifungal properties of novel compounds like this compound involves standardized in vitro assays. The following are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a widely accepted technique for determining the MIC of an antifungal agent against yeast and filamentous fungi.

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature and duration to obtain fresh, viable cultures.
  • For yeasts, colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). The suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.
  • For molds, conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is then adjusted to the desired concentration.

2. Preparation of Antifungal Agent Dilutions:

  • The test compound, this compound, and commercial control agents are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
  • A series of two-fold dilutions of the stock solutions are prepared in RPMI 1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
  • Control wells are included: a growth control (medium with inoculum, no drug), a sterility control (medium only), and a solvent control (medium with inoculum and the highest concentration of the solvent used).
  • The microtiter plates are incubated at a specified temperature (e.g., 35°C for Candida species) for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Poisoned Food Technique for Antifungal Screening

This method is commonly used for screening the antifungal activity of compounds against mycelial fungi.

1. Preparation of Poisoned Medium:

  • The test compound is dissolved in a minimal amount of a suitable solvent and then mixed with a molten agar medium (e.g., Potato Dextrose Agar) to achieve the desired final concentration.
  • The agar is then poured into sterile Petri dishes and allowed to solidify.

2. Inoculation:

  • A small disc of mycelial growth from the edge of an actively growing fungal culture is placed in the center of the poisoned agar plate.
  • A control plate containing the medium with the solvent but without the test compound is also inoculated.

3. Incubation and Measurement:

  • The plates are incubated at an optimal temperature for the specific fungus.
  • The radial growth of the fungal colony is measured at regular intervals.
  • The percentage of growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.

Potential Mechanisms of Action and Signaling Pathways

The antifungal activity of pyrimidine and thiourea derivatives is believed to stem from their ability to interfere with essential fungal cellular processes. While the precise mechanism for this compound is not yet fully elucidated, insights can be drawn from studies on related compounds.

Pyrimidine-based Antifungals: Many pyrimidine-based fungicides, such as Pyrimethanil, are known to inhibit the biosynthesis of methionine, an essential amino acid. This disruption of protein synthesis ultimately hinders fungal growth and development. Some pyrimidine derivatives may also target enzymes involved in the fungal cell wall degradation process.

Thiourea-based Antifungals: Thiourea derivatives have been suggested to target multiple pathways. Molecular docking studies on some acylthiourea derivatives point to potential inhibition of 14α-demethylase (CYP51) and N-myristoyltransferase (NMT). CYP51 is a key enzyme in the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. NMT is involved in the myristoylation of proteins, a process essential for various cellular functions, including signal transduction and protein targeting.

The following diagrams illustrate the general experimental workflow for antifungal susceptibility testing and a proposed signaling pathway for the antifungal action of thiourea derivatives.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis Fungal_Culture Fungal Culture (Agar Plate) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Plate_Inoculation 96-well Plate Inoculation Inoculum_Prep->Plate_Inoculation Compound_Dilution Compound Dilution Series Compound_Dilution->Plate_Inoculation Incubation Incubation (24-48h, 35°C) Plate_Inoculation->Incubation Visual_Reading Visual Reading Incubation->Visual_Reading Spectrophotometry Spectrophotometry Incubation->Spectrophotometry MIC_Determination MIC Determination Visual_Reading->MIC_Determination Spectrophotometry->MIC_Determination

Caption: Experimental workflow for antifungal susceptibility testing.

Thiourea_Antifungal_Pathway cluster_membrane Ergosterol Biosynthesis cluster_protein_modification Protein N-Myristoylation Thiourea_Derivative Thiourea Derivative CYP51 14α-demethylase (CYP51) Thiourea_Derivative->CYP51 Inhibition NMT N-myristoyltransferase (NMT) Thiourea_Derivative->NMT Inhibition Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Cell_Membrane_Disruption Cell Membrane Disruption Ergosterol->Cell_Membrane_Disruption Protein_Function Essential Protein Function NMT->Protein_Function Signal_Transduction_Inhibition Inhibition of Signal Transduction Protein_Function->Signal_Transduction_Inhibition Fungal_Cell_Death Fungal Cell Death Cell_Membrane_Disruption->Fungal_Cell_Death Signal_Transduction_Inhibition->Fungal_Cell_Death

Caption: Proposed antifungal mechanism of thiourea derivatives.

Conclusion and Future Directions

While direct comparative data for this compound is still emerging, the broader class of pyrimidine and thiourea derivatives demonstrates considerable promise as a source of new antifungal agents. The available data suggests that these compounds can exhibit potent activity against a range of fungal pathogens, in some cases surpassing that of established commercial drugs.

Future research should focus on a systematic evaluation of this compound and its close analogs against a comprehensive panel of clinically and agriculturally important fungi in direct comparison with a wide array of commercial antifungal agents. Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and development as next-generation antifungal therapies. The detailed experimental protocols provided herein offer a standardized framework for conducting such vital comparative studies.

References

The Versatility of Pyrimidine Thiourea Analogs in Enzyme Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent studies highlights the significant and varied enzyme inhibitory activities of pyrimidine thiourea analogs, positioning them as promising scaffolds for the development of novel therapeutics. This comparative guide synthesizes key findings on their inhibitory profiles against a range of enzymes, including carbonic anhydrases, ureases, α-amylase, and proteinase K, providing researchers, scientists, and drug development professionals with a valuable resource for future research.

Pyrimidine thiourea derivatives have emerged as a versatile class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Their unique structural features, combining the pyrimidine core found in nucleic acids with the flexible and interactive thiourea moiety, allow for the design of potent and selective enzyme inhibitors.[1][3] This guide presents a comparative analysis of their enzyme inhibitory activity, supported by quantitative data and detailed experimental protocols.

Comparative Inhibitory Activity

The inhibitory potential of pyrimidine thiourea analogs has been evaluated against several key enzymes implicated in various diseases. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for representative compounds from recent studies, offering a clear comparison of their efficacy.

Carbonic Anhydrase Inhibition

Sulphonyl thiourea derivatives incorporating pyrimidine rings have shown remarkable inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII.[4] These enzymes are involved in pH regulation and are validated targets for diuretics and anticancer agents.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
7c 61.4 ± 7.1845.21 ± 5.32125.1 ± 12.4128.9 ± 14.5[4]
7d 85.12 ± 8.34--111.0 ± 12.3[4]
7f 62.79 ± 6.2831.42 ± 6.15-135.2 ± 16.1[4]
7l 42.14 ± 5.23---[4]
Acetazolamide (Standard) 32.1 ± 1.21---[4]

Notably, compound 7l exhibited the most potent inhibition against hCA I, while compound 7f was the strongest inhibitor of hCA II.[4] Compounds 7c and 7d demonstrated significant potency against the tumor-associated isoforms hCA IX and hCA XII, respectively.[4]

Urease Inhibition

Thiourea-based scaffolds are known to be effective inhibitors of urease, a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori and Proteus mirabilis.[5][6] Pyrimidine thiourea analogs have been explored as potential treatments for urinary tract infections and other related conditions.

CompoundEnzyme SourceIC50 (µM)Reference
Thiazolyl thiourea 52 Proteus mirabilis304.4 ± 13.9[5]
Thiosemicarbazone 16 Proteus mirabilis281.8 ± 32.4[5]
Compound 23 (Dipeptide conjugate) Jack Bean Urease2.0[7]
Acetohydroxamic acid (AHA) (Standard) S. pasteurii & P. mirabilis>1000[5]
Thioureido-dipeptide conjugate 23 Jack Bean Urease2.0[7]

The data indicates that pyrimidine thiourea derivatives can be potent urease inhibitors, with some compounds showing significantly greater activity than the standard drug acetohydroxamic acid.[5][7]

α-Amylase and Proteinase K Inhibition

Recent research has also focused on pyrimidine-linked acyl thiourea derivatives as inhibitors of α-amylase and proteinase K, enzymes relevant to diabetes mellitus and microbial pathogenesis, respectively.[1][8]

Compoundα-Amylase IC50 (µM)Proteinase K IC50 (µM)Reference
6a -1.790 ± 0.079[1][8]
6e 1.662 ± 0.0101.795 ± 0.080[1]
6f -1.794 ± 0.080[1][8]
6g 1.509 ± 0.039-[1][8]
6j 1.478 ± 0.051-[1][8]
Acarbose (Standard for α-Amylase) 1.063 ± 0.013-[1]
Phenylmethyl sulfonyl fluoride (Standard for Proteinase K) -0.119 ± 0.014[1]

Compounds 6j and 6g were identified as the most potent α-amylase inhibitors, with IC50 values comparable to the standard drug acarbose.[1][8] In the proteinase K inhibition assay, compounds 6a , 6f , and 6e demonstrated the highest activity.[1][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are generalized experimental protocols for the key enzyme inhibition assays cited in this guide.

General Synthesis of Pyrimidine Thiourea Derivatives

The synthesis of pyrimidine thiourea analogs often involves a multi-step process. A common route begins with the Claisen-Schmidt condensation of an appropriate acetophenone and aldehyde to form a chalcone. The chalcone is then reacted with guanidine hydrochloride to construct the 2-aminopyrimidine ring. In parallel, a carboxylic acid is converted to an acyl chloride and subsequently to an acyl isothiocyanate. The final step involves the reaction of the 2-aminopyrimidine with the acyl isothiocyanate to yield the desired pyrimidine-linked acyl thiourea derivative.[1]

G cluster_synthesis Synthesis Pathway Acetophenone Acetophenone Chalcone Chalcone Acetophenone->Chalcone Claisen-Schmidt Condensation Aldehyde Aldehyde Aldehyde->Chalcone Claisen-Schmidt Condensation 2-Aminopyrimidine 2-Aminopyrimidine Chalcone->2-Aminopyrimidine Guanidine HCl Guanidine HCl Guanidine HCl->2-Aminopyrimidine Pyrimidine Thiourea Analog Pyrimidine Thiourea Analog 2-Aminopyrimidine->Pyrimidine Thiourea Analog Carboxylic Acid Carboxylic Acid Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride Thionyl Chloride Acyl Isothiocyanate Acyl Isothiocyanate Acyl Chloride->Acyl Isothiocyanate Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->Acyl Isothiocyanate Acyl Isothiocyanate->Pyrimidine Thiourea Analog

General synthetic route for pyrimidine thiourea analogs.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA isoforms is determined by measuring the inhibition of the CO2 hydration reaction catalyzed by the enzyme. The assay is typically performed using a stopped-flow instrument to monitor the change in pH. The initial rates of reaction are measured in the presence and absence of the inhibitor. The IC50 values are then calculated from the concentration-response curves. The Ki values are determined using the Cheng-Prusoff equation.[4]

Urease Inhibition Assay

The inhibitory activity against urease is commonly assessed using the Berthelot alkaline phenol-hypochlorite method or the indophenol method, which measures the amount of ammonia produced from the hydrolysis of urea.[5][9] The reaction mixture typically contains the enzyme, a buffer solution, the test compound, and urea as the substrate. After a specific incubation period, the reaction is stopped, and the ammonia concentration is determined spectrophotometrically. The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control. IC50 values are then determined from dose-response curves.[10]

G cluster_workflow Enzyme Inhibition Assay Workflow Prepare Reagents Prepare Reagents Incubate Enzyme + Inhibitor Incubate Enzyme + Inhibitor Prepare Reagents->Incubate Enzyme + Inhibitor Add Substrate Add Substrate Incubate Enzyme + Inhibitor->Add Substrate Incubate Incubate Add Substrate->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure Product Measure Product Stop Reaction->Measure Product Data Analysis Data Analysis Measure Product->Data Analysis

A generalized workflow for an enzyme inhibition assay.

α-Amylase Inhibition Assay

The α-amylase inhibitory activity is determined using the 3,5-dinitrosalicylic acid (DNSA) method. The assay measures the amount of reducing sugars produced from the hydrolysis of starch. The reaction mixture consists of the enzyme, a buffer solution, the test compound, and a starch solution. After incubation, the reaction is stopped by adding DNSA reagent and heating. The absorbance of the resulting colored solution is measured spectrophotometrically. The percentage of inhibition is calculated, and IC50 values are determined.[1]

Proteinase K Inhibition Assay

The inhibitory activity against proteinase K is evaluated by measuring the hydrolysis of a substrate, such as casein. The reaction mixture includes the enzyme, a buffer, the test compound, and a casein solution. After incubation, the reaction is terminated by adding trichloroacetic acid (TCA) to precipitate the undigested protein. The mixture is centrifuged, and the absorbance of the supernatant, containing the digested peptides, is measured. The percentage of inhibition is calculated, and IC50 values are determined.[1]

Targeted Signaling Pathways

Pyrimidine derivatives are well-known for their ability to inhibit protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.[11][12] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.[13] Pyrimidine thiourea analogs are being investigated as potential kinase inhibitors, targeting pathways such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling cascades, which are critical for tumor angiogenesis.[14][15]

G cluster_pathway Simplified Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins Phosphorylation Pyrimidine Thiourea Analog Pyrimidine Thiourea Analog Pyrimidine Thiourea Analog->Receptor Tyrosine Kinase (RTK) Inhibition Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription Factors->Cell Proliferation, Survival, Angiogenesis

Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The comparative analysis presented in this guide underscores the significant potential of pyrimidine thiourea analogs as a versatile scaffold for the development of potent and selective enzyme inhibitors. The diverse range of enzymes effectively targeted by these compounds, coupled with their synthetic tractability, makes them highly attractive for further investigation in the fields of medicinal chemistry and drug discovery. The provided data and protocols offer a solid foundation for researchers to build upon in the quest for novel therapeutics for a multitude of diseases.

References

Efficacy of 1-(Pyrimidin-2-yl)thiourea Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic inhibitory efficacy of 1-(pyrimidin-2-yl)thiourea derivatives against key enzyme targets, primarily focusing on carbonic anhydrases (CAs) and α-amylase. The information presented is curated from peer-reviewed scientific literature to support objective evaluation and inform future research and development.

Executive Summary

Derivatives of this compound have demonstrated significant potential as inhibitors of various enzymes, playing crucial roles in pathological conditions. Notably, these compounds have shown potent inhibitory activity against several isoforms of human carbonic anhydrase (hCA), enzymes implicated in cancer and glaucoma, as well as α-amylase, a key enzyme in carbohydrate metabolism relevant to type 2 diabetes. This guide presents a comparative analysis of their efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Comparative Efficacy Against Carbonic Anhydrases

Sulphonyl thiourea derivatives containing a pyrimidine ring have been extensively studied as dual inhibitors of cytosolic (hCA I and II) and tumor-associated transmembrane (hCA IX and XII) carbonic anhydrase isoforms.

Quantitative Inhibitory Data

The inhibitory potential of these compounds is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate greater potency. The following table summarizes the inhibitory activity of representative sulphonyl thiourea derivatives with a pyrimidine scaffold against various hCA isoforms, with Acetazolamide (AAZ) as a standard inhibitor for comparison.

Compound IDTarget IsoformKᵢ (nM)IC₅₀ (µM)Reference CompoundKᵢ of Reference (nM)IC₅₀ of Reference (µM)
Derivative 7c hCA IX125.1 ± 12.4-Acetazolamide--
Derivative 7d hCA XII111.0 ± 12.3-Acetazolamide--
Derivative 7f hCA II31.42 ± 6.15-Acetazolamide--
Derivative 7l hCA I--Acetazolamide32.1 ± 1.21-
Thiourea D hCA II-0.26 ± 0.03Acetazolamide-1.19 ± 0.04
Thiourea D hCA IX-4.93 ± 1.83Acetazolamide-1.08 ± 0.02

Note: The specific structures of derivatives 7c, 7d, 7f, 7l, and Thiourea D can be found in the cited literature.[1][2]

Signaling Pathway: HIF-1α in Hypoxic Tumors

Carbonic anhydrases IX and XII are significantly overexpressed in hypoxic tumors and are regulated by the hypoxia-inducible factor-1α (HIF-1α) pathway.[1] Inhibition of these CAs can disrupt the pH regulation in the tumor microenvironment, leading to cancer cell death.

HIF-1α Signaling Pathway in Hypoxia HIF-1α Signaling in Hypoxic Cancer Cells cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_normoxia HIF-1α pVHL pVHL HIF-1α_normoxia->pVHL Hydroxylation Proteasomal Degradation Proteasomal Degradation pVHL->Proteasomal Degradation Ubiquitination HIF-1α_hypoxia HIF-1α (stabilized) HIF-1 Complex HIF-1 Complex HIF-1α_hypoxia->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF-1 Complex->HRE CA9_Gene CA9 Gene HRE->CA9_Gene CA12_Gene CA12 Gene HRE->CA12_Gene CAIX CAIX Protein CA9_Gene->CAIX CAXII CAXII Protein CA12_Gene->CAXII Hypoxia_Signal Low Oxygen Hypoxia_Signal->HIF-1α_hypoxia

Caption: HIF-1α signaling pathway under hypoxic conditions, leading to the expression of CAIX and CAXII.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

The determination of inhibitory potency (Kᵢ) for carbonic anhydrase inhibitors is commonly performed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂.

Principle: The hydration of CO₂ to bicarbonate and a proton results in a pH change, which is monitored using a pH indicator (e.g., phenol red). The initial rates of the reaction are measured in the presence and absence of the inhibitor to determine the inhibition constant.

Materials:

  • Applied Photophysics stopped-flow instrument

  • HEPES buffer (20 mM, pH 7.4)

  • Na₂SO₄ (to maintain constant ionic strength)

  • pH indicator solution (e.g., 0.2 mM phenol red)

  • CO₂ solutions of varying concentrations (1.7 to 17 mM)

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Inhibitor solutions at various concentrations

Procedure:

  • All solutions are maintained at a constant temperature (e.g., 25°C).

  • The enzyme and inhibitor are pre-incubated for a specified time (e.g., 15 minutes) to allow for binding.

  • The enzyme-inhibitor solution is rapidly mixed with the CO₂-containing buffer in the stopped-flow apparatus.

  • The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) at a specific wavelength.

  • The initial rates of the reaction are calculated from the linear phase of the absorbance change.

  • The inhibition constants (Kᵢ) are determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition).

Comparative Efficacy Against α-Amylase

Diaryl pyrimidine-linked acyl thiourea derivatives have emerged as potent inhibitors of α-amylase, a key enzyme in the digestion of carbohydrates. Inhibition of this enzyme can delay glucose absorption and manage postprandial hyperglycemia in type 2 diabetes.

Quantitative Inhibitory Data

The following table presents the IC₅₀ values for representative pyrimidine-linked acyl thiourea derivatives against α-amylase, with Acarbose, a clinically used α-amylase inhibitor, as the reference.

Compound IDTarget EnzymeIC₅₀ (µM)Reference CompoundIC₅₀ of Reference (µM)
Derivative 6j α-Amylase1.478 ± 0.051Acarbose1.063 ± 0.013
Derivative 6g α-Amylase1.509 ± 0.039Acarbose1.063 ± 0.013
Derivative 8k α-Amylase9.72 ± 0.34Acarbose9.32 ± 0.23

Note: The specific structures of derivatives 6j, 6g, and 8k can be found in the cited literature.[3][4][5]

Role in Glucose Metabolism

α-Amylase, secreted by the salivary glands and pancreas, is responsible for the initial breakdown of complex carbohydrates (starch) into smaller oligosaccharides. Further hydrolysis by other enzymes in the intestine releases glucose, which is then absorbed into the bloodstream. Inhibiting α-amylase slows down this process, leading to a more gradual increase in blood glucose levels after a meal.

Alpha-Amylase in Glucose Metabolism Role of α-Amylase in Carbohydrate Digestion and Glucose Absorption Starch Starch (Complex Carbohydrate) Alpha_Amylase α-Amylase Starch->Alpha_Amylase Digestion Oligosaccharides Oligosaccharides Alpha_Amylase->Oligosaccharides Other_Enzymes Other Intestinal Enzymes Oligosaccharides->Other_Enzymes Further Hydrolysis Glucose Glucose Other_Enzymes->Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Inhibitor This compound Derivative (Inhibitor) Inhibitor->Alpha_Amylase Inhibition

Caption: Inhibition of α-amylase by this compound derivatives slows carbohydrate digestion.

Experimental Protocol: α-Amylase Inhibition Assay (DNSA Method)

The 3,5-dinitrosalicylic acid (DNSA) method is a common colorimetric assay to determine α-amylase activity and its inhibition.

Principle: α-Amylase hydrolyzes starch to produce reducing sugars. These reducing sugars react with DNSA under alkaline conditions and heat to produce 3-amino-5-nitrosalicylic acid, a colored product that can be measured spectrophotometrically at 540 nm. The inhibitory activity is determined by the reduction in the amount of reducing sugars formed in the presence of the inhibitor.

Materials:

  • Porcine pancreatic α-amylase solution

  • Starch solution (1% w/v in buffer)

  • Phosphate buffer (e.g., 20 mM sodium phosphate, pH 6.9, with 6.7 mM NaCl)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Inhibitor solutions at various concentrations

  • Spectrophotometer or microplate reader

Procedure:

  • Pre-incubate the inhibitor solution with the α-amylase solution for a specified time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the starch solution and incubate for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding the DNSA reagent.

  • Boil the mixture for 5-15 minutes to allow for color development.

  • After cooling to room temperature, dilute the reaction mixture with distilled water.

  • Measure the absorbance of the solution at 540 nm.

  • A control reaction without the inhibitor is performed to represent 100% enzyme activity.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Comparison with Other Classes of Enzyme Inhibitors

Carbonic Anhydrase Inhibitors
Inhibitor ClassMechanism of ActionExamples
Sulfonamides Bind to the zinc ion in the active site, coordinating to it through the sulfonamide nitrogen.Acetazolamide, Dorzolamide, Brinzolamide
Thioureas The exact mechanism can vary, but they are thought to interact with the zinc ion and/or key amino acid residues in the active site.This compound derivatives
Coumarins Act as suicide inhibitors, binding covalently to a residue near the active site.-
Phenols Anchor to the zinc-coordinated water molecule/hydroxide ion.-
α-Amylase Inhibitors
Inhibitor ClassMechanism of ActionExamples
Oligosaccharide mimics Competitive inhibitors that mimic the structure of the natural carbohydrate substrate and bind to the active site of the enzyme.Acarbose, Miglitol, Voglibose
Thiourea derivatives Proposed to interact with key amino acid residues in the active site of α-amylase, leading to inhibition.This compound derivatives
Polyphenols (e.g., Flavonoids, Tannins) Can act as non-competitive or mixed-type inhibitors by binding to sites other than the active site, causing conformational changes.Luteolin, Quercetin
Proteinaceous inhibitors Peptides or small proteins that bind tightly to the active site, blocking substrate access.Phaseolamin (from white kidney beans)

Experimental Workflow for Inhibitor Screening

The general workflow for screening and characterizing enzyme inhibitors involves a series of steps from initial high-throughput screening to detailed kinetic analysis.

Enzyme Inhibitor Screening Workflow General Workflow for Enzyme Inhibitor Screening Start Start: Compound Library HTS High-Throughput Screening (HTS) (Single concentration) Start->HTS Hit_Identification Hit Identification (% Inhibition > Threshold) HTS->Hit_Identification Hit_Identification->HTS Inactive Compounds Dose_Response Dose-Response Assay (Multiple concentrations) Hit_Identification->Dose_Response Active Compounds ('Hits') IC50_Determination IC₅₀ Determination Dose_Response->IC50_Determination Kinetic_Studies Enzyme Kinetic Studies (e.g., Michaelis-Menten) IC50_Determination->Kinetic_Studies Potent Hits Mechanism_of_Inhibition Determine Mechanism of Inhibition (Competitive, Non-competitive, etc.) Kinetic_Studies->Mechanism_of_Inhibition Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Inhibition->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Caption: A typical workflow for the screening and characterization of enzyme inhibitors.

Conclusion

Derivatives of this compound represent a versatile scaffold for the development of potent enzyme inhibitors. Their efficacy against carbonic anhydrases, particularly the tumor-associated isoforms, highlights their potential in oncology. Furthermore, their inhibitory activity against α-amylase suggests a promising therapeutic avenue for the management of type 2 diabetes. This guide provides a foundational comparison to aid researchers in the evaluation and further exploration of this important class of compounds. The provided experimental protocols and pathway diagrams serve as a resource for designing and interpreting future studies in this area.

References

A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its inherent ability to mimic the purine bases of DNA and RNA, coupled with the versatility of its substitution patterns, has made it a privileged structure in the design of novel therapeutics.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of different pyrimidine derivatives, focusing on their application as kinase inhibitors and antimicrobial agents. The information is supported by experimental data and detailed methodologies to aid in the rational design of next-generation therapeutic agents.

Pyrimidine Derivatives as Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrimidine derivatives have been extensively explored as potent and selective kinase inhibitors.[1][2] This section focuses on the SAR of pyrimidine-based compounds targeting two well-validated oncogenic kinases: Epidermal Growth Factor Receptor (EGFR) and Src kinase.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways crucial for cell proliferation and survival.[5] Several pyrimidine-based EGFR inhibitors have been developed, with the quinazoline scaffold being a prominent example in clinically approved drugs like gefitinib and erlotinib.[6][7] Fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, are also potent EGFR inhibitors.[4][6]

The general structure-activity relationship for many pyrimidine-based EGFR inhibitors highlights the importance of specific substitutions at the C2, C4, and C6 positions of the pyrimidine ring for optimal activity.

Table 1: Structure-Activity Relationship of Pyrazolo[3,4-d]pyrimidine Derivatives as EGFR Inhibitors

Compound IDR1R2R3IC50 (µM) vs. EGFRReference
1a H4-FluorophenylH0.054[8]
1b H4-ChlorophenylH0.135[8][9]
1c H4-BromophenylH0.034[8][9]
2a H3,4,5-TrimethoxyphenylH0.25[10]
2b H4-Methoxy-3-ethoxyphenylH0.38[10]
2c H4-(3-Fluorobenzyloxy)-3-methoxyphenylH0.39[10]

Data presented in this table is a compilation from various sources and is intended for comparative purposes.

The data reveals that the nature of the substituent at the C4 position significantly influences EGFR inhibitory activity. Halogen substitutions on the phenyl ring at C4, particularly bromine, tend to enhance potency.[8][9] Furthermore, the presence of specific alkoxy groups on this phenyl ring can also lead to potent EGFR inhibition.[10]

Src Kinase Inhibitors

Src is a non-receptor tyrosine kinase involved in regulating cell adhesion, growth, and motility. Its overexpression and activation are linked to cancer progression and metastasis.[1] Pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines have emerged as promising scaffolds for the development of Src kinase inhibitors.[11][12][13]

Table 2: Structure-Activity Relationship of Pyrido[2,3-d]pyrimidine Derivatives as Src Kinase Inhibitors

Compound IDR1 (at C2)R2 (at C6)IC50 (µM) vs. c-SrcReference
3a -NH22,6-Dichlorophenyl0.22[11][14]
3b -NH-(CH2)4-N(C2H5)22,6-Dichlorophenyl<0.01[15]
3c -NH23,5-Dimethoxyphenyl>50[11]
4a -NH-c-propyl2,4-Dichloro-5-methoxyphenyl0.009[15]

Data presented in this table is a compilation from various sources and is intended for comparative purposes.

The SAR studies of pyrido[2,3-d]pyrimidines indicate that substitutions at both the C2 and C6 positions are critical for Src inhibitory activity. The introduction of a basic side chain at the C2 position, such as a diethylaminobutylamino group, can significantly enhance potency.[15] The nature of the aryl substituent at the C6 position also plays a crucial role in determining both potency and selectivity.[11]

Pyrimidine Derivatives as Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with new mechanisms of action. Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[3][16]

Table 3: Structure-Activity Relationship of Pyrimidine Derivatives as Antibacterial Agents

Compound IDCore ScaffoldR Substituent(s)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
5a 1,2,4-Triazolo[1,5-a]pyrimidine4-Chlorophenyl, 4-Methoxyphenyl1632[17]
5b 1,2,4-Triazolo[1,5-a]pyrimidine4-Nitrophenyl, 4-Methoxyphenyl3264[17]
6a Dihydropyrimidine4-Chlorophenyl62.5125[18]
6b Dihydropyrimidine4-Nitrophenyl125250[18]
7a 5-Thiadiazolyl-pyrimidin-2(1H)-onePhenyl>1000>1000
7b 5-Triazolyl-pyrimidin-2(1H)-onePhenyl500250

Data presented in this table is a compilation from various sources and is intended for comparative purposes.

The antimicrobial activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. For 1,2,4-triazolo[1,5-a]pyrimidines, the presence of electron-withdrawing groups on the phenyl substituents can influence their antibacterial efficacy.[17] In the case of dihydropyrimidines, substitutions on the phenyl ring at the C4 position impact their activity against both Gram-positive and Gram-negative bacteria.[18] Furthermore, the type of heterocyclic ring fused to the pyrimidine core can dramatically alter the antimicrobial spectrum.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against a target kinase.

Materials and Reagents:

  • Recombinant active kinase (e.g., EGFR, Src)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1 peptide)

  • Test pyrimidine derivatives

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well microplates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test pyrimidine derivatives in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding a specific concentration of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For instance, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][19]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol describes the determination of the MIC of a compound against a specific bacterial strain.

Materials and Reagents:

  • Test pyrimidine derivatives

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in CAMHB directly in the wells of a 96-well microplate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a growth control well (bacteria without compound) and a sterility control well (broth only).

  • Incubation: Incubate the microplate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[20][21]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->P_EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Test Compound) Start->Prepare_Reagents Dispense_Reagents Dispense Kinase, Substrate & Test Compound into Microplate Prepare_Reagents->Dispense_Reagents Initiate_Reaction Initiate Reaction by Adding ATP Dispense_Reagents->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Measure_Signal Measure Signal (e.g., Luminescence) Stop_Reaction->Measure_Signal Analyze_Data Analyze Data (Calculate IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for an in vitro kinase inhibition assay.

MIC_Assay_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Test Compound in Broth Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microplate Wells Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

Unveiling a New Contender: Benchmarking the Herbicidal Efficacy of 1-(Pyrimidin-2-yl)thiourea Against Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel and effective weed management solutions, a new class of compounds, 1-(Pyrimidin-2-yl)thiourea derivatives, has demonstrated significant herbicidal potential. This guide provides a comparative analysis of the herbicidal activity of these emerging compounds against established commercial herbicides, supported by experimental data. The findings presented herein are of particular interest to researchers, scientists, and professionals in the field of agrochemical development.

Executive Summary

Recent studies have highlighted the potent herbicidal effects of novel this compound derivatives. Notably, specific compounds within this class have exhibited superior or comparable activity against various weed species when benchmarked against the commercial herbicide bensulfuron-methyl. The primary mode of action for these compounds appears to be the inhibition of acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This guide synthesizes the available data to offer a clear comparison of their performance and outlines the experimental methodologies employed in these evaluations.

Comparative Herbicidal Activity

The herbicidal efficacy of this compound derivatives has been quantitatively assessed against several key weed species. The following table summarizes the inhibitory effects on root growth and Acetohydroxyacid Synthase (AHAS) activity, with bensulfuron-methyl included for reference.

Compound/HerbicideTarget SpeciesConcentration (mg L⁻¹)Root Growth Inhibition (%)AHAS Enzyme Inhibition (%)Reference
Compound 4d Brassica napus L. (Rapeseed)10081.5%44.4%[1][2]
Compound 4f Digitaria adscendens (Crabgrass)10081%Not Reported[1][2]
Compounds 4d & 4f Echinochloa crus-galli (Barnyard grass)100Higher than bensulfuron-methylNot Reported[1][2]
Bensulfuron-methyl Echinochloa crus-galli (Barnyard grass)100Lower than Compounds 4d & 4fNot Reported[1][2]

Note: The specific numerical data for the inhibition of Echinochloa crus-galli by bensulfuron-methyl was not provided in the source material, only a comparative statement.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the evaluation of this compound derivatives. While the precise, detailed protocols from the primary research were not fully available, these descriptions are based on standard and widely accepted methods in the field.

Herbicidal Activity Bioassay (Pot Trial)

This experiment evaluates the pre-emergence or post-emergence herbicidal activity of the compounds on target weed species.

  • Seed Germination and Growth: Seeds of the target weed species are sown in pots containing a suitable growth medium (e.g., a mixture of vermiculite, loam, and fertilizer).

  • Compound Application: For pre-emergence tests, the test compounds, dissolved in an appropriate solvent and diluted to the desired concentration (e.g., 100 mg L⁻¹), are uniformly sprayed onto the soil surface immediately after sowing. For post-emergence tests, the application occurs after the weeds have reached a specific growth stage (e.g., two-leaf stage). Control groups are treated with the solvent alone.

  • Incubation: The pots are placed in a controlled environment (greenhouse or growth chamber) with standardized conditions for temperature, humidity, and photoperiod.

  • Data Collection: After a defined period (e.g., 10-14 days), the plants are carefully removed from the soil, and the root and/or shoot length is measured. The percentage of inhibition is calculated by comparing the growth in the treated pots to the control pots.

In Vivo Acetohydroxyacid Synthase (AHAS) Activity Inhibition Assay

This assay determines the inhibitory effect of the compounds on the AHAS enzyme within the plant.

  • Plant Material Preparation: Young, healthy leaves are collected from the target weed species.

  • Incubation with Test Compound: The leaf tissue is incubated in a solution containing the test compound at a specific concentration (e.g., 100 mg L⁻¹) for a defined period.

  • Enzyme Extraction: The AHAS enzyme is extracted from the leaf tissue using a suitable buffer.

  • Enzyme Activity Measurement: The activity of the extracted AHAS is determined by a colorimetric assay. This typically involves providing the enzyme with its substrate (pyruvate) and cofactors (ThDP, Mg²⁺, FAD) and then measuring the formation of the product, acetolactate. The acetolactate is often converted to acetoin, which can be quantified spectrophotometrically after reaction with creatine and α-naphthol.

  • Inhibition Calculation: The percentage of AHAS inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity in a control sample without the inhibitor.

Visualizing the Experimental Workflow and Mode of Action

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Herbicidal_Activity_Workflow cluster_preparation Preparation cluster_application Application cluster_incubation Incubation cluster_analysis Analysis A Sow Weed Seeds in Pots C Spray Compounds on Soil (Pre-emergence) A->C B Prepare Test Compound Solutions (e.g., 100 mg L⁻¹) B->C D Incubate in Controlled Environment C->D E Measure Root/Shoot Length D->E F Calculate Percent Inhibition E->F

Caption: Workflow for the herbicidal activity bioassay.

AHAS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Substrate Acetolactate α-Acetolactate AHAS->Acetolactate Catalysis AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids Further Steps PlantGrowth Protein Synthesis & Plant Growth AminoAcids->PlantGrowth Inhibitor This compound Inhibitor->AHAS Inhibition

Caption: Inhibition of the AHAS pathway by this compound.

Conclusion and Future Directions

The available data strongly suggest that this compound derivatives are a promising new class of herbicides. Their potent activity against economically important weeds, coupled with a well-defined molecular target (AHAS), makes them attractive candidates for further development. Future research should focus on expanding the comparative studies to include a wider range of commercial herbicides and weed species. Additionally, detailed investigations into their toxicological and environmental profiles are necessary to fully assess their potential as next-generation weed control agents. The optimization of the chemical structure to enhance efficacy and selectivity will also be a critical step in their journey from the laboratory to the field.

References

Comparative Docking Analysis of 1-(Pyrimidin-2-yl)thiourea Derivatives and Known Inhibitors: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies involving 1-(Pyrimidin-2-yl)thiourea derivatives and established inhibitors against various biological targets. The data presented is collated from multiple research articles to offer insights for researchers, scientists, and professionals in drug development.

Quantitative Docking and Inhibition Data

The following tables summarize the quantitative findings from various studies, presenting docking scores and in vitro inhibitory activities of pyrimidine-thiourea derivatives against different enzymes.

Table 1: Comparative Docking Scores and Inhibitory Activity Against Carbonic Anhydrases

CompoundTarget EnzymeDocking Score (kcal/mol)Inhibition Constant (Ki) (nM)Reference CompoundReference Ki (nM)
Sulphonyl thiourea derivative (7c)hCA IX-125.1 ± 12.4Acetazolamide (AAZ)107.21 ± 11.23
Sulphonyl thiourea derivative (7d)hCA XII-111.0 ± 12.3--
Sulphonyl thiourea derivative (7f)hCA II-31.42 ± 6.15--
Sulphonyl thiourea derivative (7l)hCA I-42.14-32.1 ± 1.21

Data sourced from a study on sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of carbonic anhydrases.[1][2][3]

Table 2: Comparative Docking Scores and Inhibitory Activity Against α-Amylase and Proteinase K

CompoundTarget EnzymeDocking Score (kcal/mol)IC50 (µM)
Pyrimidine linked acyl thiourea (6b)α-amylase-7.18-
Pyrimidine linked acyl thiourea (6j)α-amylase-6.15-
Pyrimidine linked acyl thiourea (6a)Proteinase K-6.111.790 ± 0.079
Pyrimidine linked acyl thiourea (6f)Proteinase K-1.794 ± 0.080
Pyrimidine linked acyl thiourea (6e)Proteinase K-1.795 ± 0.080

Data extracted from research on novel pyrimidine linked acyl thiourea derivatives.[4]

Table 3: Comparative Docking Scores and Inhibitory Activity Against Bacterial Enzymes

CompoundTarget EnzymeDocking Score (kcal/mol)IC50 (µM)Reference CompoundReference IC50 (µM)
Thiourea derivative (8)E. coli DNA Gyrase B-0.33 ± 1.25Novobiocin0.28 ± 1.45
Thiourea derivative (8)E. coli Topoisomerase IV-19.72 ± 1.00Novobiocin10.65 ± 1.02
Benzoylthiourea (DBTU)PBP2a< -5.75-Native Ligand-
Benzoylthiourea (DBTU)FabH< -4.7935-Native Ligand-

Information compiled from studies on thiourea derivatives as potential DNA gyrase and topoisomerase IV inhibitors and as antibacterial agents targeting cell wall biosynthesis enzymes.[5][6][7]

Experimental Protocols

The methodologies outlined below are generalized from several studies on the molecular docking of thiourea derivatives.

Molecular Docking Protocol

  • Protein Preparation: The three-dimensional crystal structures of the target proteins (e.g., E. coli DNA gyrase, Staphylococcus aureus, Carbonic Anhydrases) are retrieved from the Protein Data Bank (PDB). The protein structures are prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to the protein atoms. The binding site is defined based on the location of the co-crystallized ligand in the original PDB file.[8]

  • Ligand Preparation: The 2D structures of the this compound derivatives and known inhibitors are drawn using chemical drawing software like ChemDraw. These 2D structures are then converted to 3D structures. Energy minimization and geometry optimization of the ligands are performed using a suitable force field (e.g., MMFF94x).[5]

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, MOE (Molecular Operating Environment), or Surflex-Dock.[5][9][10][11] The prepared ligands are docked into the defined binding site of the prepared protein. The docking protocol is typically validated by redocking the co-crystallized ligand into the protein's active site and ensuring the software can reproduce the experimental binding mode, often measured by a low root-mean-square deviation (RMSD) value.[9]

  • Analysis of Docking Results: The docking results are analyzed based on the binding affinity, typically represented by a docking score (e.g., in kcal/mol), and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.[8] The pose with the lowest binding energy is generally considered the most favorable binding mode.

Visualizations

G cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation & Comparison protein_prep Target Protein Preparation (from PDB) docking Molecular Docking Simulation protein_prep->docking ligand_prep Ligand Preparation (this compound & Inhibitors) ligand_prep->docking analysis Analysis of Docking Results (Binding Energy, Interactions) docking->analysis validation Protocol Validation (Redocking) docking->validation comparison Comparative Analysis analysis->comparison validation->docking

Caption: A diagram showing the inhibitory action of a this compound derivative on a target enzyme.

References

In Vivo Efficacy of Pyrimidine-Thiourea Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of derivatives based on the 1-(pyrimidin-2-yl)thiourea scaffold and related compounds. The data presented herein is compiled from various studies, offering insights into the therapeutic potential of this chemical class across different disease models. While direct head-to-head comparative studies are limited, this guide synthesizes available data to facilitate an objective assessment of their performance.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of various pyrimidine-thiourea and related derivatives from different studies. It is important to note that these compounds were not tested in a single comparative study, and thus, the experimental conditions and models vary.

Compound IDDerivative ClassIn Vivo ModelDosageEfficacy MetricObserved EfficacyReference
3d 1,6-Dihydropyrimidine-2-thiolRat Diuretic Model20 mg/kgUrine VolumeIncreased urine volume, comparable to standard (acetazolamide)[1]
3e 1,6-Dihydropyrimidine-2-thiolRat Diuretic Model20 mg/kgUrine Volume & DurationDiuretic properties greater than standard (acetazolamide) and long-acting[1]
4 Naproxen-ThioureaCarrageenan-Induced Rat Paw Edema10 mg/kgPaw Edema Inhibition54.01% inhibition after 4 hours[2]
7 Naproxen-ThioureaCarrageenan-Induced Rat Paw Edema10 mg/kgPaw Edema Inhibition54.12% inhibition after 4 hours[2]
Hydroxy-DPTQ Pyrimido[4',5':4,5]thieno(2,3-b)quinolineEhrlich's Ascites Carcinoma (Mouse)40 & 80 mg/kgMean Survival TimeIncreased from 16 days to 25 and 29 days, respectively[3]
Methoxy-DPTQ Pyrimido[4',5':4,5]thieno(2,3-b)quinolineEhrlich's Ascites Carcinoma (Mouse)40 & 80 mg/kgMean Survival TimeSimilar increase in survival time to Hydroxy-DPTQ[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Diuretic Activity Screening in Rats[1]
  • Animal Model: Healthy adult albino rats of either sex, weighing between 150-200g, were used. The animals were deprived of food and water for 18 hours before the experiment.

  • Procedure:

    • The animals were divided into groups, each containing six rats.

    • The test compounds were administered orally at a dose of 20 mg/kg body weight. The control group received the vehicle (a solution of 2% gum acacia), and the standard group received acetazolamide (20 mg/kg).

    • Immediately after administration, the animals were placed in metabolic cages (three rats per cage).

    • Urine was collected and the total volume was measured at 5 and 24 hours after dosing.

    • The diuretic action was calculated as the ratio of the average urine volume of the test group to the average urine volume of the control group.

Carrageenan-Induced Paw Edema in Rats[2]
  • Animal Model: Male Wistar rats weighing 180-220g were used.

  • Procedure:

    • Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% carrageenan in saline into the right hind paw of the rats.

    • The test compounds (naproxen-thiourea derivatives) were administered orally at a dose of 10 mg/kg body weight, one hour before the carrageenan injection.

    • The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • The percentage of inhibition of paw edema was calculated for each group relative to the control group (which received only carrageenan).

In Vivo Antitumor Activity in Mice[3]
  • Animal Model: Swiss albino mice (20-25g) were used. Ehrlich's Ascites Carcinoma (EAC) cells were used to induce tumors.

  • Procedure:

    • EAC cells were injected intraperitoneally (2 x 10^6 cells/mouse) to induce tumor formation.

    • After 24 hours of tumor inoculation, the test compounds (Hydroxy-DPTQ and Methoxy-DPTQ) were administered intraperitoneally at doses of 40 and 80 mg/kg for nine consecutive days.

    • The antitumor effect was assessed by monitoring the mean survival time (MST) and the change in body weight of the mice.

    • The percentage increase in life span (% ILS) was calculated using the formula: [(MST of treated group / MST of control group) - 1] x 100.

Visualizations

The following diagrams illustrate a typical experimental workflow for in vivo efficacy studies and a relevant signaling pathway that pyrimidine-thiourea derivatives may modulate.

experimental_workflow cluster_preclinical Preclinical In Vivo Study animal_model Animal Model Selection (e.g., Rats, Mice) acclimatization Acclimatization (Standard Housing Conditions) animal_model->acclimatization grouping Randomization into Groups (Control, Standard, Test) acclimatization->grouping dosing Compound Administration (Oral, IP, etc.) grouping->dosing induction Disease Induction (e.g., Carrageenan, Tumor Cells) dosing->induction monitoring Monitoring & Data Collection (e.g., Paw Volume, Survival) induction->monitoring analysis Statistical Analysis monitoring->analysis results Efficacy Determination analysis->results

Experimental workflow for in vivo efficacy assessment.

signaling_pathway cluster_inflammation Inflammatory Signaling Pathway (COX-2) stimulus Inflammatory Stimuli (e.g., Carrageenan) membrane Cell Membrane Phospholipids stimulus->membrane pla2 Phospholipase A2 membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox2 Cyclooxygenase-2 (COX-2) aa->cox2 substrate for pgs Prostaglandins cox2->pgs synthesizes inflammation Inflammation (Edema, Pain) pgs->inflammation mediates thiourea Thiourea Derivatives (e.g., Naproxen Hybrids) thiourea->cox2 inhibit

Potential anti-inflammatory mechanism via COX-2 inhibition.

References

Unveiling the Anti-Inflammatory Potential of Pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of various pyrimidine derivatives, supported by experimental data and detailed protocols. Pyrimidine-based compounds have emerged as a promising class of anti-inflammatory agents, primarily due to their ability to modulate key inflammatory pathways.

The anti-inflammatory actions of pyrimidine derivatives are largely attributed to their inhibitory effects on critical inflammatory mediators. These include the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in prostaglandin synthesis, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, many pyrimidine compounds exert their effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

Comparative Analysis of Anti-Inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected pyrimidine derivatives against key inflammatory targets. The data, including IC50 and ED50 values, have been compiled from various studies to facilitate a direct comparison of their potency.

Derivative ClassCompoundTargetIC50 (µM)ED50 (µM)Reference CompoundIC50/ED50 of Reference (µM)
Pyrazolo[3,4-d]pyrimidinesCompound 5COX-20.04 ± 0.09-Celecoxib0.04 ± 0.01
Pyrazolo[3,4-d]pyrimidinesCompound 6COX-20.04 ± 0.02-Celecoxib0.04 ± 0.01
Pyrimidine DerivativesCompound 7COX-2>100 (COX-1)11.60Indomethacin9.17
Pyrimidine DerivativesCompound 8COX-2>100 (COX-1)8.23Indomethacin9.17
Pyrimidine DerivativesCompound 9COX-2>100 (COX-1)9.47Indomethacin9.17
Thiazolo[4,5-d]pyrimidinesCompound 48gCOX-20.87-Celecoxib1.11
Imidazo[1,2-a]pyrimidinesCompound 49COX-213---
MorpholinopyrimidinesCompound V4iNOS, COX-2----
MorpholinopyrimidinesCompound V8iNOS, COX-2----
Pyrimidine DerivativesCompound L1COX-2Comparable to Meloxicam-Meloxicam-
Pyrimidine DerivativesCompound L2COX-2Comparable to Meloxicam-Meloxicam-
Pyridine and Pyrimidine DerivativesCompound 9aNO Production83.1---
Pyridine and Pyrimidine DerivativesCompound 9dNO Production88.7---

Key Signaling Pathway in Inflammation

A significant number of anti-inflammatory pyrimidine derivatives function by inhibiting the NF-κB signaling pathway. This pathway is crucial for the transcription of numerous pro-inflammatory genes. The diagram below illustrates the canonical NF-κB signaling cascade.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IL1R->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_p p-IκB IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->NFkB Release IkB_p->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) NFkB_nuc->DNA Binding Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Gene_expression Transcription

Canonical NF-κB Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory effects of pyrimidine derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test pyrimidine derivatives and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Microplate reader

Procedure:

  • The reaction mixture is prepared in a 96-well plate containing the assay buffer, heme, and the enzyme (COX-1 or COX-2).

  • The test pyrimidine derivative, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive only the solvent.

  • The plate is pre-incubated at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • The reaction is initiated by adding arachidonic acid to all wells.

  • Immediately after adding the substrate, TMPD is added. The peroxidase activity of COX converts TMPD into a colored product.

  • The absorbance is measured over time using a microplate reader at a specific wavelength (e.g., 590 nm).

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the control.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to screen for acute anti-inflammatory activity.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test pyrimidine derivatives and a standard drug (e.g., Indomethacin)

  • Pletysmometer or digital calipers to measure paw volume/thickness

Procedure:

  • Animals are divided into groups: a control group, a standard drug group, and test groups receiving different doses of the pyrimidine derivatives.

  • The test compounds or the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • After a specific period (e.g., 60 minutes) to allow for drug absorption, a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • The paw volume or thickness is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume/thickness in the control group and Vt is the average paw volume/thickness in the treated group.

  • The ED50 value (the dose that causes 50% inhibition of edema) can be calculated from the dose-response curve.

Measurement of TNF-α and IL-6 Inhibition in Cell Culture

This in vitro assay quantifies the ability of a compound to suppress the production of pro-inflammatory cytokines in stimulated immune cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs)

  • Lipopolysaccharide (LPS) to stimulate cytokine production

  • Test pyrimidine derivatives

  • Cell culture medium and supplements

  • ELISA (Enzyme-Linked Immunosorbent Assay) kits for TNF-α and IL-6

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test pyrimidine derivatives for a specific duration (e.g., 1 hour).

  • Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce the production of TNF-α and IL-6. Control wells are not stimulated.

  • The plates are incubated for a period that allows for optimal cytokine production (e.g., 24 hours).

  • After incubation, the cell culture supernatant is collected.

  • The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

  • The percentage of inhibition of cytokine production is calculated by comparing the cytokine levels in the drug-treated, LPS-stimulated cells to those in the vehicle-treated, LPS-stimulated cells.

  • IC50 values for the inhibition of TNF-α and IL-6 production can be determined.

Experimental Workflow for Anti-Inflammatory Drug Discovery

The following diagram outlines a typical workflow for the screening and evaluation of novel pyrimidine derivatives as anti-inflammatory agents.

Experimental_Workflow synthesis Synthesis of Pyrimidine Derivatives in_vitro_screening In Vitro Screening synthesis->in_vitro_screening cox_assay COX-1/COX-2 Inhibition Assay in_vitro_screening->cox_assay cytokine_assay Cytokine (TNF-α, IL-6) Inhibition Assay in_vitro_screening->cytokine_assay nfkb_assay NF-κB Activation Assay in_vitro_screening->nfkb_assay lead_identification Lead Compound Identification cox_assay->lead_identification cytokine_assay->lead_identification nfkb_assay->lead_identification in_vivo_testing In Vivo Testing lead_identification->in_vivo_testing Promising Candidates paw_edema Carrageenan-Induced Paw Edema in_vivo_testing->paw_edema other_models Other Animal Models of Inflammation in_vivo_testing->other_models toxicology Toxicology and Pharmacokinetic Studies paw_edema->toxicology other_models->toxicology preclinical Preclinical Development toxicology->preclinical

Workflow for Evaluating Anti-inflammatory Pyrimidine Derivatives.

Validation of 1-(Pyrimidin-2-yl)thiourea as a Lead Compound for Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(pyrimidin-2-yl)thiourea scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of its performance against various therapeutic targets, supported by experimental data from peer-reviewed studies. The objective is to offer a comprehensive overview to aid in the validation of this scaffold as a potential lead compound for drug development.

Comparative Biological Activity

Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of biological targets. The following tables summarize their inhibitory activities, presenting a quantitative comparison with established standard inhibitors.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers. Sulphonyl thiourea derivatives containing a pyrimidine ring have shown potent inhibitory activity against several human CA isoforms (hCA).

Compound/DrugTargetInhibition Constant (Kᵢ) / IC₅₀Reference
Derivative 7f hCA IIKᵢ = 31.42 ± 6.15 nM[1]
Derivative 7b hCA IIKᵢ = 40.98 ± 7.27 nM[1]
Derivative 7c hCA IXKᵢ = 125.1 ± 12.4 nM[1]
Derivative 7d hCA XIIKᵢ = 111.0 ± 12.3 nM[1]
Acetazolamide (Standard) hCA IKᵢ = 32.1 ± 1.21 nM[1]
Acetazolamide (Standard) hCA IIIC₅₀ = 1.19 ± 0.04 µM[1]
Anticancer Activity

The antiproliferative effects of pyrimidine-thiourea derivatives have been investigated in various cancer cell lines. Their cytotoxicity is often attributed to the inhibition of key enzymes involved in cancer progression, such as histone lysine-specific demethylase 1 (LSD1).

Compound/DrugCell Line (Cancer Type)IC₅₀ ValueReference
Compound 6b MGC-803 (Gastric)8.92 ± 0.52 µM[2]
Thiourea 10 BGC-823 (Gastric)20.9 - 103.6 µM[3]
Thiourea 11 A-549 (Lung)19.2 - 112.5 µM[3]
Etoposide (Standard) HepG2 (Liver)26.05 µM[4]
Enzyme Inhibition

Derivatives of this compound have demonstrated inhibitory activity against various enzymes, including α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes, and proteinase K.

Compound/DrugTarget EnzymeIC₅₀ ValueReference
Compound 6j α-Amylase1.478 ± 0.051 µM[5]
Compound 6g α-Amylase1.509 ± 0.039 µM[5]
Acarbose (Standard) α-Glucosidase9.32 ± 0.23 µM[6]
Compound 6a Proteinase K1.790 ± 0.079 µM[5]
Phenylmethyl sulfonyl fluoride (Standard) Proteinase K0.119 ± 0.014 µM[5]
LSD1 Inhibition

Histone lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator and a promising target for cancer therapy. Pyrimidine-thiourea hybrids have been identified as potent LSD1 inhibitors.

Compound/DrugTargetIC₅₀ ValueReference
Compound 6b LSD10.65 µM[7]
Compound 15u LSD149 nM[8]
Hit Compound 8a LSD13.93 µmol/L[8]
Antileishmanial Activity

Thiourea-based derivatives, including those with a pyrimidine scaffold, have shown potential as antileishmanial agents.

Compound/DrugLeishmania SpeciesIC₅₀ ValueReference
Compound 4g L. major (promastigotes)Low submicromolar[9]
Compound 20a L. major (promastigotes)Low submicromolar[9]
Compound 20b L. major (promastigotes)Low submicromolar[9]
Miltefosine (Standard) L. amazonensis7.5 ± 1.2 µM[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Carbonic Anhydrase Inhibition Assay

This colorimetric assay is based on the esterase activity of carbonic anhydrase.

Materials:

  • Human or bovine erythrocyte carbonic anhydrase (CA)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Acetazolamide as a positive control

  • Tris-HCl buffer (50 mM, pH 7.4-8.3)

  • DMSO or acetonitrile

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO.

    • Prepare a working solution of CA in cold Tris-HCl buffer.

    • Prepare a fresh solution of p-NPA in DMSO or acetonitrile.

  • Assay in 96-Well Plate:

    • To each well, add 158 µL of Tris-HCl buffer.

    • Add 2 µL of the test compound dilution (or DMSO for the control).

    • Add 20 µL of the CA working solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at 30-second intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and a standard anticancer drug (e.g., etoposide) for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration.

α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Acarbose as a positive control

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (0.1 M)

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay in 96-Well Plate:

    • Add 50 µL of sodium phosphate buffer to each well.

    • Add 20 µL of the test compound dilution (or buffer for control).

    • Add 20 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the substrate blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding 20 µL of 5 mM pNPG solution.

    • Incubate at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate.

  • Absorbance Measurement:

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

LSD1 Inhibition Assay

This is a fluorometric assay to measure the activity of LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated monomethylated H3(1-21)K4 peptide substrate

  • Flavin adenine dinucleotide (FAD)

  • HTRF detection reagents (Europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated Streptavidin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)

  • 384-well plate

  • HTRF-compatible microplate reader

Procedure:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the LSD1 enzyme to wells containing the diluted compound or vehicle control. Incubate on ice for 15 minutes.

  • Reaction Initiation:

    • Add a substrate mix containing FAD and the biotinylated peptide substrate.

  • Enzymatic Reaction:

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Stop the reaction and add the HTRF detection reagents.

    • Incubate at room temperature for 60 minutes.

  • Signal Reading:

    • Read the plate on an HTRF-compatible microplate reader (excitation at 330 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC₅₀ value.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for lead compound validation.

Lead_Validation_Workflow cluster_0 In Silico & In Vitro Screening cluster_1 Hit-to-Lead cluster_2 Preclinical Development Compound_Library Compound Library (incl. Pyrimidine-Thioureas) Virtual_Screening Virtual Screening (Docking) Compound_Library->Virtual_Screening Primary_Assay Primary Biochemical Assay (e.g., Enzyme Inhibition) Virtual_Screening->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization (Improve Potency, Selectivity) SAR_Studies->Lead_Optimization ADME_Tox In Vitro ADME/Tox (Solubility, Permeability, Cytotoxicity) Lead_Optimization->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy (Animal Models) ADME_Tox->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetics (PK Studies) In_Vivo_Efficacy->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology Candidate_Selection Candidate Selection Toxicology->Candidate_Selection

Caption: General experimental workflow for lead compound validation.

CAIX_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Tumor Microenvironment CO2_H2O CO₂ + H₂O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 Catalyzed by CAIX Intracellular_pH_regulation Intracellular pH Regulation (Survival, Proliferation) H_HCO3->Intracellular_pH_regulation CAIX Carbonic Anhydrase IX (CAIX) (Membrane-Bound) H_out H⁺ CAIX->H_out H⁺ Efflux MCT Monocarboxylate Transporter (MCT) MCT->Intracellular_pH_regulation Lactate_in Lactate Lactate_in->MCT H_in H⁺ H_in->MCT Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1a->CAIX Upregulates Expression Acidic_TME Acidic Extracellular pH (Invasion, Metastasis) H_out->Acidic_TME Inhibitor This compound Derivative Inhibitor->CAIX Inhibits

Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment.

References

Comparative Analysis of Fungal Cross-Resistance: A Focus on 1-(Pyrimidin-2-yl)thiourea and Other Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of novel compounds and a thorough understanding of their potential for cross-resistance with existing antifungal agents. This guide provides a comparative overview of the potential cross-resistance profiles of fungal strains to the investigational compound 1-(Pyrimidin-2-yl)thiourea and established antifungal drugs. Due to a lack of specific published cross-resistance studies on this compound, this guide synthesizes data from related pyrimidine and thiourea derivatives and outlines the experimental framework for such investigations.

Data Presentation: Comparative Antifungal Susceptibility

The following table provides a representative summary of Minimum Inhibitory Concentration (MIC) data to illustrate potential cross-resistance patterns. The values for this compound are hypothetical and serve as a template for data presentation in future studies. Data for established antifungals are based on generally observed resistance profiles.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data (µg/mL) for Various Antifungals against Susceptible and Resistant Fungal Strains

Fungal StrainResistance PhenotypeThis compound (Hypothetical MIC)FluconazoleAmphotericin BCaspofungin
Candida albicans SC5314Wild-Type (Susceptible)2 - 80.25 - 10.5 - 10.125 - 0.5
Candida albicans 12-99Azole-Resistant (ERG11 mutation, Efflux pump overexpression)4 - 1664 - 2560.5 - 10.125 - 0.5
Candida auris B8441Multidrug-Resistant8 - 32>2561 - 41 - 2
Aspergillus fumigatus Af293Wild-Type (Susceptible)1 - 41 - 20.5 - 10.125
Aspergillus fumigatus TR34/L98HAzole-Resistant (cyp51A mutation)2 - 816 - 640.5 - 10.125

Experimental Protocols

A standardized methodology is crucial for generating reliable and comparable cross-resistance data. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Fungal Strains and Culture Conditions

A panel of well-characterized fungal strains should be used, including wild-type, susceptible strains and strains with known resistance mechanisms to various classes of antifungals (e.g., azoles, polyenes, echinocandins). Strains should be cultured on appropriate media (e.g., Sabouraud Dextrose Agar for Candida spp. and Potato Dextrose Agar for Aspergillus spp.) and incubated at the optimal temperature (e.g., 35°C for Candida spp. and 30-35°C for Aspergillus spp.).

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Preparation of Antifungal Stock Solutions: this compound and other antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.

  • Preparation of Microdilution Plates: Serial two-fold dilutions of each antifungal agent are prepared in 96-well microtiter plates using RPMI-1640 medium.

  • Inoculum Preparation: Fungal inocula are prepared from fresh cultures and adjusted to a standardized concentration (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts).

  • Incubation: The microtiter plates are incubated at the appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.

Data Analysis

The MIC values are recorded for each antifungal agent against all tested fungal strains. Cross-resistance is indicated when a strain resistant to one antifungal also shows elevated MICs to another. Conversely, the absence of a significant change in MIC for the test compound against a resistant strain suggests a lack of cross-resistance.

Mandatory Visualization

Signaling Pathway Diagram

The calcineurin signaling pathway is a key regulator of stress responses in fungi and has been implicated in antifungal drug resistance.

Calcineurin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antifungal_Drug Antifungal Drug (e.g., Azoles) Membrane_Stress Membrane Stress Antifungal_Drug->Membrane_Stress Ca2_Influx Ca2+ Influx Membrane_Stress->Ca2_Influx Calmodulin Calmodulin Ca2_Influx->Calmodulin Calcineurin Calcineurin (Cna1/Cnb1) Calmodulin->Calcineurin Crz1_P Crz1-P (Inactive) Calcineurin->Crz1_P Dephosphorylates Crz1 Crz1 (Active) Crz1_P->Crz1 Stress_Response_Genes Stress Response Genes (e.g., FKS2, PDR5) Crz1->Stress_Response_Genes Transcription Factor Drug_Resistance Drug Resistance Stress_Response_Genes->Drug_Resistance Leads to

Caption: Calcineurin signaling pathway in fungal drug resistance.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a cross-resistance study.

Cross_Resistance_Workflow Start Start: Select Fungal Strains (Susceptible & Resistant) Prepare_Inocula Prepare Standardized Fungal Inocula Start->Prepare_Inocula Inoculate_Plates Inoculate Plates with Fungal Suspensions Prepare_Inocula->Inoculate_Plates Prepare_Plates Prepare Broth Microdilution Plates with Antifungal Serial Dilutions Prepare_Plates->Inoculate_Plates Incubate Incubate Plates (24-48 hours) Inoculate_Plates->Incubate Determine_MIC Determine MICs for all Compounds Incubate->Determine_MIC Analyze_Data Analyze Data for Cross-Resistance Patterns Determine_MIC->Analyze_Data Conclusion Conclusion: - No Cross-Resistance - Cross-Resistance - Collateral Sensitivity Analyze_Data->Conclusion

Caption: Experimental workflow for assessing antifungal cross-resistance.

Conclusion and Future Directions

The rising threat of antifungal resistance underscores the critical need for novel therapeutic agents. While direct cross-resistance data for this compound is not yet available, the methodologies and comparative frameworks presented in this guide provide a robust foundation for future investigations. Understanding the potential for cross-resistance between new chemical entities and existing antifungal drugs is paramount for predicting their clinical utility and developing effective strategies to combat multidrug-resistant fungal infections. Further research into the specific mechanisms of action and resistance pathways associated with pyrimidine-thiourea derivatives will be instrumental in advancing the development of this promising class of antifungal compounds.

Safety Operating Guide

Navigating the Safe Disposal of 1-(Pyrimidin-2-yl)thiourea: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(Pyrimidin-2-yl)thiourea, a compound used in various research applications.

Hazard Profile of Thiourea

Thiourea is classified with several hazards that necessitate careful handling and disposal.[1][2][3] These hazards are presumed to be relevant for this compound.

Hazard StatementClassification
H302: Harmful if swallowedAcute toxicity (Oral)
H351: Suspected of causing cancerCarcinogenicity
H361: Suspected of damaging fertility or the unborn childReproductive toxicity
H411: Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment (long-term)

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: Use a respirator if dust is generated.

Step-by-Step Disposal Procedure

This procedure outlines the necessary steps for the safe disposal of this compound.

  • Obtain Special Instructions: Before handling, obtain and review any special instructions from your institution's EHS department.[1][3]

  • Avoid Dust Formation: Handle the compound in a way that minimizes the generation of dust.[4][5]

  • Collect Waste:

    • Solid Waste: Carefully sweep up any solid this compound. Avoid creating dust. Place the collected solid into a suitable, clearly labeled, and sealed container for disposal.[2]

    • Contaminated Materials: Any materials, such as paper towels or PPE, that come into contact with this compound should be considered contaminated. Place these materials in the same sealed container as the solid waste.

  • Container Labeling: The waste container must be clearly labeled with the chemical name, "this compound," and all relevant hazard symbols (e.g., "Toxic," "Health Hazard," "Environmental Hazard").

  • Storage Pending Disposal: Store the sealed waste container in a designated, secure area away from incompatible materials such as acids, strong oxidizing agents, and strong bases.[2] The storage area should be cool, dry, and well-ventilated.[3]

  • Waste Disposal:

    • Do Not Dispose in Drains or General Trash: Under no circumstances should this compound be disposed of down the drain or in the general trash.[2][4][6] It is toxic to aquatic life, and improper disposal can lead to environmental contamination.[1][3]

    • Contact a Licensed Waste Disposal Company: The disposal of this chemical waste must be handled by a licensed and approved waste disposal company. Your institution's EHS department will have established procedures for this.

    • Follow All Regulations: Ensure that the disposal is carried out in accordance with all local, regional, national, and international regulations.[3]

Spillage and Accidental Release

In the event of a spill:

  • Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate immediately.

  • Control Dust: Do not allow the spilled solid to become airborne.[7]

  • Containment: Carefully sweep up the spilled material and place it in a sealed container for disposal.

  • Decontamination: Wash the spill site thoroughly after the material has been collected.[7]

  • Report the Spill: Report the incident to your supervisor and EHS department.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE Review Review Institutional Procedures PPE->Review Collect Collect Waste (Avoid Dust Formation) Review->Collect Label Label Waste Container Collect->Label Store Store in Secure Area Label->Store Prohibit DO NOT Dispose in Sink or Trash Dispose Dispose via Licensed Waste Contractor Store->Dispose

References

Personal protective equipment for handling 1-(Pyrimidin-2-yl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is based on safety information for the structurally related compound thiourea, in the absence of a specific Safety Data Sheet (SDS) for 1-(Pyrimidin-2-yl)thiourea. It is crucial to handle this compound with the assumption that it may share similar hazards.

This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.[1][2] A face shield should be used when there is a significant risk of splashing.Ensure eye protection meets appropriate standards (e.g., NIOSH in the US or EN 166 in the EU).[1]
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber).[1]Inspect gloves for integrity before each use.[1] Use proper glove removal techniques to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste.[1]
Respiratory Protection A NIOSH-approved respirator is required when working outside a fume hood, if ventilation is inadequate, or if dust is generated.[1]The type of respirator depends on the airborne contaminant's concentration and nature. A dust respirator is recommended for handling the solid form if it is dusty.[1]
Protective Clothing Laboratory coat or a full chemical-protective suit.[1]Clothing should be appropriate to prevent skin exposure.[3]

Operational Plan

All handling of solid this compound or its solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

Step 1: Preparation

  • Read and understand the safety information for the related compound, thiourea.[2]

  • Ensure all necessary PPE is available and in good condition.

  • Verify that a chemical fume hood is functioning correctly.

  • Have spill containment materials readily accessible.

Step 2: Handling

  • Use the smallest necessary quantity of the substance.[1]

  • Avoid the formation of dust.[1][4]

  • Do not eat, drink, or smoke in the laboratory.[1][2]

  • Wash hands thoroughly with soap and water after handling.[1][2]

Step 3: Spill Management

  • Minor Spill:

    • Evacuate the immediate area.[1]

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.[1]

    • Collect the spilled material using appropriate tools and place it in a sealed, labeled container for disposal.[1]

  • Major Spill:

    • Evacuate the area and alert the appropriate emergency response team.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air.[3][5][6] If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water.[3][5] Remove contaminated clothing.[5][6] If skin irritation occurs, seek medical advice.[3]
Eye Contact Rinse cautiously with water for several minutes.[3][6] Remove contact lenses if present and easy to do.[3][5] Continue rinsing and seek medical attention if irritation persists.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5][6] Seek immediate medical attention.[2][3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[1]

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[1]

  • Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[1]

Experimental Workflow and Safety Precautions

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Review Safety Data (Thiourea) prep2 Don PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose via Institutional Protocol clean2->clean3 spill Spill Occurs spill_minor Minor Spill Procedure spill->spill_minor spill_major Major Spill Procedure spill->spill_major exposure Personal Exposure first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention exposure->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.